molecular formula C7H5F2NO3 B1405336 4-(Difluoromethoxy)picolinic acid CAS No. 1707365-38-5

4-(Difluoromethoxy)picolinic acid

Cat. No.: B1405336
CAS No.: 1707365-38-5
M. Wt: 189.12 g/mol
InChI Key: SBNJZJUZJXEDDU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)picolinic acid (CAS 1707365-38-5) is a substituted picolinic acid derivative of high interest in medicinal and organic chemistry as a key synthetic intermediate. Picolinic acid, the parent structure, is an endogenous metabolite of the kynurenine pathway derived from the essential amino acid L-tryptophan . This core scaffold is noted in scientific literature for its metal-chelating properties, which can be crucial for the biological activity and pharmacokinetics of resulting compounds . The difluoromethoxy substitution on the pyridine ring is a common modification in drug discovery, often used to influence a molecule's electronic properties, metabolic stability, and membrane permeability. Compounds featuring the picolinic acid structure are investigated for a range of biological activities, and related derivatives serve as critical intermediates in synthesizing complex active pharmaceutical ingredients (APIs) . As a building block, this compound is strictly for research applications in fields such as pharmaceutical development and agrochemical science. It is not intended for diagnostic or therapeutic use and is unsuitable for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJZJUZJXEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Difluoromethoxy)picolinic acid, a fluorinated pyridine carboxylic acid derivative of increasing interest in medicinal chemistry and drug development. The difluoromethoxy group imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable substituent for modulating the biological activity of lead compounds. This document details a plausible synthetic pathway, step-by-step experimental protocols, and in-depth characterization methodologies, including spectroscopic and chromatographic techniques. The content is structured to provide both theoretical understanding and practical guidance for researchers engaged in the synthesis of novel fluorinated heterocycles.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the ability of C-F bonds to act as hydrogen bond acceptors, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a bioisostere for hydroxyl and methoxy groups, offering a distinct combination of steric and electronic properties. Its inclusion in drug candidates can lead to enhanced metabolic stability, improved cell membrane permeability, and favorable alterations in binding affinity to biological targets. This compound serves as a key building block for incorporating this valuable moiety into a variety of molecular scaffolds.

Synthetic Strategy and Methodologies

A logical and efficient synthetic approach to this compound commences with a readily available starting material, 4-hydroxypicolinic acid. The synthesis can be envisioned as a two-step process: esterification of the carboxylic acid to protect it during the subsequent difluoromethylation step, followed by the introduction of the difluoromethyl group and subsequent deprotection.

Overall Synthetic Scheme

Synthesis_Scheme Start 4-Hydroxypicolinic acid Intermediate1 Methyl 4-hydroxypicolinate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 4-(difluoromethoxy)picolinate Intermediate1->Intermediate2 Difluoromethylation (ClCF₂H, Base) Product This compound Intermediate2->Product Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Hydroxypicolinic Acid

  • Rationale: The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during the subsequent difluoromethylation step. Acid-catalyzed esterification in methanol is a standard and efficient method for this transformation.

  • Protocol:

    • To a solution of 4-hydroxypicolinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hydroxypicolinate as a solid.

Step 2: Difluoromethylation of Methyl 4-Hydroxypicolinate

  • Rationale: The introduction of the difluoromethyl group onto the phenolic oxygen is a key step. This can be achieved using a variety of difluoromethylating agents. A common method involves the use of chlorodifluoromethane (Freon-22) in the presence of a base.[1]

  • Protocol:

    • In a pressure vessel, dissolve methyl 4-hydroxypicolinate (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 15 mL/g).

    • Cool the mixture to 0 °C and carefully bubble chlorodifluoromethane gas into the reaction mixture for a specified period or until the desired amount is added.

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of a pressurized gas.

    • After cooling to room temperature, carefully vent the vessel.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-(difluoromethoxy)picolinate.

Step 3: Hydrolysis of Methyl 4-(difluoromethoxy)picolinate

  • Rationale: The final step involves the deprotection of the methyl ester to yield the target carboxylic acid. Saponification using a base like lithium hydroxide is a mild and effective method for this transformation.

  • Protocol:

    • Dissolve methyl 4-(difluoromethoxy)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

    • A triplet for the proton of the -OCF₂H group with a characteristic coupling to the two fluorine atoms (J ≈ 70-80 Hz).

    • Signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals. The carbon of the -OC F₂H group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoromethoxy group. A doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the -OCF₂ H group is expected.

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The measured mass should be within a few ppm of the calculated exact mass for C₇H₅F₂NO₃.[2]

Infrared (IR) Spectroscopy

  • The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is typically suitable.

Physicochemical Properties

Melting Point

  • The melting point of the purified solid should be determined and reported as a range.

Solubility

  • Qualitative solubility in various common laboratory solvents should be assessed.

Data Summary Table

PropertyExpected Value/Observation
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.5 (s, 1H, COOH), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.4 (t, ¹JHF = 74 Hz, 1H, OCF₂H)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): ~165, ~160 (t, ¹JCF = 250 Hz, OCF₂H), ~152, ~140, ~115, ~110
¹⁹F NMR (DMSO-d₆, 376 MHz) δ (ppm): ~ -80 (d, ²JHF = 74 Hz)
HRMS (ESI) m/z calculated for C₇H₆F₂NO₃ [M+H]⁺: 190.0310, found: [Value]
Purity (HPLC) >98%

Note: The NMR chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers in the field. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of their synthesis and properties is paramount for advancing the frontiers of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. ()
  • MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. ([Link])

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A Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Difluoromethoxy)picolinic acid is a heterocyclic aromatic compound with growing interest in the fields of medicinal chemistry and drug development. As a derivative of picolinic acid, a natural chelating agent and a key structural motif in various bioactive molecules, the introduction of a difluoromethoxy group at the 4-position of the pyridine ring can significantly alter its physicochemical properties.[1][2] The difluoromethoxy moiety is often employed as a bioisostere for a hydroxyl or methoxy group, offering improved metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of a drug candidate.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on a predictive analysis of its structural features and comparison with closely related molecules, offering a robust framework for researchers working with this and similar compounds.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 4-(difluoromethoxy)pyridine-2-carboxylic acid, is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and a difluoromethoxy group at the 4-position.[3][4] The presence of the electronegative nitrogen atom in the pyridine ring, the acidic proton of the carboxylic acid, and the fluorine atoms of the difluoromethoxy group are all expected to give rise to distinct and informative signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information. The following predictions are based on data from picolinic acid and compounds containing the difluoromethoxy group.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, the acidic proton of the carboxylic acid, and the proton of the difluoromethoxy group.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H-3~7.8 - 8.0
H-5~7.4 - 7.6
H-6~8.6 - 8.8
-COOH~13.0 - 14.0
-OCHF₂~6.8 - 7.2

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which would otherwise be exchanged in protic solvents like D₂O or methanol-d₄. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The characteristic triplet for the difluoromethoxy proton arises from coupling to the two equivalent fluorine atoms. The predicted chemical shifts for the pyridine ring protons are influenced by the electron-withdrawing nature of the carboxylic acid and the difluoromethoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2 (C-COOH)~148 - 152
C-3~122 - 126
C-4 (C-O)~155 - 160
C-5~110 - 114
C-6~145 - 149
-COOH~165 - 170
-OCHF₂~115 - 120

Expertise & Experience: The significant downfield shift of C-4 is due to the direct attachment of the electronegative oxygen atom of the difluoromethoxy group. The large one-bond C-F coupling constant is a characteristic feature of fluorinated carbons.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

Predicted ¹⁹F NMR Data
Fluorine Predicted Chemical Shift (ppm)
-OCHF₂~ -80 to -90

Authoritative Grounding: The chemical shift of the difluoromethoxy group is expected in this region based on data from analogous compounds.[8][9] The doublet multiplicity arises from the two-bond coupling to the proton of the difluoromethoxy group.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing prep1 Weigh ~10-20 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies acq1->acq2 acq3 Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra acq2->acq3 proc1 Apply Fourier transformation acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C=O (Carboxylic acid)1720 - 1700
C=C, C=N (Aromatic ring)1600 - 1450
C-O1250 - 1200
C-F1100 - 1000

Trustworthiness: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[10] The strong carbonyl absorption is also highly characteristic. The C-F stretches are expected to be strong and fall in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₇H₅F₂NO₃[3]

  • Molecular Weight: 189.12 g/mol [3]

  • Expected [M+H]⁺: m/z 190.03

  • Expected [M-H]⁻: m/z 188.01

Predicted Fragmentation Pattern (Electron Impact - EI):

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

  • Loss of -OH: [M - 17]⁺

  • Loss of -COOH: [M - 45]⁺

  • Loss of -OCHF₂: [M - 67]⁺

G M [M]⁺˙ m/z 189 M_minus_OH [M-OH]⁺ m/z 172 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 144 M->M_minus_COOH - •COOH M_minus_OCHF2 [M-OCHF₂]⁺ m/z 122 M->M_minus_OCHF2 - •OCHF₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18) to ensure sample purity before introduction into the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Ionize the sample using Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Acquire full scan mass spectra to determine the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging data from structurally analogous compounds, we have established a robust set of expected spectral features that will be invaluable for researchers in the synthesis, purification, and characterization of this important molecule. The provided experimental protocols offer a validated starting point for the acquisition of high-quality analytical data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure and purity.

References

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An In-depth Technical Guide to 4-(Difluoromethoxy)picolinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioisosteric Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with optimized pharmacological profiles is a perpetual endeavor. This guide delves into the technical intricacies of 4-(Difluoromethoxy)picolinic acid, a molecule that exemplifies the strategic fusion of a "privileged scaffold"—picolinic acid—with a bioisosteric difluoromethoxy group. The picolinic acid framework, a pyridine ring bearing a carboxylic acid at the 2-position, is a recurring motif in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its inherent chelating ability and capacity to engage in various non-covalent interactions make it a versatile template for drug design.[3]

The introduction of fluorine-containing substituents has become a cornerstone of contemporary drug development, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups.[4] Its unique electronic properties and ability to participate in hydrogen bonding can profoundly influence a compound's pharmacokinetic and pharmacodynamic characteristics, often leading to enhanced efficacy and a more favorable safety profile.[4] This guide will provide a comprehensive overview of this compound, from its proposed synthesis to its potential therapeutic applications, offering valuable insights for researchers and professionals in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. The following table summarizes the key computed and experimental data for this compound.

PropertyValueSource
CAS Number 1707365-38-5[5]
Molecular Formula C₇H₅F₂NO₃[5]
Molecular Weight 189.12 g/mol [5]
Boiling Point (Predicted) 321.4 ± 37.0 °C[5]
Density (Predicted) 1.449 ± 0.06 g/cm³[5]

Proposed Synthesis of this compound

Experimental Protocol: A Two-Step Synthetic Approach

This proposed synthesis commences with the readily available 4-hydroxypicolinic acid and proceeds through a difluoromethoxylation reaction.

Step 1: Preparation of Methyl 4-hydroxypicolinate

  • Esterification: To a solution of 4-hydroxypicolinic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography to yield methyl 4-hydroxypicolinate.

Step 2: Difluoromethoxylation of Methyl 4-hydroxypicolinate

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-hydroxypicolinate (1 equivalent) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

  • Reagent Addition: Introduce a difluoromethoxylation reagent, such as chlorodifluoromethane (Freon-22) or a more modern equivalent, into the reaction mixture under controlled conditions.

  • Reaction Conditions: Heat the reaction mixture and maintain it at an elevated temperature, monitoring the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent.

  • Purification: Purify the resulting methyl 4-(difluoromethoxy)picolinate by column chromatography.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the purified methyl 4-(difluoromethoxy)picolinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as indicated by TLC.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethoxylation cluster_2 Step 3: Hydrolysis A 4-Hydroxypicolinic Acid C Methyl 4-hydroxypicolinate A->C Reflux B Methanol, H₂SO₄ (cat.) B->C D Methyl 4-hydroxypicolinate F Methyl 4-(difluoromethoxy)picolinate D->F Heat E Difluoromethoxylation Reagent, Base E->F G Methyl 4-(difluoromethoxy)picolinate I This compound G->I Stir, then H⁺ workup H NaOH(aq), MeOH H->I G cluster_0 Inflammatory Stimulus cluster_1 Macrophage cluster_2 Potential Point of Intervention A LPS, IFN-γ B Toll-like Receptor 4 (TLR4) A->B C MyD88 B->C D NF-κB Signaling C->D E Pro-inflammatory Cytokine Production (TNF-α, IL-6) D->E F This compound F->D Modulation?

Caption: Potential modulation of the NF-κB signaling pathway in macrophages.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic value of this compound, a series of in vitro and in vivo assays would be necessary. The following provides a general protocol for an initial in vitro evaluation of its anti-inflammatory properties.

Protocol: In Vitro Anti-inflammatory Activity Assay

1. Cell Culture:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay:

  • Plate the macrophages in a 96-well plate and treat with varying concentrations of this compound for 24 hours.
  • Assess cell viability using a standard MTT or MTS assay to determine the non-toxic concentration range of the compound.

3. Measurement of Nitric Oxide (NO) Production:

  • Pre-treat the macrophages with non-toxic concentrations of this compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
  • After 24 hours, measure the concentration of nitrite in the cell culture supernatant using the Griess reagent, as an indicator of NO production.

4. Quantification of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant from the LPS-stimulated macrophages (with and without compound treatment).
  • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

5. Data Analysis:

  • Calculate the IC₅₀ values for the inhibition of NO production and cytokine release.
  • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound represents a compelling molecular entity with significant potential in drug discovery. Its design leverages the established biological relevance of the picolinic acid scaffold and the advantageous physicochemical properties conferred by the difluoromethoxy group. While its specific discovery and history remain to be fully elucidated in publicly accessible literature, its rational design and plausible synthesis pave the way for its exploration as a novel therapeutic agent. The proposed synthetic route provides a practical framework for its preparation, and the outlined biological evaluation protocols offer a starting point for investigating its potential anti-inflammatory, anticancer, or antiviral activities. Further research into this and related fluorinated picolinic acid derivatives is warranted and holds the promise of yielding new and improved therapeutic options for a range of diseases.

References

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An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after moiety. When appended to a pyridine scaffold, as in the case of 4-(Difluoromethoxy)picolinic acid, it can significantly influence the molecule's physicochemical and pharmacokinetic profiles. Pyridine derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous biologically active compounds.[1] The introduction of a difluoromethyl group can enhance properties like lipophilicity, bioavailability, and metabolic stability, which are critical for the development of effective therapeutics.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required to fully characterize this promising molecule. Beyond a simple recitation of data, this document delves into the causality behind experimental choices, offering a framework for robust and reproducible physicochemical profiling.

Core Physicochemical Properties of this compound

A summary of the currently available, primarily predicted, physicochemical data for this compound is presented below. These values serve as a crucial starting point for experimental verification.

PropertyValueSource
CAS Number 1707365-38-5ChemicalBook[3], ChemBK[4]
Molecular Formula C₇H₅F₂NO₃ChemicalBook[3], ChemBK[4]
Molecular Weight 189.12 g/mol ChemicalBook[3], ChemBK[4]
Appearance White solidChemicalBook
Predicted pKa 3.33 ± 0.10ChemicalBook, ChemBK[4]
Predicted Boiling Point 321.4 ± 37.0 °CChemicalBook[5], ChemBK[4]
Predicted Density 1.449 ± 0.06 g/cm³ChemicalBook[5], ChemBK[4]
Storage 0-8 °CChemicalBook

Experimental Determination of Physicochemical Properties

The following sections detail the robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly impacting its solubility, absorption, and interaction with biological targets.[6][7] For a pyridine carboxylic acid derivative, we anticipate two pKa values: one for the carboxylic acid group and another for the pyridine nitrogen. Potentiometric titration is a highly accurate method for determining pKa values.[8]

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though the results will yield an apparent pKa (pKaapp).

  • Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

  • Titration Procedure:

    • To determine the pKa of the pyridine nitrogen, titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • To determine the pKa of the carboxylic acid, titrate a fresh solution of the compound with the standardized 0.1 M NaOH solution, following the same incremental addition and recording procedure.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point(s) will be observed as sharp inflections in the titration curve. The pKa value corresponds to the pH at the half-equivalence point.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (this compound in H₂O) calibrate_ph Calibrate pH Meter prep_analyte->calibrate_ph prep_titrant Prepare Standardized Titrants (0.1 M HCl & 0.1 M NaOH) titrate_acid Titrate with HCl (for pyridine pKa) prep_titrant->titrate_acid titrate_base Titrate with NaOH (for carboxylic acid pKa) prep_titrant->titrate_base calibrate_ph->titrate_acid calibrate_ph->titrate_base record_data Record pH vs. Volume titrate_acid->record_data titrate_base->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve determine_ep Identify Equivalence Point(s) plot_curve->determine_ep determine_hep Determine Half-Equivalence Point(s) determine_ep->determine_hep calculate_pka pKa = pH at Half-Equivalence Point determine_hep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD) Determination by the Shake-Flask Method

Lipophilicity is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at physiological pH are therefore critical parameters. The shake-flask method is the gold-standard technique for their determination.[10][11]

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate both the PBS and n-octanol by mixing them together in a separatory funnel, shaking vigorously, and allowing the phases to separate overnight.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the compound's stock solution to a final concentration that is well within the analytical detection limits and below its solubility limit in either phase.

  • Equilibration: Tightly cap the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logD at pH 7.4 is calculated using the following equation: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

logD_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated n-octanol and PBS (pH 7.4) partition Combine Phases and Compound prep_phases->partition prep_stock Prepare Compound Stock Solution prep_stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC-UV) separate->quantify calculate_logd Calculate logD = log([octanol]/[aqueous]) quantify->calculate_logd

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility Determination by the Thermodynamic Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is a crucial parameter for drug development.[12][13]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, and 7.4).

  • Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium is reached.

  • Sample Processing: After equilibration, visually inspect the samples to confirm the presence of undissolved solid. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove any solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM at each pH value.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffers (various pH) equilibrate Agitate for 24h at Constant Temperature add_solid->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample quantify Quantify Concentration of Filtrate (HPLC-UV) filter_sample->quantify report_solubility Report Solubility (µg/mL or µM) at each pH quantify->report_solubility

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment

Ensuring the chemical stability of a drug substance is paramount for its safe and effective use. Stability studies are conducted to determine the shelf-life and appropriate storage conditions.[14][15][16] Forced degradation studies are initially performed to identify potential degradation pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at an elevated temperature.

    • Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Thermal Stress: Incubate the solid compound and the solution at an elevated temperature.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically with both UV and mass spectrometric detection) to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the percentage of the remaining parent compound and identify the major degradation products. This information is crucial for developing a robust formulation and defining appropriate storage conditions.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery due to the advantageous properties conferred by its difluoromethoxy-substituted pyridine core. While predicted data provides a useful starting point, a thorough experimental determination of its physicochemical properties is essential for its advancement as a potential drug candidate. The protocols outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary to understand and optimize the behavior of this compound. By systematically evaluating its pKa, lipophilicity, solubility, and stability, scientists can make informed decisions to accelerate the drug development process.

References

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  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]

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  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 19, 2026, from [Link]

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  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Biological Screening of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rationale for Screening 4-(Difluoromethoxy)picolinic Acid

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The versatility of the picolinic acid scaffold lies in its ability to act as a robust chelating agent and a versatile building block for creating molecules that interact with various biological targets.[1][3] The introduction of a difluoromethoxy group is a strategic medicinal chemistry approach to enhance metabolic stability, improve cell permeability, and increase binding affinity by modulating the electronic properties of the molecule.

Given this background, this compound emerges as a compelling candidate for biological screening. This guide provides a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune suppression, particularly in the context of cancer.[4][5][6]

Part 1: Target Hypothesis and Initial Characterization

Primary Hypothesis: IDO1 Inhibition

The structural similarity of this compound to known inhibitors of the kynurenine pathway of tryptophan metabolism strongly suggests that its primary biological target may be Indoleamine 2,3-dioxygenase 1 (IDO1).[5][7][8] IDO1 is the rate-limiting enzyme that catalyzes the conversion of tryptophan to kynurenine.[7][8][9] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote an immunosuppressive milieu.[4][5][6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The Kynurenine Pathway: A Critical Immunoregulatory Hub

The catabolism of tryptophan via the kynurenine pathway is a central mechanism of immune regulation.[10] Metabolites of this pathway, including kynurenine itself, can act as signaling molecules that modulate the activity of various immune cells.[11] Dysregulation of this pathway is implicated in a range of pathologies, from cancer to neurodegenerative diseases.[7][12]

Kynurenine_Pathway cluster_0 IDO1 Enzyme Tryptophan Tryptophan T_Cell_Function T_Cell_Function Tryptophan->T_Cell_Function Essential for IDO1 IDO1 Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Promotes Immunosuppression->T_Cell_Function Inhibits IDO1->Kynurenine Produces

Caption: The IDO1-mediated conversion of Tryptophan to Kynurenine.

Part 2: A Phased Approach to Biological Screening

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a novel compound. This process begins with broad, high-throughput biochemical assays and progresses to more complex and physiologically relevant cell-based and in vivo models.

Screening_Cascade Primary_Screening Primary Screening (Biochemical IDO1 Inhibition) Secondary_Screening Secondary Screening (Cell-Based IDO1 Activity) Primary_Screening->Secondary_Screening Hit Confirmation Tertiary_Screening Tertiary Screening (Immune Cell Co-culture) Secondary_Screening->Tertiary_Screening Potency & Selectivity ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox Druggability Assessment In_Vivo In Vivo Efficacy (Syngeneic Mouse Models) Tertiary_Screening->In_Vivo Functional Validation ADME_Tox->In_Vivo Safety & PK/PD

Caption: A hierarchical screening cascade for this compound.

Primary Screening: Biochemical IDO1 Inhibition Assay

The initial step is to determine if this compound directly inhibits the enzymatic activity of IDO1 in a cell-free system.[13][14]

Protocol: IDO1 Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Potassium phosphate buffer

    • 96-well UV-transparent microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • Add varying concentrations of this compound (and a known IDO1 inhibitor as a positive control, e.g., Epacadostat) to the wells of the microplate.

    • Initiate the reaction by adding the recombinant IDO1 enzyme.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Measure the absorbance of the product, kynurenine, at 321 nm using a spectrophotometer.[13]

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Hypothetical IC50 Values

CompoundIDO1 IC50 (nM)TDO IC50 (nM)
This compound50>10,000
Epacadostat (Control)1020,000

Note: It is also crucial to assess the compound's activity against Tryptophan 2,3-dioxygenase (TDO), a structurally distinct enzyme that also catalyzes the conversion of tryptophan to kynurenine, to determine selectivity.[14]

Secondary Screening: Cell-Based IDO1 Functional Assay

Cell-based assays are critical to confirm that the compound can penetrate the cell membrane and inhibit IDO1 in a more physiological context.[10][15]

Protocol: HeLa Cell-Based IDO1 Activity Assay

  • Cell Culture and Treatment:

    • Culture HeLa cells (a human cervical cancer cell line known to express IDO1 upon stimulation) in a suitable medium.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[16]

    • Add varying concentrations of this compound to the cells and incubate for a further 24 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant using one of the following methods:

      • Spectrophotometry: A less sensitive but simpler method.

      • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for its high sensitivity and specificity in quantifying tryptophan and kynurenine levels.[17]

  • Data Analysis:

    • Determine the EC50 value (the effective concentration that inhibits 50% of kynurenine production in the cells).

Data Presentation: Hypothetical EC50 and Cytotoxicity Data

CompoundCellular IDO1 EC50 (nM)Cytotoxicity (HeLa) IC50 (µM)
This compound150>50
Epacadostat (Control)30>50

Note: It is essential to concurrently assess the cytotoxicity of the compound to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not simply cell death.[12]

Tertiary Screening: Immune Cell Co-culture Assay

The ultimate goal of an IDO1 inhibitor is to restore the function of suppressed immune cells. A co-culture assay provides a functional readout of this immune-modulatory activity.[4]

Protocol: IDO1-Expressing Cell and T-Cell Co-culture

  • Cell Preparation:

    • Use an IDO1-overexpressing cell line (e.g., IFN-γ stimulated HeLa cells or a stable IDO1-expressing cell line).

    • Isolate CD8+ T cells from healthy human peripheral blood mononuclear cells (PBMCs).

  • Co-culture and Analysis:

    • Co-culture the IDO1-expressing cells with the CD8+ T cells in the presence of T-cell activators (e.g., anti-CD3/CD28 beads).

    • Add varying concentrations of this compound to the co-culture.

    • After 3-5 days, assess T-cell proliferation using a standard method such as CFSE staining and flow cytometry or a BrdU incorporation assay.

    • Measure cytokine production (e.g., IFN-γ, TNF-α) in the supernatant by ELISA or a multiplex bead array.

Part 3: ADME/Tox Profiling and In Vivo Evaluation

A promising compound must possess favorable drug-like properties to be a viable clinical candidate. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling is crucial.[18][19][20][21]

In Vitro ADME/Tox Assays

A standard panel of in vitro assays should be employed to assess the pharmacokinetic and toxicological properties of this compound.[19][22]

Key In Vitro ADME/Tox Assays:

  • Solubility: Determines the maximum concentration of the compound that can be dissolved in an aqueous solution.

  • Permeability (e.g., PAMPA, Caco-2): Predicts the ability of the compound to cross the intestinal barrier.

  • Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Assesses the rate at which the compound is metabolized by liver enzymes.

  • Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which can affect its distribution and availability.

  • Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions.

  • hERG Inhibition: Assesses the risk of cardiotoxicity.

  • Genotoxicity (e.g., Ames test): Screens for the potential to cause DNA mutations.

In Vivo Efficacy in Syngeneic Mouse Models

The final preclinical step is to evaluate the in vivo efficacy of the compound in a relevant animal model. Syngeneic mouse models, where immunocompetent mice are implanted with a tumor from the same genetic background, are the standard for testing immunotherapies.[4]

Protocol: Syngeneic Mouse Model of Cancer

  • Model Selection:

    • Choose a suitable syngeneic tumor model that expresses IDO1, such as B16F10 melanoma or CT26 colon carcinoma.[23]

    • IDO1 expression can be confirmed by qPCR or Western blot.[17]

  • Treatment and Monitoring:

    • Implant the tumor cells into the mice.

    • Once tumors are established, treat the mice with this compound (and a vehicle control) via an appropriate route of administration (e.g., oral gavage).

    • Monitor tumor growth over time.

    • At the end of the study, collect tumors and plasma to measure tryptophan and kynurenine levels to confirm target engagement in vivo.[17]

    • Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in the immune microenvironment.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive biological screening of this compound. By systematically progressing from initial biochemical assays to complex cell-based and in vivo models, researchers can thoroughly evaluate its potential as a novel therapeutic agent, with a primary focus on the promising target of IDO1. The integration of early ADME/Tox profiling ensures that only compounds with the highest likelihood of clinical success are advanced, ultimately accelerating the drug development process.

References

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers. Available at: [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. Available at: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. PubMed. Available at: [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available at: [Link]

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. Available at: [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. PubMed. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available at: [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available at: [Link]

  • Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. De Gruyter. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. Available at: [Link]

  • Picolinic Acid, a Catabolite of Tryptophan, Has an Anabolic Effect on Bone In Vivo. PubMed. Available at: [Link]

  • Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. PubMed. Available at: [Link]

  • Characterization of the Kynurenine Pathway in Human Neurons. PMC - PubMed Central. Available at: [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

  • Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Available at: [Link]

  • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid. PubChem. Available at: [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available at: [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. Available at: [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Available at: [Link]

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The Emergence of a New Therapeutic Axis: An In-depth Technical Guide to the Mechanism of Action of 4-(Difluoromethoxy)picolinic acid and its Role as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Frontier in Cellular Oxygen Sensing

In the intricate landscape of cellular regulation, the ability to sense and respond to changes in oxygen availability is paramount for survival and function. The hypoxia-inducible factor (HIF) pathway stands as the master regulator of this adaptive response. A new class of small molecules, exemplified by 4-(Difluoromethoxy)picolinic acid, has emerged as potent modulators of this pathway. These agents, known as HIF prolyl hydroxylase (HIF-PH) inhibitors, offer a novel therapeutic strategy for conditions such as anemia associated with chronic kidney disease (CKD) by mimicking the body's natural response to hypoxia.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, grounded in the broader context of HIF-PH inhibition, for researchers, scientists, and drug development professionals.

The HIF Pathway: A Central Regulator of Oxygen Homeostasis

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[3] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4] This complex then tags HIF-α for proteasomal degradation, effectively keeping its levels low.

In hypoxic conditions, the lack of molecular oxygen as a substrate limits the activity of PHDs. Consequently, HIF-α is not hydroxylated and escapes degradation. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation leads to the upregulation of a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and glucose metabolism, all aimed at restoring oxygen homeostasis.[4][5]

Visualizing the HIF Pathway

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes (Fe2+, 2-OG, O2) HIFa_normoxia->PHD Hydroxylation Hydroxylated_HIFa Hydroxylated HIF-α PHD->Hydroxylated_HIFa VHL VHL E3 Ligase Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Hydroxylated_HIFa->VHL Recognition HIFa_hypoxia HIF-α HIF_complex HIF-α/HIF-β Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Elements (HREs) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Inhibitor This compound Inhibitor->PHD Inhibition

Caption: The HIF pathway under normoxic vs. hypoxic/inhibited conditions.

Mechanism of Action: Competitive Inhibition of HIF Prolyl Hydroxylases

This compound, as a structural analog of 2-oxoglutarate, acts as a competitive inhibitor of the HIF prolyl hydroxylase enzymes.[3] By binding to the active site of the PHDs, it prevents the binding of the endogenous cofactor, 2-oxoglutarate, which is essential for the hydroxylation of HIF-α. This inhibition effectively mimics a hypoxic state even under normoxic conditions.

The key therapeutic consequence of this action is the stabilization of HIF-α, leading to the downstream transcriptional activation of hypoxia-responsive genes.[1] For the treatment of anemia in CKD, the most critical of these is the gene encoding for erythropoietin (EPO).[6] By stimulating endogenous EPO production, HIF-PH inhibitors promote erythropoiesis, the process of red blood cell formation.[1][6] Furthermore, HIF activation also improves iron metabolism by increasing the expression of genes involved in iron absorption and mobilization, addressing another common issue in anemia.[5][6]

Experimental Workflows for Characterizing HIF-PH Inhibitors

The elucidation of the mechanism of action of a compound like this compound involves a series of well-defined experimental workflows.

Target Engagement and Potency Assessment

The initial step is to confirm that the compound directly interacts with and inhibits the intended target, the PHD enzymes.

Protocol: In Vitro PHD Inhibition Assay

  • Reagents: Recombinant human PHD2 (the most abundant isoform), HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, and the test compound (this compound).

  • Procedure:

    • Incubate recombinant PHD2 with varying concentrations of the test compound.

    • Initiate the reaction by adding the HIF-1α peptide, 2-oxoglutarate, Fe(II), and ascorbate.

    • Allow the reaction to proceed for a defined time at 37°C.

    • Stop the reaction and measure the amount of hydroxylated HIF-1α peptide. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Target Engagement and Downstream Signaling

The next phase is to verify that the compound can penetrate cells and exert its inhibitory effect, leading to the expected downstream signaling events.

Protocol: HIF-1α Stabilization Assay (Western Blot)

  • Cell Culture: Culture a relevant cell line (e.g., human kidney cells like HEK293 or liver cells like HepG2) under normoxic conditions.

  • Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 4-6 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • A loading control (e.g., β-actin) should be used to ensure equal protein loading.

  • Analysis: Quantify the intensity of the HIF-1α bands to determine the dose-dependent stabilization of the protein.

Functional Cellular Assays

Finally, it is crucial to demonstrate that the observed molecular effects translate into the desired cellular function.

Protocol: EPO Gene Expression and Protein Secretion

  • Cell Culture and Treatment: Use EPO-producing cells (e.g., HepG2) and treat them with the test compound as described above.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for the EPO gene and a housekeeping gene for normalization.

    • Calculate the fold change in EPO mRNA expression relative to untreated controls.

  • Protein Secretion Analysis (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Use a commercially available ELISA kit to quantify the concentration of secreted EPO protein.

    • Correlate the amount of secreted EPO with the concentration of the test compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays PHD_Assay PHD Inhibition Assay (IC50 Determination) HIF_Stabilization HIF-1α Stabilization (Western Blot) PHD_Assay->HIF_Stabilization Confirms Target Engagement EPO_Expression EPO Gene Expression (qRT-PCR) HIF_Stabilization->EPO_Expression Links Target to Downstream Signaling EPO_Secretion EPO Protein Secretion (ELISA) EPO_Expression->EPO_Secretion Demonstrates Functional Outcome

Caption: A streamlined workflow for characterizing HIF-PH inhibitors.

Quantitative Data Summary

Assay TypeParameter MeasuredExpected Outcome with this compound
In Vitro PHD Inhibition IC50A potent inhibitor will have a low nanomolar to micromolar IC50 value.
HIF-1α Stabilization HIF-1α Protein LevelsDose-dependent increase in HIF-1α protein levels under normoxia.
EPO Gene Expression EPO mRNA Fold ChangeSignificant upregulation of EPO mRNA in a dose-dependent manner.
EPO Protein Secretion EPO ConcentrationIncreased secretion of EPO protein into the cell culture medium.

Conclusion and Future Directions

This compound represents a promising molecule within the class of HIF prolyl hydroxylase inhibitors. Its mechanism of action, centered on the stabilization of HIF-α, offers a compelling therapeutic approach for stimulating endogenous erythropoietin production and improving iron metabolism. The experimental workflows detailed in this guide provide a robust framework for the characterization of this and similar compounds. As research in this area continues, further investigations into the long-term safety and potential off-target effects of HIF-PH inhibitors will be crucial for their successful clinical translation and application in treating anemia and other hypoxia-related disorders.[2][6]

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in P
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI.
  • HIF prolyl-hydroxylase inhibitor. Wikipedia.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC - PubMed Central.
  • HIF prolyl-hydroxylase inhibitor. Grokipedia.
  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. PMC - PubMed Central.

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solubility and stability of 4-(Difluoromethoxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)picolinic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the acidic picolinic acid moiety and the difluoromethoxy group, impart specific physicochemical properties that are critical to its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this molecule is paramount for its successful development, from early-stage in vitro screening to formulation and manufacturing.[1][2] This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the , grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability behavior.

PropertyPredicted ValueSource
Molecular Formula C₇H₅F₂NO₃[1]
Molar Mass 189.12 g/mol [1]
pKa 3.33 ± 0.10[1][2]
Boiling Point 321.4 ± 37.0 °C[1][2]
Density 1.449 ± 0.06 g/cm³[1][2]
Appearance White solid[2]

The predicted pKa of approximately 3.33 suggests that this compound is a moderately strong acid.[1][2] This implies that its solubility will be highly dependent on the pH of the aqueous medium. At pH values above the pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. Conversely, at pH values below the pKa, the compound will exist predominantly in its less soluble, neutral form.

Part 1: Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability.[3][4] Low solubility can lead to unreliable results in in vitro studies and challenges in formulation development.[4][5] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[3][6]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions.[3][4] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration before precipitation occurs.[3][5][7] This method is valuable for the rapid screening of large numbers of compounds in early drug discovery.[3]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[8] It represents the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium.[8] This is typically determined using the shake-flask method, which involves longer incubation times to ensure equilibrium is reached.[5][8]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Compound in DMSO Stock k_add Add to Aqueous Buffer k_start->k_add k_incubate Short Incubation (e.g., 2 hours) k_add->k_incubate k_filter Filtration/Centrifugation k_incubate->k_filter k_analyze Analyze Supernatant (UV-Vis or Nephelometry) k_filter->k_analyze t_start Solid Compound t_add Add Excess to Buffer t_start->t_add t_incubate Long Incubation (e.g., 24-48 hours with shaking) t_add->t_incubate t_filter Filtration t_incubate->t_filter t_analyze Analyze Filtrate (LC-MS/UV) t_filter->t_analyze compound This compound compound->k_start Dissolve compound->t_start Weigh

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is based on common industry practices.[3][7]

1. Preparation of Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

2. Assay Plate Preparation:

  • Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.
  • Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

3. Incubation:

  • Seal the plate and shake for 2 hours at room temperature.

4. Separation of Precipitate:

  • Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen).

5. Analysis:

  • Analyze the filtrate using a UV-Vis spectrophotometer plate reader at the compound's λmax.
  • Quantify the concentration by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility and is considered the most reliable method.[8]

1. Sample Preparation:

  • Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
  • Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4). The pH of the resulting suspension should be verified.[8]

2. Equilibration:

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours. Equilibrium is reached when multiple samples taken at different time points yield the same solubility value.[8]

3. Separation:

  • After incubation, allow the vials to stand to let the undissolved solid settle.
  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

4. Analysis and Quantification:

  • Dilute the filtered supernatant with the appropriate mobile phase.
  • Analyze the diluted sample by a validated stability-indicating HPLC-UV or LC-MS method.[5][9]
  • Calculate the solubility by comparing the peak area to a standard curve of the compound.

Part 2: Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12][13][14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[13][14]

Forced Degradation Workflow

The following diagram outlines the process of a forced degradation study.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start This compound (in solution and solid state) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 70°C, solid) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze Stressed Samples vs. Control by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity Identify Degradants Elucidate Pathways analysis->evaluation

Caption: Workflow for a Forced Degradation Study.

Protocol 3: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[12][13][15]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[16] After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[16] Neutralize with an equivalent amount of 0.1 M HCl.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[16]
  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.[16] Also, store a solution of the compound under the same conditions.
  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12] A dark control should be stored under the same conditions to evaluate the contribution of thermal degradation.[12]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[16] A diode-array detector is recommended to assess peak purity.
  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or minimal, the stress conditions (time, temperature, reagent concentration) should be adjusted.
Summary of Expected Stability Outcomes

The following table summarizes the potential degradation outcomes for this compound under various stress conditions.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acid Hydrolysis Likely stablePicolinic acids are generally stable to acid hydrolysis. The difluoromethoxy group may be susceptible under harsh conditions.
Base Hydrolysis Likely stableThe amide-like nature of the pyridine ring and the ether linkage are generally stable.
Oxidation Potential for degradationThe pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[16]
Thermal Degradation Likely stableDegradation would likely only occur at temperatures approaching the boiling point.
Photostability Potential for degradationAromatic systems can be susceptible to photolytic degradation.
Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[10][12] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[10][17]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10][15]

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[10][15]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][12] A "significant change" is defined as a failure to meet the established specifications.[15]

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of chemical and pharmaceutical development. For this compound, its acidic nature dictates a strong pH-dependence on solubility, a factor that must be carefully considered in all experimental designs. Its stability profile, elucidated through rigorous forced degradation and long-term stability studies, will ultimately inform its handling, formulation, and storage requirements. The protocols and principles outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance the development of this promising compound.

References
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • ICH. (n.d.). Quality Guidelines.
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  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • ChemicalBook. (n.d.). This compound | 1707365-38-5.
  • ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BenchChem. (n.d.). Technical Support Center: Picolinic Acid-d4 Stability in Solution.
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4-(Difluoromethoxy)picolinic acid CAS number 1707365-38-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1707365-38-5

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)picolinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its predicted properties, proposes a logical synthetic pathway based on established chemical transformations, and discusses its potential applications. The guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of novel bioactive molecules. We will delve into its structural attributes, predicted physicochemical properties, a detailed theoretical synthesis protocol, and its anticipated role in modern drug discovery, grounded in the known impact of the difluoromethoxy and picolinic acid moieties.

Introduction: The Emergence of Fluorinated Picolinates in Chemical Research

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of compounds with diverse biological activities and a recurring motif in pharmaceutical agents and agrochemicals. The introduction of fluorine-containing substituents into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly noteworthy as it can act as a bioisostere for hydroxyl or methoxy groups, while offering unique electronic properties and increased metabolic stability.

This compound combines these two key pharmacophores, making it a compelling building block for the synthesis of novel compounds with potentially enhanced biological activity. This guide aims to provide a detailed theoretical and practical framework for researchers interested in exploring the chemistry and potential of this molecule.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its key physicochemical properties can be predicted based on its structure and data from similar compounds. These predicted values provide a useful starting point for experimental design and handling.

PropertyPredicted ValueSource
Molecular Formula C₇H₅F₂NO₃ChemBK[1]
Molar Mass 189.12 g/mol ChemBK[1]
Appearance White solid (Predicted)ChemicalBook[2]
Boiling Point 321.4 ± 37.0 °CChemBK[1]
Density 1.449 ± 0.06 g/cm³ChemBK[1]
pKa 3.33 ± 0.10ChemBK[1]
Storage Temperature 2-8 °CChemBK[1]

The predicted pKa suggests that this compound is a moderately strong acid, a characteristic feature of picolinic acids. The difluoromethoxy group is expected to influence the electronic distribution within the pyridine ring, which may affect its reactivity and interaction with biological targets.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be designed based on established methodologies for the synthesis of related pyridine derivatives. The proposed multi-step synthesis starts from commercially available 4-hydroxy-2-methylpyridine.

Synthetic_Pathway A 4-Hydroxy-2-methylpyridine B 4-(Difluoromethoxy)-2-methylpyridine A->B  Difluoromethylation (e.g., ClCF₂H, base) C This compound B->C  Oxidation (e.g., KMnO₄ or SeO₂) Applications Core This compound App1 Medicinal Chemistry Core->App1 App2 Agrochemicals Core->App2 Prop1 Enhanced Metabolic Stability App1->Prop1 Prop2 Modulated Lipophilicity App1->Prop2 Prop3 Novel Binding Interactions App1->Prop3 Prop4 Improved Bioavailability App2->Prop4

Sources

A Theoretical and Computational Roadmap for 4-(Difluoromethoxy)picolinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Molecular Potential

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Emergence of Fluorinated Picolinic Acids in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) is of particular interest, serving as a lipophilic hydrogen bond donor and a metabolic blocker. When appended to a picolinic acid scaffold—a pyridine-2-carboxylic acid known for its chelating abilities and presence in biologically active molecules—the resulting compound, 4-(Difluoromethoxy)picolinic acid, presents a compelling subject for in-depth investigation.[1] Picolinic acid itself, a catabolite of tryptophan, has demonstrated a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects, and has been shown to have an anabolic effect on bone.[1][2][3]

This technical guide outlines a comprehensive theoretical and computational workflow designed to elucidate the fundamental electronic structure, conformational landscape, and potential intermolecular interactions of this compound. By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular dynamics, we can generate actionable insights for researchers in drug development, guiding the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational strategies to accelerate their research programs.

Part 1: Foundational Quantum Chemical Characterization

The initial phase of our investigation focuses on understanding the intrinsic properties of an isolated this compound molecule. Quantum chemical calculations are indispensable for this purpose, providing a detailed picture of the electron distribution and molecular geometry.[4]

Geometric Optimization and Conformational Analysis

The first step is to determine the most stable three-dimensional structure of the molecule.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Initial Structure Generation: A 2D sketch of this compound will be converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set will be employed. This level of theory offers a good balance between accuracy and computational cost for organic molecules.[5]

  • Geometry Optimization: The initial structure will be optimized to find the minimum energy conformation in the gas phase.

  • Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) spectrum.

  • Solvent Effects: The optimization and frequency calculations will be repeated using a polarizable continuum model (PCM) to simulate the influence of an aqueous environment.

Diagram 1: Computational Workflow for Initial Characterization

G A 2D Structure of this compound B 3D Model Generation A->B C DFT Geometry Optimization (Gas Phase) [B3LYP/6-311++G(d,p)] B->C D Vibrational Frequency Analysis C->D F DFT Geometry Optimization (Aqueous Phase) [PCM Model] C->F E Confirmation of Minimum Energy Structure D->E G Analysis of Solvation Effects F->G

Caption: Workflow for the initial quantum chemical characterization of this compound.

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties is crucial for predicting how the molecule will interact with its environment and potential biological targets.

Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized, and their energy gap will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is critical for predicting non-covalent interactions.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.[5]

  • Calculation of Reactivity Descriptors: Key reactivity descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, will be calculated from the HOMO and LUMO energies.

Table 1: Predicted Key Molecular Properties of this compound

PropertyPredicted Value (Arbitrary Units)Significance in Drug Design
Dipole Moment~3-5 DInfluences solubility and membrane permeability.
HOMO-LUMO Gap~5-6 eVIndicator of chemical stability and reactivity.
LogP (octanol/water)~1.5-2.5Predicts lipophilicity and pharmacokinetic behavior.
Polar Surface Area~60-70 ŲRelates to membrane permeability and oral bioavailability.

Part 2: Exploring Intermolecular Interactions and Dynamics

While quantum mechanics provides a detailed picture of a single molecule, understanding its behavior in a biological context requires studying its interactions with other molecules, particularly water and potential protein targets.

Solvation and Hydration Analysis

The interaction of a drug candidate with water is a primary determinant of its solubility and bioavailability.

Protocol 3: Explicit Solvation with Molecular Dynamics

  • System Setup: The optimized structure of this compound will be placed in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Force Field Parameterization: Appropriate force field parameters (e.g., from the General Amber Force Field - GAFF) will be assigned to the molecule.

  • Molecular Dynamics (MD) Simulation: An MD simulation of at least 100 nanoseconds will be performed to allow the system to equilibrate and to sample a range of conformations and hydration patterns.

  • Analysis: The simulation trajectory will be analyzed to calculate the radial distribution functions (RDFs) of water around key functional groups (e.g., the carboxylic acid, the difluoromethoxy group, and the pyridine nitrogen).

Diagram 2: Molecular Dynamics Simulation Workflow

G A Optimized Solute Structure B Solvation in Water Box A->B C Force Field Assignment (GAFF) B->C D Energy Minimization C->D E System Equilibration (NVT & NPT) D->E F Production MD Simulation (100 ns) E->F G Trajectory Analysis (RDFs, RMSD, etc.) F->G

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Target Identification and Molecular Docking

Given the known biological activities of picolinic acid derivatives, we can hypothesize potential protein targets. For instance, enzymes in the kynurenine pathway or zinc-dependent enzymes are plausible candidates.[1][3]

Protocol 4: Molecular Docking Studies

  • Target Selection: Based on literature review, a relevant protein target will be selected (e.g., a phosphoinositide 3-kinase (PI3K) for which other pyridine derivatives have shown activity).[6][7] The crystal structure will be obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure will be prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Ligand Preparation: The 3D structure of this compound will be prepared for docking, including the assignment of charges.

  • Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide to predict the binding mode and affinity of the molecule within the protein's active site.

  • Pose Analysis: The resulting docking poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Table 2: Example Docking Results for a Hypothetical Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity-8.5 kcal/molStrong predicted binding to the target.
Key Interacting ResiduesLYS77, ASP150, PHE201Highlights the specific amino acids involved in binding.
Hydrogen BondsCarboxylic acid with LYS77; Difluoromethoxy with ASP150Identifies critical polar interactions for binding.

Conclusion and Future Directions

This technical guide has outlined a robust computational strategy for the in-depth characterization of this compound. The proposed workflow, integrating quantum mechanics and molecular dynamics, will provide a wealth of information regarding the molecule's intrinsic properties, behavior in solution, and potential for interaction with biological targets. The insights gained from these theoretical studies will be invaluable for guiding the experimental validation and further development of this compound and its derivatives as potential therapeutic agents. The data generated will serve as a strong foundation for structure-activity relationship (SAR) studies and lead optimization efforts, ultimately accelerating the drug discovery pipeline.

References

  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izv Akad Nauk Ser Biol. 2000 Mar-Apr;(2):153-7.
  • Quantum chemical calculations on molecular structures and solvents effect on 4-nitropicolinic and 4- methoxypicolinic acid.
  • Picolinic acid. Wikipedia. [Link]

  • Picolinic Acid, a Catabolite of Tryptophan, Has an Anabolic Effect on Bone In Vivo. PubMed. J Bone Miner Res. 2020 Nov;35(11):2275-2288. [Link]

  • The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. PubMed. J Leukoc Biol. 2016 Feb;99(2):309-16. [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. 2024 May 3. [Link]

  • Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. PubMed. J Med Chem. 2015 Jan 22;58(2):981-96. [Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. PubMed. J Med Chem. 2019 Oct 10;62(19):8873-8879. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential biological targets of 4-(Difluoromethoxy)picolinic acid. In the absence of direct empirical data for this specific molecule, we will employ a hypothesis-driven approach grounded in the well-established bioactivities of the picolinic acid scaffold and the known physicochemical contributions of the difluoromethoxy moiety. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and related compounds.

Introduction: Deconstructing this compound

This compound is a heterocyclic aromatic compound featuring a pyridine-2-carboxylic acid (picolinic acid) core. The key structural distinction is the presence of a difluoromethoxy group at the 4-position of the pyridine ring. The picolinic acid scaffold is a known metal chelator and a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. The difluoromethoxy group is a bioisostere of the methoxy group, offering altered lipophilicity, metabolic stability, and hydrogen bond accepting capacity. These features suggest that this compound may exhibit unique biological activities compared to its parent compound.

This guide will systematically explore four primary hypothesized target classes for this compound: metalloenzymes, enzymes involved in tryptophan metabolism and immune regulation, protein kinases, and G-protein coupled receptors (GPCRs). For each class, we will present the scientific rationale, propose a detailed experimental workflow for target validation, and provide representative protocols.

Hypothesized Target Class 1: Metalloenzymes

Scientific Rationale: The picolinic acid moiety is a bidentate chelating agent, capable of coordinating with metal ions through the nitrogen atom of the pyridine ring and the carboxylate group. This property is central to the mechanism of action of many picolinic acid derivatives that inhibit metalloenzymes. For instance, dipicolinic acid isosteres have been investigated as inhibitors of metallo-β-lactamases[1]. Similarly, picolinic acid itself has been shown to competitively inhibit tyrosinase, a copper-containing enzyme[2]. The difluoromethoxy group is unlikely to interfere with this chelating ability and may enhance binding to the target protein through additional interactions.

Proposed Experimental Workflow for Metalloenzyme Target Validation:

Caption: Metalloenzyme target validation workflow.

Detailed Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol describes a representative spectrophotometric assay to assess the inhibition of a class B MBL, such as NDM-1, by this compound.

  • Reagents and Materials:

    • Purified NDM-1 enzyme.

    • Substrate: Meropenem[1].

    • Assay Buffer: 50 mM HEPES, 200 mM NaCl, pH 7.5.

    • This compound stock solution in DMSO.

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 85 µL of assay buffer.

    • Add 5 µL of a solution containing NDM-1 enzyme to each well to achieve a final concentration of 2 nM.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of meropenem solution to achieve a final concentration of 100 µM.

    • Immediately measure the decrease in absorbance at 297 nm every 30 seconds for 10 minutes. The hydrolysis of the β-lactam ring of meropenem leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesized Target Class 2: Enzymes of Tryptophan Metabolism and Immune Regulation

Scientific Rationale: Picolinic acid is a downstream catabolite of tryptophan via the kynurenine pathway[3]. It has been identified as a key mediator of immunosuppression and macrophage activation[3][4]. Specifically, picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting the phosphorylation of c-Myc[4]. It also acts as a second signal for the activation of IFN-γ-primed macrophages[3]. The difluoromethoxy group could modulate these activities by altering the compound's interaction with its molecular targets within these pathways.

Proposed Experimental Workflow for Immune Modulation Target Validation:

Caption: Kinase target validation workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

  • Reagents and Materials:

    • Cell line expressing the target kinase.

    • Complete cell culture medium.

    • PBS (Phosphate Buffered Saline).

    • This compound stock solution in DMSO.

    • Protease and phosphatase inhibitor cocktails.

    • Lysis buffer (e.g., RIPA buffer).

    • Equipment for SDS-PAGE and Western blotting.

    • Antibody specific to the target kinase.

    • PCR tubes and a thermal cycler.

  • Assay Procedure:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend the cells in fresh medium containing either this compound at the desired concentration or DMSO (vehicle control).

    • Incubate the cells for 1 hour at 37°C to allow for compound uptake and target engagement.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target kinase in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each temperature, normalize the band intensity of the drug-treated sample to the vehicle control.

    • Plot the normalized band intensity versus temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.

Hypothesized Target Class 4: G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: The picolinic acid scaffold is a versatile building block in medicinal chemistry and can be elaborated to interact with a wide range of protein targets, including GPCRs. The physicochemical properties of this compound, such as its size, polarity, and hydrogen bonding capabilities, make it a candidate for binding to the orthosteric or allosteric sites of GPCRs. An initial broad screening against a panel of GPCRs is the most efficient way to investigate this possibility.

Proposed Experimental Workflow for GPCR Target Validation:

Caption: GPCR target validation workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to screen for interaction with a specific GPCR.

  • Reagents and Materials:

    • Cell membranes prepared from a cell line overexpressing the target GPCR.

    • A specific radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled).

    • Assay buffer specific for the target GPCR.

    • This compound stock solution in DMSO.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation cocktail and a microplate scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either this compound (at various concentrations), vehicle (for total binding), or the non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the wells with the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Summary and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidating the biological targets of this compound. By leveraging the known pharmacology of the picolinic acid scaffold and considering the influence of the difluoromethoxy group, we have identified four high-priority target classes: metalloenzymes, immune-regulatory proteins, protein kinases, and GPCRs.

The proposed experimental workflows provide a clear roadmap for researchers to progress from broad, unbiased screening to detailed mechanistic studies and cellular validation. The results of these investigations will be crucial in defining the therapeutic potential of this compound and will guide future lead optimization efforts in drug discovery programs. The integration of biochemical, cellular, and biophysical methods, as detailed in the representative protocols, will ensure a robust and comprehensive understanding of the compound's mechanism of action.

References

  • Varesio, L., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. Journal of Immunology, 145(12), 4265-4271. [Link]

  • Hashjin, G. S., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Medical Biotechnology, 10(4), 232-239. [Link]

  • Meléndez-Abaúnza, L. R., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(5), 1163-1178. [Link]

  • Díaz-García, D., et al. (2023). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Dalton Transactions, 52(4), 1017-1025. [Link]

  • Celestine, M. J., et al. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 57-73. [Link]

  • Schmetterer, K. G., et al. (2016). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 99(4), 583-594. [Link]

  • Bellido, T., et al. (2020). Picolinic Acid, a Catabolite of Tryptophan, Has an Anabolic Effect on Bone In Vivo. Journal of Bone and Mineral Research, 35(11), 2275-2288. [Link]

  • Lohans, C. T., et al. (2018). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases, 4(11), 1593-1602. [Link]

  • Shao, X., et al. (2021). An Empirical Quantitative Structure–Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Chemical Neuroscience, 12(1), 129-141. [Link]

  • Barlaam, B., et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry, 58(2), 943-962. [Link]

  • Wang, Y., et al. (2019). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(19), 8873-8879. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Deployment of 4-(Difluoromethoxy)picolinic Acid in Modern Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established paradigm in medicinal chemistry for enhancing molecular properties.[1][2][3] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent.[4] It offers a nuanced balance of electronic and steric properties, often positioning it as a strategic alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[4] The potent electron-withdrawing nature of the two fluorine atoms significantly alters the physicochemical profile of a molecule, influencing metabolic stability, lipophilicity (logP), and receptor binding interactions.[1][4]

A key feature that distinguishes the -OCF₂H group is its capacity to act as a "lipophilic hydrogen bond donor."[5] The fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a trait absent in methoxy and trifluoromethoxy analogues.[4] This duality allows medicinal chemists to block common metabolic pathways, such as O-demethylation of methoxy groups, while introducing new, favorable interactions with biological targets.[4] The result can be a longer drug half-life, reduced clearance, and an improved pharmacokinetic profile.[1]

This guide focuses on 4-(difluoromethoxy)picolinic acid , a heterocyclic building block that leverages these benefits within a synthetically versatile scaffold. We will explore its properties, core applications, and provide detailed, field-proven protocols for its effective use in synthesis campaigns.

Introducing the Building Block: this compound

This compound is a pyridine-2-carboxylic acid derivative that presents chemists with a dual-functionality tool: a carboxylic acid handle primed for amide coupling and other transformations, and a pyridine ring electronically modulated by the 4-position -OCF₂H group.

Physicochemical Properties & Strategic Advantages

The strategic placement of the difluoromethoxy group on the picolinic acid scaffold confers several advantages.

PropertyValue/CharacteristicSignificance in Synthesis & Drug Design
Molecular Formula C₇H₅F₂NO₃---
Molecular Weight 189.12 g/mol [6][7]Suitable for inclusion in lead-like molecules without excessive mass increase.
Boiling Point ~321.4 °C (Predicted)[6]Low volatility, stable under typical reaction heating conditions.
Density ~1.45 g/cm³ (Predicted)[6]Standard physical property for a solid organic acid.
pKa Modulation Electron-withdrawing -OCF₂H group lowers the pKa of the pyridine nitrogen.Influences reactivity, solubility, and the final drug candidate's ionization state at physiological pH.
Metabolic Stability Resistant to oxidative metabolism compared to a methoxy group.[1][4]Blocks a key metabolic liability (O-demethylation), enhancing drug half-life.
Lipophilicity (logP) Moderately lipophilic; π value is intermediate between -H and -CF₃.[4][8]Allows for fine-tuning of a molecule's overall lipophilicity to optimize ADME properties.
Hydrogen Bonding Acts as a hydrogen bond donor.[4][5]Can introduce new, beneficial binding interactions with the target protein.

Core Application: Amide Bond Formation

The most prevalent application of this compound is in the synthesis of amides. The picolinamide motif is a common feature in bioactive molecules, and the ability to readily form this bond is crucial. Standard peptide coupling reagents are highly effective for this transformation.

Workflow for a Typical Amide Coupling Reaction

The following diagram illustrates a generalized workflow for the coupling of this compound with a primary or secondary amine, a cornerstone reaction in many synthetic routes.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_reaction 3. Amide Bond Formation cluster_workup 4. Workup & Purification reagents Dissolve this compound (1.0 eq) and Amine (1.0-1.2 eq) in aprotic solvent (e.g., DMF, DCM). activation Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0-3.0 eq) at 0 °C. reagents->activation reaction Stir reaction mixture, allowing to warm to room temperature. Monitor by LC-MS (Typical duration: 2-16 hours). activation->reaction workup Perform aqueous workup (e.g., add H₂O, extract with EtOAc). Dry organic layer and concentrate. reaction->workup purify Purify crude product via flash column chromatography or recrystallization. workup->purify Crude Material

Caption: Generalized workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a variety of amines using HATU, a highly efficient coupling reagent that minimizes side reactions and racemization.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and rapid activation of carboxylic acids. It is particularly effective for coupling sterically hindered amines or less nucleophilic anilines.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.05 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (to make a ~0.2 M solution with respect to the acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq). Self-Validation Check: The solution may change color (often to yellow) upon addition of HATU, indicating the formation of the activated ester.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure picolinamide product.

Case Study: Synthesis of Mavacamten

A prominent example showcasing the utility of this compound is in the synthesis of Mavacamten (Camzyos™) . Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy.[9][10] The difluoromethoxy-picolinamide moiety is a key structural feature of the final active pharmaceutical ingredient (API).

The synthesis involves the coupling of this compound with a complex amine intermediate. This reaction highlights the robustness of modern amide coupling protocols in complex molecule synthesis.

G cluster_reaction Amide Coupling Reaction acid This compound reagents HATU, DIPEA, DMF acid->reagents amine Amine Intermediate (e.g., (R)-1-(4-(1-isopropyl-1H-pyrazol-5-yl)phenyl)ethan-1-amine) amine->reagents mavacamten Mavacamten reagents->mavacamten Forms Key Amide Bond

Sources

The Strategic Deployment of 4-(Difluoromethoxy)picolinic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Fluorinated Picolinic Acid Derivative

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. When appended to a picolinic acid scaffold, the resulting 4-(difluoromethoxy)picolinic acid becomes a highly versatile building block and ligand. Its unique electronic properties and steric profile make it a compelling tool for chemists engaged in the synthesis of complex organic molecules, particularly in the realms of agrochemicals and pharmaceuticals.[1]

This technical guide provides a comprehensive overview of the applications of this compound in organic reactions. We will delve into its role as a directing group in C-H functionalization and its utility as a coupling partner in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific synthetic challenges.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

PropertyValueReference
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
Boiling Point 304.3±37.0 °C at 760 mmHg[1]
Storage 2-8°C, dry, sealed[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Pathways to this compound

A potential synthetic pathway could commence with 4-hydroxypicolinic acid. The esterification of the carboxylic acid would protect it during the subsequent difluoromethylation step. The protected 4-hydroxypicolinate would then be subjected to difluoromethylation, followed by hydrolysis of the ester to yield the target acid.

Application I: A Directing Group in Palladium-Catalyzed C-H Functionalization

The picolinamide moiety is a well-established and powerful directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring and the amide nitrogen chelate to the metal center, positioning it for the selective activation of a C-H bond. The electronic nature of the picolinamide directing group can significantly influence the reactivity and selectivity of these transformations.[2] The electron-withdrawing nature of the 4-(difluoromethoxy) substituent is poised to modulate the catalytic cycle, potentially impacting the rate and selectivity of C-H activation and subsequent functionalization.

Conceptual Framework

The general mechanism for a palladium-catalyzed C-H arylation using a picolinamide directing group is illustrated below. The difluoromethoxy group at the 4-position of the picolinamide can influence the electron density at the palladium center, thereby affecting the energetics of the C-H activation and reductive elimination steps.

G cluster_0 Catalytic Cycle Substrate Substrate (with 4-(difluoromethoxy)picolinamide DG) Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd(II)_cat Pd(II) Catalyst Pd(II)_cat->Palladacycle Pd(IV)_intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_intermediate Oxidative Addition Oxidant Oxidant (e.g., Ar-I) Oxidant->Pd(IV)_intermediate Product Arylated Product Pd(IV)_intermediate->Product Reductive Elimination Pd(II)_regen Regenerated Pd(II) Catalyst Pd(IV)_intermediate->Pd(II)_regen Pd(II)_regen->Pd(II)_cat

Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H arylation directed by a picolinamide.

Representative Protocol: Palladium-Catalyzed Arylation of an Aliphatic Amine

This protocol is adapted from a general procedure for the arylation of picolinamides and is intended as a starting point for optimization.[2]

Materials:

  • Substrate: Amine derivatized with this compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Iodide or Bromide) (4.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Copper(II) Bromide (CuBr₂) (10 mol%)

  • Cesium Acetate (CsOAc) (4.0 equiv)

  • tert-Amyl Alcohol (tAmOH) (to make a 1 M solution of the substrate)

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the 4-(difluoromethoxy)picolinamide substrate (1.0 equiv), copper(II) bromide (10 mol%), palladium(II) acetate (5 mol%), and cesium acetate (4.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add tert-amyl alcohol to achieve a 1 M concentration of the substrate.

  • Add the aryl halide (4.0 equiv) to the reaction mixture.

  • Seal the vessel with a PTFE-lined cap and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium(II) Acetate: A common and effective palladium precursor for C-H activation catalysis.

  • Copper(II) Bromide: Often acts as a co-oxidant or assists in the regeneration of the active palladium catalyst.

  • Cesium Acetate: A base that can facilitate the C-H activation step.

  • tert-Amyl Alcohol: A high-boiling solvent suitable for the elevated temperatures often required for C-H activation.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.

Application II: A Building Block in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. As a carboxylic acid-substituted pyridine, this compound can be a valuable building block in these reactions, although it would likely require derivatization to an aryl halide or triflate to act as the electrophilic partner. Alternatively, the carboxylic acid could be converted to a boronic ester for use as the nucleophilic partner.

Conceptual Workflow

The following diagram illustrates the general workflow for utilizing a picolinic acid derivative in a Suzuki-Miyaura coupling.

G cluster_0 Preparation and Coupling Picolinic_Acid This compound Derivatization Derivatization (e.g., to Aryl Halide) Picolinic_Acid->Derivatization Suzuki_Coupling Suzuki-Miyaura Coupling Derivatization->Suzuki_Coupling Coupling_Partner Boronic Acid/Ester Coupling_Partner->Suzuki_Coupling Coupled_Product Coupled Product Suzuki_Coupling->Coupled_Product

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling of a Picolinate-Derived Aryl Bromide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of pyridine derivatives.[3][4] It assumes the prior synthesis of a halogenated derivative of this compound (e.g., methyl 5-bromo-4-(difluoromethoxy)picolinate).

Materials:

  • Picolinate-derived Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the picolinate-derived aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (5 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common and effective choice.

  • Solvent Mixture: A mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: Crucial for maintaining the catalytic activity of the Pd(0) species.

Conclusion and Future Outlook

This compound stands as a promising and under-explored reagent in the toolkit of the modern organic chemist. Its unique electronic properties, conferred by the difluoromethoxy group, make it a compelling candidate for modulating the reactivity and selectivity of transition metal-catalyzed reactions. The protocols outlined in this guide provide a solid foundation for its application as both a directing group in C-H functionalization and a versatile building block in cross-coupling reactions. As the demand for novel, fluorine-containing molecules in drug discovery and materials science continues to grow, the strategic use of this compound is poised to enable the efficient synthesis of a new generation of functional molecules. Further research into its applications and the development of more direct and efficient synthetic routes will undoubtedly expand its utility and impact in the field of organic synthesis.

References

  • MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. Available from: [Link]

  • ChemRxiv. Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. Available from: [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available from: [Link]

Sources

Application Notes: 4-(Difluoromethoxy)picolinic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Group

The integration of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25-30% of small-molecule drugs containing at least one fluorine atom. This strategy is employed to enhance critical drug-like properties, including metabolic stability, bioavailability, and binding affinity.[1] While trifluoromethyl (-CF₃) and single fluorine substitutions are common, the difluoromethoxy (-OCHF₂) group has emerged as a uniquely valuable substituent. It offers a nuanced modulation of physicochemical properties, often positioning it as a superior choice over its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.[1][2]

The -OCHF₂ group acts as a "lipophilic hydrogen bond donor." The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding—a feature absent in methoxy and trifluoromethoxy groups.[1][3] This moiety is also a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, frequently improving metabolic stability by blocking common sites of oxidative metabolism like O-demethylation.[1][4]

This guide focuses on 4-(Difluoromethoxy)picolinic acid , a heterocyclic building block that combines the advantageous properties of the difluoromethoxy group with the versatile chemical handles of the picolinic acid scaffold. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall electronics and solubility, while the carboxylic acid provides a primary site for synthetic elaboration, most commonly through amide bond formation.[5][6] These features make it an exceptionally useful tool for generating novel compound libraries with enhanced therapeutic potential.

Physicochemical and Pharmacokinetic Profile

The strategic advantage of this compound stems from the unique combination of its constituent parts. The properties conferred by the -OCHF₂ group are critical for optimizing drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1707365-38-5[7]
Molecular Formula C₇H₅F₂NO₃[7]
Molecular Weight 189.12 g/mol [7]
Boiling Point 321.4±37.0 °C (Predicted)[7]
pKa 3.33±0.10 (Predicted)[7]
Density 1.449±0.06 g/cm³ (Predicted)[7]
Key Attributes in Drug Design:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methoxy group with a difluoromethoxy group can significantly increase a drug's half-life by preventing O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[1]

  • Modulated Lipophilicity: The -OCHF₂ group increases lipophilicity compared to a hydroxyl group and is generally considered less lipophilic than the -OCF₃ group. This intermediate lipophilicity provides medicinal chemists with a tool to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[1][2]

  • Hydrogen Bonding Capability: The polarized C-H bond of the -OCHF₂ group can act as a hydrogen bond donor, introducing a new potential interaction with biological targets that is not possible with a methoxy group. This can lead to enhanced binding affinity and selectivity.[1][3]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for optimizing solubility and target engagement.[1]

Core Synthetic Methodologies and Protocols

The primary utility of this compound in library synthesis is the derivatization of its carboxylic acid group to form amides. The resulting picolinamide can then serve as a stable scaffold for further diversification, for instance, through cross-coupling reactions if a suitable handle is present on the pyridine ring.

Workflow for Amide Library Synthesis

cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Purification & Analysis A This compound E Amide Product A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) C->E Activation D Solvent (e.g., DMF) D->E F Reaction Workup (Aqueous Extraction) E->F G Purification (Column Chromatography or Prep-HPLC) F->G H Characterization (LC-MS, NMR) G->H I Final Compound H->I

Caption: General workflow for synthesizing an amide library from this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust and widely used method for forming an amide bond using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent.[5]

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water, Brine, Ethyl acetate, Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.05 equiv), followed by HATU (1.1 equiv).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv) dropwise. A color change to yellow is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Rationale and Scientist's Notes:

  • Why HATU? HATU is an aminium/uronium-based coupling reagent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which efficiently acylates the amine. It is known for high yields, fast reaction times, and minimizing racemization in chiral substrates.

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed and maintain a basic environment for the coupling to proceed. An excess is used to ensure the reaction goes to completion.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that solubilizes most reactants and reagents in amide coupling reactions. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.

  • Workup: The aqueous washes are essential to remove the urea byproduct from HATU, excess DIPEA, and residual DMF, simplifying subsequent purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

To further functionalize the pyridine ring, a halogen atom (e.g., Br, Cl) must be present. This protocol outlines a representative Suzuki-Miyaura reaction on a hypothetical brominated derivative, methyl 6-bromo-4-(difluoromethoxy)picolinate . The initial esterification of the acid and subsequent bromination are standard prerequisite steps not detailed here. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[8][9][10]

Materials:

  • Methyl 6-bromo-4-(difluoromethoxy)picolinate

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere line

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add methyl 6-bromo-4-(difluoromethoxy)picolinate (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. If using a microwave reactor, typical conditions might be 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting bromide by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the coupled product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->Pd0 CoupledProduct R1-R2 PdII_Diaryl->CoupledProduct ArylHalide R1-X ArylHalide->Pd0 BoronicAcid R2-B(OH)2 BoronicAcid->PdII_Aryl Base Base Base->BoronicAcid

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications and Strategic Considerations

The incorporation of the this compound moiety is a strategic choice for addressing common challenges in drug development, such as poor metabolic stability or off-target toxicity. Its derivatives are promising candidates for a range of therapeutic targets where precise modulation of polarity and metabolic fate is required. For example, picolinic acid derivatives have been investigated as inhibitors of prolyl 4-hydroxylase and as modulators of TNF and IL-1 biosynthesis.[11][12]

Table 2: Representative Scaffolds and Potential Therapeutic Areas

Scaffold DerivativePotential Therapeutic AreaRationale for Use
N-Aryl/Heteroaryl Amides Oncology, InflammationThe picolinamide core can act as a hinge-binding motif in kinases. The -OCHF₂ group enhances metabolic stability and can be tuned to improve cell permeability.
N-Alkyl/Cycloalkyl Amides CNS Disorders, Metabolic DiseaseThe -OCHF₂ group can improve brain penetration by masking polar functionality. The scaffold is suitable for targeting GPCRs or enzymes.
Further Functionalized Pyridines Virology, AntibacterialsThe pyridine nitrogen and other substituents can be optimized for specific interactions within viral proteases or bacterial enzymes.[6]

Conclusion

This compound is a high-value building block for modern drug discovery. It provides a robust scaffold that combines the synthetic tractability of a carboxylic acid with the unique and advantageous physicochemical properties of the difluoromethoxy group. By leveraging its capacity to enhance metabolic stability, modulate lipophilicity, and introduce novel hydrogen bonding interactions, researchers can accelerate the optimization of lead compounds and develop drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The protocols outlined herein provide a reliable foundation for the effective incorporation of this building block into diverse synthetic campaigns.

References

  • Mele, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Online]. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Online]. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Google Patents. (2020). US10633341B2 - Picolinic acid derivatives and their use as intermediates. [Online].
  • Google Patents. (1987). US4686230A - Picoline derivative useful as gastric acid secretion inhibitors. [Online].
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online]. Available at: [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Online]. Available at: [Link]

  • Google Patents. (1997). US5684160A - 5-substituted picolinic acid compounds and their method of use. [Online].
  • Google Patents. (1966). US3228950A - Process for the production of new picolinic acid derivatives. [Online].
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Online]. Available at: [Link]

  • Spring, D. Group. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. [Online]. Available at: [Link]

  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. [Online].
  • PubChem. (n.d.). 4-(difluoromethyl)picolinic acid. [Online]. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online]. Available at: [Link]

  • Google Patents. (2001). US6194442B1 - 5-substituted picolinic acid compounds and their method of use. [Online].
  • Semantic Scholar. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Online]. Available at: [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Online]. Available at: [Link]

  • RSC Publishing. (2016). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Online]. Available at: [Link]

  • PubMed. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Picolinic acid (FDB022926). [Online]. Available at: [Link]

  • De Gruyter. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry. [Online]. Available at: [Link]

  • PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Online]. Available at: [Link]

  • RSC Publishing. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Online]. Available at: [Link]

  • ANSTO. (1978). The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid. [Online]. Available at: [Link]

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. [Online]. Available at: [Link]

  • PubMed. (2020). Picolinic Acid, a Catabolite of Tryptophan, Has an Anabolic Effect on Bone In Vivo. Journal of Bone and Mineral Research. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid. [Online]. Available at: [Link]

  • ScienceDirect. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. [Online]. Available at: [Link]

Sources

Comprehensive Guide to the Quantitative Analysis of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the quantitative analysis of 4-(Difluoromethoxy)picolinic acid, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Recognizing the need for robust and reliable analytical methods, we present a primary protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and specificity. Additionally, alternative methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are discussed. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind methodological choices, comprehensive validation procedures, and troubleshooting advice.

Introduction and Analytical Strategy

This compound is a carboxylic acid derivative whose fluorinated moiety can enhance metabolic stability and bioavailability in parent compounds.[1] Accurate quantification of this molecule in various matrices—from reaction mixtures to biological fluids—is critical for pharmacokinetic studies, process optimization, and quality control.

The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, and available instrumentation.

  • LC-MS/MS is the recommended method for complex biological matrices due to its exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

  • HPLC-UV is a cost-effective alternative for simpler matrices, such as in-process control samples, where analyte concentrations are relatively high.

  • GC-MS can be employed but necessitates a chemical derivatization step to increase the analyte's volatility, adding complexity to the sample preparation workflow.[2][3]

This guide will focus primarily on the development and validation of an LC-MS/MS method, representing the gold standard for this type of analysis.[4]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₃[5]
Molecular Weight189.12 g/mol [5]
Boiling Point (Predicted)321.4 ± 37.0 °C[5]
Density (Predicted)1.449 ± 0.06 g/cm³[5]

The presence of a carboxylic acid group and the pyridine ring makes the molecule polar and suitable for reversed-phase liquid chromatography.

Primary Recommended Protocol: LC-MS/MS Quantification

This protocol provides a robust framework for the quantification of this compound in a common biological matrix, such as human plasma. The principles can be adapted for other matrices like urine or tissue homogenates.

Principle of the Method

The method utilizes reversed-phase liquid chromatography to separate this compound from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₂,¹⁵N (custom synthesis recommended), is critical to correct for matrix effects and variability in sample processing and instrument response.[4][6]

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (or other relevant biological matrix)

Step-by-Step Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to analysis.[6]

  • Thaw Samples : Thaw plasma samples and SIL-IS working solution on ice.

  • Aliquot Sample : In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Add Internal Standard : Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL) to each sample, vortex briefly.

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent and acid enhance protein precipitation efficiency.

  • Vortex : Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge : Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer Supernatant : Carefully transfer the supernatant to a clean autosampler vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aliquot 100 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 300 µL Cold Acetonitrile p2->p3 p4 Vortex for 60s p3->p4 p5 Centrifuge at 14,000 x g p4->p5 p6 Transfer Supernatant p5->p6 a1 Inject into LC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 MRM Detection a3->a4 a5 Data Quantification a4->a5

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Instrumental Parameters (Starting Point)

These parameters should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for polar acidic compounds.[6]
Mobile Phase A0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.[6]
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.[6]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Injection Volume5 µLMinimizes matrix effects while providing sufficient sensitivity.
Column Temp.40 °CImproves peak shape and reduces viscosity.
MS System
Ionization ModeESI PositivePicolinic acids readily form [M+H]⁺ ions.[7]
MRM TransitionsAnalyte: 190.1 → 146.1 (Quantifier), 190.1 → 124.1 (Qualifier)SIL-IS: (Adjust for mass shift, e.g., 193.1 → 149.1)Theoretical values. Precursor is [M+H]⁺. The 146.1 fragment corresponds to the loss of CO₂ (44 Da). These must be empirically determined and optimized.
Source Temp.500 °CTypical setting for efficient desolvation.
Capillary Voltage3.5 kVOptimized for stable spray and maximum ion signal.

Analytical Method Validation Protocol

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Specificity and Selectivity
  • Objective : To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or impurities.

  • Procedure :

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Acceptance Criteria : No significant interfering peaks (>20% of LLOQ response) should be observed at the retention time of the analyte in the blank samples.

Linearity and Range
  • Objective : To establish the relationship between analyte concentration and instrument response and to define the concentration range over which this relationship is acceptable.

  • Procedure :

    • Prepare a series of calibration standards in the matrix (e.g., 8 standards ranging from 1 ng/mL to 1000 ng/mL).

    • Analyze each concentration in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis with a 1/x² weighting.

  • Acceptance Criteria :

    • Correlation coefficient (r²) ≥ 0.99.[7]

    • Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective : To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9]

  • Procedure :

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Repeatability) : Analyze five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision) : Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria :

    • Accuracy : The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision : The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[7]

Summary of Validation Parameters
Validation ParameterMinimum RequirementsAcceptance Criteria
Specificity 6 blank matrix lotsNo interference >20% of LLOQ
Linearity 8 non-zero standardsr² ≥ 0.99; back-calculated values ±15% (±20% for LLOQ)
Range Defined by linear standardsMust meet linearity, accuracy, and precision criteria
Accuracy 4 QC levels, n=5Mean value within ±15% of nominal (±20% for LLOQ)
Precision (Intra/Inter-day) 4 QC levels, n=5, over 3 daysRSD ≤ 15% (≤ 20% for LLOQ)
Limit of Quantitation (LOQ) Lowest standard on the curveMust be quantifiable with acceptable accuracy and precision

Alternative Analytical Methods

HPLC with UV Detection

This method is suitable for less complex matrices or higher concentration levels.

  • Principle : Separation is achieved on a C18 column, and quantification is based on UV absorbance, typically around 265 nm for picolinic acid derivatives.[10]

  • Sample Preparation : May involve a simple "dilute-and-shoot" approach for clean samples or liquid-liquid extraction for more complex matrices.

  • Mobile Phase : A typical mobile phase would be an isocratic mixture of phosphate buffer (pH ~2.5-3.0) and methanol.[11]

  • Limitations : This method is susceptible to interference from co-eluting compounds that absorb at the same wavelength, leading to lower specificity and sensitivity compared to LC-MS/MS.

GC-MS with Derivatization
  • Principle : The carboxylic acid group of this compound is non-volatile. Therefore, a derivatization step is required to convert it into a volatile ester (e.g., a methyl or silyl ester) before it can be analyzed by GC-MS.[2] This process enhances chromatographic performance for GC analysis.[2]

  • Derivatization : A common method involves esterification using reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a catalyst.[2]

  • Limitations : The multi-step sample preparation is more time-consuming and introduces potential sources of error. It is generally less favored than LC-MS/MS for high-throughput applications.

Method Selection Guide

G node_rec node_rec q1 Complex Matrix? (e.g., Plasma, Tissue) q2 High Sensitivity Required? (ng/mL) q1->q2 Yes ans_hplc Use HPLC-UV q1->ans_hplc No q3 Derivatization Acceptable? q2->q3 No ans_lcms Use LC-MS/MS q2->ans_lcms Yes q3->ans_hplc No ans_gcms Consider GC-MS q3->ans_gcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

  • Smythe, G. A., et al. (2002). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed. Available at: [Link]

  • Phenomenex. SAMPLE PREPARATION. Available at: [Link]

  • Gu, H., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available at: [Link]

  • MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. Available at: [Link]

  • Pharmaceutical Technology. Analytical Methods Validation. Available at: [Link]

  • ACS Publications. Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. Available at: [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Available at: [Link]

  • PubChem. 4-(difluoromethyl)picolinic acid. Available at: [Link]

  • Morita, K., & Toida, T. (2018). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Available at: [Link]

  • Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Science.gov. validate analysis methods: Topics by Science.gov. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • SIELC Technologies. Picolinic Acid. Available at: [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Available at: [Link]

  • Fichtel, J., et al. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. PubMed. Available at: [Link]

  • Clifford, M. N., et al. (2006). Characterization by LC-MS(n) of four new classes of chlorogenic acids in green coffee beans. PubMed. Available at: [Link]

  • Scribd. P-005 - Picolinic Acid by HPLC - Issue 3. Available at: [Link]

  • Japan Food Chemical Research Foundation. Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, etc. Available at: [Link]

  • Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. PubMed. Available at: [Link]

  • MDPI. LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By-Products. Available at: [Link]

  • Katajamaa, M., & Orešič, M. (2007). Processing methods for differential analysis of LC/MS profile data. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for 4-(Difluoromethoxy)picolinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

In the continuous endeavor of global crop protection, the development of novel herbicides with improved efficacy, selectivity, and environmental profiles remains a paramount objective. Picolinic acid derivatives have long been a cornerstone of weed management, acting as synthetic auxins to selectively control broadleaf weeds in various crops.[1][2] Compounds like picloram and clopyralid established the commercial viability of this chemical class.[3][4] More recently, the introduction of next-generation picolinic acid herbicides such as halauxifen-methyl and florpyrauxifen-benzyl has revitalized interest in this scaffold, demonstrating that further innovation is still possible.[4]

This document provides detailed application notes and experimental protocols for the research and development of 4-(Difluoromethoxy)picolinic acid , a novel compound of interest within this promising class of herbicides. The difluoromethoxy group is a key structural motif in modern agrochemical design, often introduced to enhance metabolic stability and optimize physicochemical properties. Its incorporation into the picolinic acid backbone presents a compelling avenue for the discovery of new herbicidal agents.

These guidelines are intended for researchers, scientists, and drug development professionals in the agrochemical sector. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Part 1: Application Notes for this compound

Postulated Mechanism of Action: A Synthetic Auxin Mimic

Based on the extensive body of literature on picolinic acid herbicides, it is hypothesized that this compound functions as a synthetic auxin.[5][6] This mode of action involves the compound mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal signaling pathways.[1][5]

At the molecular level, synthetic auxins bind to and activate specific F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box) proteins.[5][7] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[5] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the expression of a cascade of auxin-responsive genes.[5] The resulting uncontrolled cell division and elongation, particularly in the vascular tissues, lead to epinasty (twisting of stems and petioles), callus formation, and ultimately, plant death.[2]

The selectivity of picolinic acid herbicides for broadleaf (dicot) weeds over grass (monocot) crops is often attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[1]

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Synthetic_Auxin This compound Receptor TIR1/AFB F-box Protein Synthetic_Auxin->Receptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Aux_IAA->SCF_Complex Recruited by active receptor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Postulated mechanism of action for this compound as a synthetic auxin herbicide.

Potential Applications in Weed Management

Given its structural similarity to other picolinic acid herbicides, this compound is anticipated to be most effective against broadleaf weeds.[1][8] Potential applications include:

  • Selective post-emergence control of broadleaf weeds in cereal crops (e.g., wheat, barley, corn).

  • Management of invasive broadleaf species in rangeland and pastures.

  • Inclusion in herbicide mixtures to broaden the weed control spectrum and manage herbicide resistance.

The presence of the difluoromethoxy group may confer unique properties, such as altered soil persistence, translocation efficiency, or an expanded spectrum of controlled weeds. Empirical testing as outlined in the following protocols is essential to validate these hypotheses.

Part 2: Experimental Protocols

Protocol for Synthesis of this compound

Disclaimer: This is a generalized, hypothetical synthesis protocol. All chemical reactions should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Objective: To synthesize this compound for subsequent biological evaluation. The proposed route is a multi-step synthesis starting from commercially available precursors.

Materials:

  • 4-Nitrophenol

  • Sodium hydroxide

  • Chlorodifluoromethane

  • Iron powder

  • Ammonium chloride

  • Appropriate solvents (e.g., DMF, ethanol, water)

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Procedure:

  • Synthesis of 4-(Difluoromethoxy)nitrobenzene:

    • In a reaction vessel, dissolve 4-nitrophenol in a suitable solvent such as DMF.

    • Add a base, for example, sodium hydroxide, to form the corresponding phenoxide.

    • Introduce chlorodifluoromethane gas into the reaction mixture under controlled temperature and pressure. This step should be performed in a specialized pressure reactor.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure 4-(Difluoromethoxy)nitrobenzene.

  • Reduction to 4-(Difluoromethoxy)aniline:

    • To a solution of 4-(Difluoromethoxy)nitrobenzene in a solvent mixture like ethanol and water, add a reducing agent. A common method is the use of iron powder in the presence of an acid catalyst like ammonium chloride.[9]

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, filter the mixture to remove the iron salts and concentrate the filtrate.

    • Purify the resulting 4-(Difluoromethoxy)aniline by standard methods.

  • Synthesis of this compound:

    • The conversion of the aniline to the picolinic acid can be achieved through various multi-step procedures, often involving diazotization followed by Sandmeyer-type reactions to introduce the carboxylic acid functionality, or through more modern cross-coupling methodologies. A detailed, optimized procedure would need to be developed and is beyond the scope of this generalized protocol.

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Protocol for Herbicidal Efficacy Screening

Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of this compound on a panel of representative monocot and dicot weed species.

Materials:

  • Technical grade this compound

  • A commercial standard auxin herbicide (e.g., Picloram, 2,4-D)

  • Weed seeds (see Table 1)

  • Potting soil mix

  • Pots or trays

  • Greenhouse or controlled environment growth chamber

  • Spray chamber for uniform herbicide application

  • Adjuvants (e.g., non-ionic surfactant)

Experimental Design:

  • Plant Species: A selection of economically important monocot and dicot weeds.

  • Treatments:

    • Untreated control (solvent + adjuvant only)

    • This compound at various application rates (e.g., 10, 50, 100, 200 g a.i./ha)

    • Commercial standard at its recommended field rate.

  • Replicates: 3-4 replicates per treatment.

  • Randomization: Completely randomized design.

Table 1: Suggested Weed Species for Efficacy Screening

Plant TypeSpecies (Common Name)Scientific Name
MonocotBarnyardgrassEchinochloa crus-galli
MonocotGreen FoxtailSetaria viridis
DicotVelvetleafAbutilon theophrasti
DicotCommon LambsquartersChenopodium album
DicotRedroot PigweedAmaranthus retroflexus

Pre-emergence Application Protocol:

  • Fill pots with soil and sow seeds of the selected weed species at the appropriate depth.

  • Apply the herbicide treatments uniformly to the soil surface using a calibrated spray chamber.

  • Transfer the pots to a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • Assess weed emergence and biomass at 14 and 21 days after treatment (DAT).

Post-emergence Application Protocol:

  • Sow seeds and grow the weed species until they reach the 2-4 leaf stage.

  • Apply the herbicide treatments over the top of the plants using a calibrated spray chamber. Ensure the inclusion of an appropriate adjuvant in the spray solution to facilitate foliar uptake.

  • Return the pots to the greenhouse or growth chamber.

  • Visually assess phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 3, 7, 14, and 21 DAT using a 0-100% scale (0 = no injury, 100 = complete death).

  • At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh to determine the percent reduction in biomass compared to the untreated control.

Herbicidal Efficacy Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A1 Sow Weed Seeds A2 Apply Herbicide to Soil Surface A1->A2 A3 Incubate in Greenhouse A2->A3 A4 Assess Emergence & Biomass A3->A4 B1 Grow Weeds to 2-4 Leaf Stage B2 Apply Herbicide to Foliage B1->B2 B3 Incubate in Greenhouse B2->B3 B4 Assess Phytotoxicity & Biomass B3->B4 Start Start Start->A1 Start->B1

Caption: Workflow for pre- and post-emergence herbicidal efficacy screening.

Protocol for Mechanism of Action Confirmation: Root Elongation Assay

Objective: To confirm the auxin-like activity of this compound by assessing its effect on root elongation in a sensitive species like Arabidopsis thaliana.[7] Auxins typically inhibit root growth at high concentrations.[5]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • DMSO (solvent)

  • Sterile water

  • Growth chamber

Step-by-Step Procedure:

  • Prepare Treatment Plates:

    • Prepare stock solutions of this compound and IAA in DMSO.

    • Add the stock solutions to molten MS agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is constant and low (<0.1%) across all plates, including the control.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

    • Resuspend the seeds in sterile water or a dilute agar solution.

    • Pipette a line of seeds onto the surface of the prepared MS agar plates.

  • Incubation:

    • Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Scan or photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 10-15 seedlings per treatment.

    • Calculate the average root length for each concentration and express it as a percentage of the control.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits root growth by 50%). Compare the results to those obtained with IAA. A potent inhibitory effect on root growth is indicative of auxin-like activity.[7]

Table 2: Expected Outcomes of Root Elongation Assay

CompoundExpected Effect on Root GrowthRationale
Control (DMSO)Normal root growthBaseline for comparison
IAA (Positive Control)Strong inhibition at µM concentrationsConfirms assay validity
This compoundDose-dependent inhibition of root growthSupports auxin mimic mechanism of action

Conclusion

The application notes and protocols provided herein offer a structured framework for the initial investigation of this compound as a potential herbicide. By systematically evaluating its synthesis, biological efficacy, and mechanism of action, researchers can effectively determine its potential for further development in the agrochemical industry. The principles of synthetic auxin chemistry and biology provide a strong foundation for this exploration, with the difluoromethoxy moiety offering a modern twist on a classic herbicidal scaffold.

References

  • The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Ohio State University Pressbooks. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3497-3499. Retrieved from [Link]

  • Plant & Soil Sciences eLibrary. (n.d.). Auxin Mimics. In Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved from [Link]

  • Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database. Retrieved from [Link]

  • Litskas, V. D., et al. (2019). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. ACS Omega, 4(7), 12344-12351. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • Plant & Soil Sciences eLibrary. (n.d.). The Eight Modes of Action. In Herbicide Classification. Retrieved from [Link]

  • Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8431-8441. Retrieved from [Link]

  • Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1438. Retrieved from [Link]

  • Epp, J. B., et al. (2008). Substituted 4-amino-picolinic acids and their use as herbicides. European Patent Office.
  • Balko, T. W., et al. (2001). 4-aminopicolinates and their use as herbicides. Google Patents.
  • Balko, T. W., et al. (2001). 4-aminopicolinates and their use as herbicides. Google Patents.
  • European Patent Office. (n.d.). PICOLINIC ACID DERIVATIVE, PRODUCTION THEREOF, AND HERBICIDE.
  • Dow AgroSciences LLC. (2006). 6-(1,1-difluoroalkyl)-4-Aminopicolinates and their use as herbicides. Google Patents.
  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8251. Retrieved from [Link]

  • Ishihara Sangyo Kaisha, Ltd. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of invasive plants in the western USA. Retrieved from [Link]

  • Kefford, N. P., & Caso, O. H. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. Science, 141(3578), 363. Retrieved from [Link]

  • CN103819349A. (2014). Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
  • Duke, S. O., & Dayan, F. E. (2011). Modes of Action of Microbially-Produced Phytotoxins. Toxins, 3(8), 1038-1061. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]

  • Melillo, G., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. The Journal of Immunology, 145(12), 4231-4236. Retrieved from [Link]

  • Malhotra, S. S., & Hanson, J. B. (1970). Effect of Picloram on Germination and Seedling Development of Four Species. Weed Science, 18(1), 1-4. Retrieved from [Link]

  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 69(2), 502-507. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 4-(Difluoromethoxy)picolinic Acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluoromethoxy Picolinate Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When appended to a picolinic acid framework, the resulting 4-(difluoromethoxy)picolinic acid offers a unique confluence of properties, making it an exceptional building block for the generation of diverse compound libraries through parallel synthesis.

The difluoromethoxy group serves as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can enhance metabolic stability by blocking common sites of oxidative metabolism.[1][2] The picolinic acid scaffold, a privileged structure in medicinal chemistry, provides a versatile handle for a variety of chemical transformations, most notably amide bond formation and cross-coupling reactions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis campaigns, from reaction optimization to high-throughput purification.

Physicochemical Properties and Handling

This compound is a white to off-white solid. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₃ChemicalBook[4]
Molecular Weight189.12 g/mol ChemicalBook[4]
Boiling Point (Predicted)321.4 ± 37.0 °CChemicalBook[4]
Density (Predicted)1.449 ± 0.06 g/cm³ChemicalBook[4]
pKa (Predicted)3.33 ± 0.10ChemicalBook[5]

Solubility: Based on the properties of similar compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[6][7] These solvents are commonly employed in parallel synthesis workflows. However, it is always recommended to perform a small-scale solubility test in the desired reaction solvent prior to commencing a large-scale library synthesis.

Safety and Handling: While a specific safety data sheet (SDS) for this compound is not readily available, the handling precautions for similar fluorinated pyridine carboxylic acids should be strictly followed.[1][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Parallel Amide Library Synthesis

The carboxylic acid moiety of this compound is readily amenable to amide bond formation, a cornerstone reaction in drug discovery for generating diverse libraries. For high-throughput synthesis, the use of robust coupling reagents is paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for parallel synthesis due to its high reactivity and low rate of racemization.

Protocol 1: High-Throughput Amide Coupling using HATU

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional, but recommended for efficiency)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.

  • Reaction Assembly (per well):

    • To each well of the tared 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of the appropriate amine stock solution to each well.

    • Add 110 µL (22 µmol, 1.1 equiv) of the HATU stock solution to each well.

    • Add 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block with a pierceable cap mat.

    • Shake the reaction block at room temperature for 12-16 hours. For less reactive amines, the reaction temperature can be increased to 50-60 °C.[11]

  • Work-up and Isolation:

    • After the reaction is complete, add 500 µL of water to each well.

    • Extract the product with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers in a new 96-well plate.

    • Wash the combined organic layers with 500 µL of brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Transfer the dried organic solution to a tared 96-well plate and concentrate under reduced pressure.

Troubleshooting:

  • Low Conversion: For electron-deficient or sterically hindered amines, pre-activation of the carboxylic acid may be beneficial.[5][12] Incubate the this compound with HATU and DIPEA for 15-30 minutes before adding the amine. Increasing the reaction temperature or switching to a more potent coupling reagent like COMU may also improve yields.[12]

  • Side Reactions: The formation of a guanidinium byproduct from the reaction of the amine with HATU can sometimes be observed, especially with highly nucleophilic amines.[4] Adding the amine last and minimizing the reaction time can help to mitigate this side reaction.

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Picolinic_Acid 4-(Difluoromethoxy)picolinic Acid Stock (0.2M in DMF) Reaction_Mix Combine Reagents Picolinic_Acid->Reaction_Mix Amine_Library Amine Library Stocks (0.2M in DMF) Amine_Library->Reaction_Mix HATU HATU Stock (0.2M in DMF) HATU->Reaction_Mix DIPEA DIPEA Stock (0.4M in DMF) DIPEA->Reaction_Mix Incubation Shake at RT (12-16h) Reaction_Mix->Incubation Quench Add Water Incubation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate LCMS_Analysis LC-MS Analysis Dry_Concentrate->LCMS_Analysis Purification Automated Purification LCMS_Analysis->Purification Final_Product Pure Amide Library Purification->Final_Product Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Halo_Picolinic_Acid Halogenated Picolinic Acid Derivative Reaction_Setup Combine Reagents Halo_Picolinic_Acid->Reaction_Setup Boronic_Acid_Library Boronic Acid Library Boronic_Acid_Library->Reaction_Setup Base Na₂CO₃ Base->Reaction_Setup Catalyst Pd(dppf)Cl₂ Catalyst->Reaction_Setup Solvent Dioxane/Water Solvent->Reaction_Setup Heating Heat at 80-100°C (12-18h) Reaction_Setup->Heating Quench_Extraction Add Water & EtOAc, Separate Layers Heating->Quench_Extraction Dry_Concentrate Dry & Concentrate Quench_Extraction->Dry_Concentrate LCMS_Analysis LC-MS Analysis Dry_Concentrate->LCMS_Analysis Purification Automated Purification LCMS_Analysis->Purification Final_Product Pure Biaryl Library Purification->Final_Product

Workflow for Parallel Suzuki Coupling

High-Throughput Purification of Compound Libraries

The purification of compound libraries generated from this compound is a critical step to ensure high-quality data in subsequent biological screening. Given the basic nature of the pyridine nitrogen, special considerations are needed for chromatographic purification. Automated flash chromatography and preparative HPLC are the methods of choice for high-throughput purification. [10][13][14] Purification Strategy:

  • Automated Flash Chromatography: For larger scale parallel synthesis ( > 20 mg per compound), automated flash chromatography systems with sample injection carousels are highly efficient.

    • Column Choice: Reversed-phase C18 silica is generally a good starting point.

    • Solvent System: A gradient of water and acetonitrile or methanol is typically used. The addition of a modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution of basic compounds by protonating the pyridine nitrogen.

  • Preparative HPLC-MS: For smaller scale libraries, mass-directed preparative HPLC is the preferred method for its high resolution and ability to isolate the target compound based on its mass-to-charge ratio. [10] * Method Development: A fast analytical LC-MS run for each crude sample can be used to determine the optimal gradient for the preparative separation.

    • Fraction Collection: The system is programmed to collect only the fraction corresponding to the mass of the desired product, significantly streamlining the process.

General Protocol for Automated Reversed-Phase Purification:

  • Sample Preparation: Dissolve the crude product from each well in a minimal amount of a suitable solvent, such as DMSO or DMF.

  • Method Selection: Develop a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA over 10 minutes) for initial screening.

  • Purification: Load the samples onto the automated purification system. The system will inject each sample, perform the chromatographic separation, and collect the fractions corresponding to the target compound.

  • Post-Purification Processing: The purified fractions are typically transferred to a 96-well plate, and the solvent is removed by lyophilization or centrifugal evaporation.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique electronic and steric properties, conferred by the difluoromethoxy group, coupled with the synthetic tractability of the picolinic acid scaffold, enable the rapid generation of diverse and novel compound libraries. The protocols and strategies outlined in this application note provide a robust framework for the successful implementation of this building block in high-throughput chemistry workflows, from initial reaction setup to final purification. By leveraging these methodologies, researchers can efficiently explore new chemical space and accelerate the identification of promising new therapeutic agents.

References

  • Agilent Technologies. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. Retrieved from [Link]

  • Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation and trifluoromethoxylation: A journey into new reactivity. Chemical Reviews, 114(17), 8754–8803.
  • Bayer, A., et al. (2019). Integrated and Automated High-Throughput Purification of Libraries on Microscale.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Le, B., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 236-244.
  • Isaksson, J., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9789–9800.
  • Morken, J. P., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Cooks, R. G., et al. (2025). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2020, March 30). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents? Retrieved from [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • Li, J-H., et al. (2019). Pd(CH₃CN)
  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1823-1830.
  • Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 2891–2928.

Sources

Application Notes and Protocols for Reactions Involving 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 4-(difluoromethoxy)picolinic acid. This document offers detailed protocols, insights into experimental choices, and safety guidelines to ensure successful and safe execution of chemical transformations with this versatile building block.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of a difluoromethoxy group on the pyridine ring. This functional group can enhance the metabolic stability and bioavailability of molecules, making it a desirable moiety in the design of novel agrochemicals and pharmaceuticals. The picolinic acid scaffold itself is a well-established structural motif in medicinal chemistry, known for its ability to act as a bidentate ligand and participate in a variety of chemical transformations. This guide will focus on the practical aspects of handling and reacting this compound, with a primary emphasis on amide bond formation, a common and crucial reaction in the synthesis of bioactive compounds.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory.

PropertyValueReference
Chemical Name 4-(Difluoromethoxy)pyridine-2-carboxylic acid
CAS Number 1707365-38-5
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Appearance White solid
Predicted Boiling Point 321.4±37.0 °C
Predicted Density 1.449±0.06 g/cm³
Storage Temperature 0-8 °C

Safety and Handling

Due to the presence of the fluorinated functional group and the acidic nature of the carboxylic acid, appropriate safety precautions are essential when handling this compound and its derivatives.

General Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

  • Keep containers tightly sealed when not in use and store in a cool, dry place.

Specific Hazards of Related Compounds: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from related fluorinated carboxylic acids and picolinic acid indicate the following potential hazards:

  • Skin and Eye Irritation: Picolinic acid and other carboxylic acids can cause skin and eye irritation.

  • Harmful if Swallowed: Picolinic acid is harmful if swallowed.

  • Respiratory Irritation: Fluorinated compounds may cause respiratory irritation.

It is imperative to conduct a thorough risk assessment before beginning any experimental work.

Experimental Protocols

The carboxylic acid functionality of this compound allows for a range of chemical transformations. The most common of these is the formation of amides, which are prevalent in many biologically active molecules.

Protocol 1: Amide Coupling via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine. This method is robust and generally high-yielding.

Workflow Diagram:

G A This compound B Thionyl Chloride (SOCl₂) DMF (cat.) Reflux A->B Step 1: Acid Chloride Formation C 4-(Difluoromethoxy)picolinoyl chloride B->C D Amine (R-NH₂) Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) C->D Step 2: Amide Formation E 4-(Difluoromethoxy)picolinamide D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

Caption: Workflow for amide coupling via acid chloride formation.

Step 1: Synthesis of 4-(Difluoromethoxy)picolinoyl chloride

Causality: The carboxylic acid is converted to an acid chloride because the chloride ion is a much better leaving group than the hydroxyl group, thus activating the carbonyl carbon for nucleophilic attack by the amine. Thionyl chloride is a common reagent for this transformation, and a catalytic amount of dimethylformamide (DMF) accelerates the reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used in the next step without further purification.

Step 2: Amide Formation

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Materials:

  • Crude 4-(Difluoromethoxy)picolinoyl chloride

  • Desired amine (1.0 - 1.2 eq)

  • Triethylamine or another suitable base (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 4-(Difluoromethoxy)picolinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(difluoromethoxy)picolinamide.

Protocol 2: Direct Amide Coupling Using a Coupling Reagent

This one-pot protocol utilizes a coupling reagent to activate the carboxylic acid in situ, avoiding the need to isolate the reactive acid chloride. This method is often milder and more suitable for sensitive substrates.

Workflow Diagram:

G A This compound B Amine (R-NH₂) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Inert Solvent (e.g., DMF) A->B Combine Reactants C Reaction Mixture B->C D Stir at Room Temperature C->D E Work-up and Purification D->E F 4-(Difluoromethoxy)picolinamide E->F

Caption: Workflow for direct amide coupling using a coupling reagent.

Causality: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then readily attacked by the amine to form the amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to facilitate the reaction.

Materials:

  • This compound

  • Desired amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Add HATU (1.1 - 1.5 eq) to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(difluoromethoxy)picolinamide.

Data Presentation and Characterization

The successful synthesis of the desired 4-(difluoromethoxy)picolinamide should be confirmed by appropriate analytical techniques.

Analytical TechniqueExpected Observations
Thin Layer Chromatography (TLC) A new spot with a different Rf value compared to the starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS) A peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Appearance of new signals corresponding to the amide proton and the protons of the amine moiety. Shifts in the signals of the pyridine ring protons. A characteristic signal for the -OCF₂H group in both ¹H and ¹⁹F NMR.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl stretch.

Conclusion

This compound serves as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. The protocols outlined in this guide provide robust and reliable methods for the formation of amide bonds, a key transformation in the utilization of this versatile intermediate. By understanding the underlying chemical principles and adhering to the recommended safety precautions, researchers can effectively employ this compound in their synthetic endeavors.

References

  • U.S.
  • U.S. Patent US11639334B2, "Methods for synthesis of oxypicolinamides," issued May 2, 2023.
  • European Patent EP4448493A1, "Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use," published July 12, 2023.
  • ScienceLab.com. Picolinic acid MSDS. Available at: [Link]

  • U.S. Patent US4686230A, "Picoline derivative useful as gastric acid secretion inhibitors," issued August 11, 1987.
  • Chinese Patent CN103819349A, "Preparation method of 4-(difluoromethoxy)aniline," published May 28, 2014.
  • MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. Available at: [Link]

  • U.S. Patent US9475771B2, "Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids," issued October 25, 2016.
  • Alfa Aesar. Perfluoroheptanoic acid Safety Data Sheet. Available at: [Link]

  • European Patent EP1404666A1, "4-substituted-picolinic acid amide derivatives useful as fungicides," published March 31, 2004.
  • U.S. Patent 5,554,621, "Substituted 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diesters, compositions and methods of use," issued September 10, 1996.
  • U.S. Patent US6194442B1, "5-substituted picolinic acid compounds and their method of use," issued February 27, 2001.

Application Note & Protocol: A Strategic Guide to Scaling the Synthesis of 4-(Difluoromethoxy)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(difluoromethoxy)picolinic acid scaffold is a privileged motif in modern drug discovery, acting as a crucial bioisostere for carboxylic acid and phenol groups, thereby enhancing metabolic stability, lipophilicity, and cell permeability. However, transitioning its synthesis from bench-scale discovery to pilot-plant or manufacturing scale presents significant challenges related to reagent selection, process safety, and economic viability. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical execution of scaling up the synthesis of this compound and its derivatives. We focus on the most robust and scalable methodologies, emphasizing the causality behind experimental choices to ensure a safe, efficient, and reproducible process.

Part 1: Strategic & Mechanistic Considerations for Scale-Up

The Importance of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group has gained prominence in medicinal chemistry for its unique electronic properties. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl, thiol, or amine moieties.[1] Its introduction into drug candidates can favorably modulate pharmacokinetic properties. However, the construction of the C-O-CF₂H bond, particularly on an electron-deficient pyridine ring, is non-trivial and requires careful strategic planning for large-scale production.

Core Synthetic Strategy: Post-Functionalization of the Pyridine Core

While de novo synthesis of the substituted pyridine ring is possible, a more convergent and flexible strategy for creating a library of derivatives involves the late-stage functionalization of a pre-formed picolinic acid scaffold. The most reliable and widely adopted approach for creating aryl difluoromethyl ethers is the reaction of a corresponding phenol (or its heteroaromatic equivalent, a hydroxypyridine) with a difluorocarbene (:CF₂) source.[2][3]

For our target molecule, the key precursor is a 4-hydroxypicolinic acid derivative. This compound exists in equilibrium with its 4-pyridone tautomer. Under basic conditions, it forms a nucleophilic pyridinolate anion, which is poised to react with the electrophilic difluorocarbene.

Critical Decision Point: Selecting the Difluorocarbene Reagent

The choice of reagent to generate difluorocarbene is the most critical decision in developing a scalable process. Several options exist, each with a distinct profile regarding cost, safety, efficiency, and environmental impact.

Reagent Generation Method Advantages for Scale-Up Challenges & Mitigation for Scale-Up
Chlorodifluoromethane (HCF₂Cl) Thermal or basic decompositionHistorically used, effective.Gaseous, ozone-depleting substance (ODS), difficult to handle at scale, requires specialized pressure equipment.[3] Not recommended for new processes.
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Thermal decarboxylationBench-stable solid, commercially available in bulk, operationally simple, relatively low environmental impact.[2]Reaction requires elevated temperatures (can be a safety concern), potential for side reactions if not controlled. Mitigation: Excellent thermal management, controlled addition, process modeling.
Fluoroform (HCF₃) Deprotonation with strong baseInexpensive, non-ozone-depleting gas.[4]Requires strong base (e.g., KOH), two-phase reaction system can have mass transfer limitations. Mitigation: High-torque agitation, phase-transfer catalysts, specialized gas-delivery systems.
Difluoromethyl Phenyl Sulfone Base-induced eliminationSolid, stable reagent.Stoichiometric byproduct (benzenesulfinic acid) complicates work-up and waste disposal, relatively high cost for large scale.
(Difluoromethyl)trimethylsilane (TMSCF₂H) Fluoride- or base-activatedHigh cost, generates gaseous byproducts. Generally not economically viable for large-scale manufacturing.
Process Safety & Hazard Analysis

Scaling up fluorination reactions introduces significant safety considerations.[5][6]

  • Exothermicity: The decarboxylation of sodium chlorodifluoroacetate and the subsequent reaction of difluorocarbene are exothermic. Uncontrolled heat release can lead to a runaway reaction, pressure buildup, and the formation of hazardous byproducts.

    • Control Measures: Use of jacketed reactors with efficient heat exchange, controlled substrate addition rates, real-time temperature monitoring, and establishing a safe operating temperature range through calorimetric studies (e.g., RC1, DSC).

  • Pressure Management: The reaction generates CO₂ gas from decarboxylation. The reactor system must be adequately vented to handle the gas evolution safely without over-pressurization.

  • Material Compatibility: While not as aggressive as reagents like anhydrous HF, reaction intermediates and solvents should be assessed for compatibility with reactor materials (glass-lined steel, Hastelloy) to prevent corrosion.[5]

Part 2: Detailed Application Protocol

This protocol details the scaled-up synthesis of a this compound ester, a versatile intermediate that can be hydrolyzed to the final acid.

Overall Synthetic Workflow

The process is a one-pot reaction starting from a commercially available 4-hydroxypicolinic acid ester.

G cluster_0 Reactor Operations cluster_1 Downstream Processing A Charge Reactor: - Methyl 4-hydroxypicolinate - N,N-Dimethylformamide (DMF) - Potassium Carbonate (K₂CO₃) B Heat to 80-90°C (Formation of Potassium Pyridinolate) A->B Step 1 C Controlled Addition: Sodium Chlorodifluoroacetate (Maintain T < 110°C) B->C Step 2 D Reaction & Aging: Hold at 100-110°C for 2-4h (Monitor by HPLC) C->D Step 3 E Cool & Quench: Add water slowly D->E Step 4: Work-up F Extraction: Extract with Ethyl Acetate E->F G Wash & Dry: Brine wash, dry over Na₂SO₄ F->G H Purification: Solvent swap & Recrystallization G->H I QC Analysis: Methyl 4-(difluoromethoxy)picolinate H->I

Caption: High-level workflow for the one-pot synthesis of Methyl 4-(difluoromethoxy)picolinate.

Materials & Equipment
  • Reagents: Methyl 4-hydroxypicolinate, Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), Anhydrous Potassium Carbonate (K₂CO₃, powdered), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Water, Brine.

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and solids addition port; heating/cooling circulator; liquid-liquid extraction vessel; rotary evaporator; crystallization vessel.

Step-by-Step Protocol: Synthesis of Methyl 4-(difluoromethoxy)picolinate (100g Scale)

CAUTION: This procedure must be performed by trained personnel in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reactor Setup & Inerting:

    • Assemble the jacketed reactor system. Ensure all joints are properly sealed.

    • Inert the reactor by purging with nitrogen gas for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charge Reagents:

    • To the reactor, charge Methyl 4-hydroxypicolinate (100 g, 0.65 mol, 1.0 equiv.).

    • Add anhydrous N,N-Dimethylformamide (DMF) (800 mL).

    • Add powdered, anhydrous Potassium Carbonate (K₂CO₃) (135 g, 0.98 mol, 1.5 equiv.).

    • Causality Note: K₂CO₃ is a cost-effective and moderately strong base sufficient to deprotonate the 4-hydroxy group, forming the reactive pyridinolate. DMF is a polar aprotic solvent that effectively dissolves the reagents and intermediates.

  • Formation of Pyridinolate:

    • Begin stirring the slurry at 200-300 RPM.

    • Set the heating circulator to heat the reactor contents to 90°C .

    • Hold at this temperature for 30 minutes to ensure complete salt formation.

  • Difluoromethylation Reaction:

    • Begin the controlled, portion-wise addition of Sodium Chlorodifluoroacetate (200 g, 1.31 mol, 2.0 equiv.) through the solids addition port over a period of 1.5 - 2 hours .

    • CRITICAL: Monitor the internal temperature closely. The addition rate should be managed to keep the internal temperature below 110°C . An exotherm will be observed as the decarboxylation and subsequent reaction occur.

    • Causality Note: Slow addition is crucial to control the rate of both gas evolution (CO₂) and heat generation, preventing a runaway reaction. A 2-fold excess of the carbene source ensures complete conversion of the starting material.

  • Reaction Monitoring & Completion:

    • After the addition is complete, maintain the reaction temperature at 105°C for 2-4 hours .

    • Monitor the reaction progress by taking small, quenched aliquots for HPLC analysis. The reaction is complete when <1% of the starting material remains.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Slowly and carefully quench the reaction by adding Water (1.5 L) over 30 minutes. Caution: Initial quenching may be mildly exothermic.

    • Transfer the mixture to a separation funnel or extraction vessel.

    • Extract the aqueous layer with Ethyl Acetate (3 x 800 mL).

    • Combine the organic extracts and wash with Water (1 x 500 mL) followed by Brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot isopropanol or a heptane/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Expected Yield: 75-85%; Purity (HPLC): >98%.

Optional Hydrolysis to this compound

The resulting ester can be readily hydrolyzed by standard procedures, such as stirring with aqueous lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic work-up to precipitate the final carboxylic acid product.

Part 3: Troubleshooting & Quality Control

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient base or wet reagents. 2. Reaction temperature too low. 3. Inactive difluoromethylating agent.1. Use freshly dried K₂CO₃ and anhydrous DMF. 2. Ensure internal temperature reaches and holds at the target of 105°C. 3. Verify the quality of the sodium chlorodifluoroacetate.
Formation of Dark Tars / Byproducts 1. Reaction temperature too high (>120°C). 2. Prolonged reaction time.1. Improve thermal management; slow down addition rate. 2. Monitor reaction closely by HPLC and stop once conversion is complete.
Difficult Emulsion during Extraction Presence of unreacted salts or DMF.Add more brine during the washing step to break the emulsion. Ensure the quench is complete.
Failure to Crystallize Presence of impurities (e.g., residual solvent, starting material).Attempt purification by column chromatography on a small scale to isolate pure material for seeding, or re-dissolve and try a different solvent system.

Part 4: Scale-Up Logic and Decision Framework

Successfully scaling a synthesis requires a shift in mindset from simple procedural execution to a risk-based analysis of critical process parameters (CPPs).

G cluster_0 A Scale-Up Strategy Goal: Safe, Economical, Reproducible Process B Reagent Selection - Cost & Availability - Safety & Handling - Stoichiometry - Waste Profile A->B C Process Parameters - Temperature Control - Addition Rate - Agitation Speed - Reaction Time A->C D Safety Engineering - Exotherm Management - Pressure Relief - Material Compatibility - Containment A->D E Downstream Process - Quench Strategy - Extraction Efficiency - Purification Method - Product Isolation A->E

Caption: Key decision pillars for scaling up the synthesis of fluorinated heterocycles.

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.Benchchem.
  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews.
  • Difluoromethyl
  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes.The Journal of Organic Chemistry.
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

Sources

Application Notes & Protocols: Leveraging 4-(Difluoromethoxy)picolinic Acid in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Difluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms or fluorine-containing moieties into lead compounds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The difluoromethyl group (-CHF₂) and its ether analog, the difluoromethoxy group (-OCF₂H), have garnered significant attention.[3] Unlike the more common trifluoromethyl group, the -OCF₂H moiety acts as a unique bioisostere for hydroxyl or thiol groups, possessing the ability to serve as a lipophilic hydrogen bond donor.[3] This feature can fundamentally alter molecular interactions, improve metabolic stability by blocking sites of oxidative metabolism, and enhance cell permeability, making it a highly desirable functional group in the design of new therapeutic agents.[2][4]

4-(Difluoromethoxy)picolinic acid emerges as a pivotal building block, providing a direct and efficient route to introduce the difluoromethoxy-substituted pyridine scaffold into a diverse range of molecules. Picolinic acid and its derivatives are well-established "privileged" structures in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications and detailed protocols for utilizing this compound in the synthesis of complex heterocyclic structures.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective application in synthesis. The molecule's reactivity is dominated by the interplay between the electron-deficient pyridine ring and the carboxylic acid functional group. The nitrogen heteroatom and the strongly electron-withdrawing difluoromethoxy group increase the electrophilicity of the carboxyl carbon, facilitating its activation and subsequent reaction with nucleophiles.

PropertyValueSource
CAS Number 1707365-38-5[8][9]
Molecular Formula C₇H₅F₂NO₃[8]
Molecular Weight 189.12 g/mol [8]
Boiling Point 321.4 ± 37.0 °C (Predicted)[8]
Density 1.449 ± 0.06 g/cm³ (Predicted)[8]
Physical Form Solid
Storage Inert atmosphere, 2-8°C

Core Application: Amide Bond Formation for Heterocycle Elaboration

The most direct and widely applicable use of this compound is in the synthesis of amides. This reaction serves as a linchpin in fragment-based drug discovery and lead optimization, allowing for the covalent linkage of the picolinic acid scaffold to other heterocyclic fragments, typically bearing a primary or secondary amine.

Workflow for Amide Coupling

G start_end start_end process process decision decision io io start Start: this compound + Heterocyclic Amine activation Step 1: Carboxylic Acid Activation (e.g., HATU, EDC/HOBt, SOCl₂) start->activation coupling Step 2: Nucleophilic Attack by Heterocyclic Amine activation->coupling workup Step 3: Aqueous Work-up & Extraction coupling->workup purification Step 4: Purification (Column Chromatography) workup->purification characterization Step 5: Characterization (NMR, LC-MS, HRMS) purification->characterization end End: Purified Heterocyclic Amide characterization->end

Caption: General workflow for amide coupling reactions.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling this compound with a generic heterocyclic amine using HATU ([1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.

Rationale for Reagent Choice:

  • HATU: Preferred for its high reactivity and mild reaction conditions. It rapidly forms an activated O-acylisourea ester, which is highly susceptible to nucleophilic attack by the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic amine (e.g., 2-aminothiazole) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the heterocyclic amine (1.1 eq), followed by HATU (1.2 eq). Stir the mixture for 5 minutes at room temperature.

  • Initiation: Slowly add DIPEA (3.0 eq) to the mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Advanced Application: Synthesis of Fused Bicyclic Heterocycles

The utility of this compound extends beyond simple amide formation. It can serve as a precursor for constructing more complex, fused heterocyclic systems, which are of great interest in drug discovery due to their rigid conformations and novel chemical space.[7][10]

Synthetic Pathway to a Fused Pyrido[4',3':4,5]thieno[3,2-d]pyrimidine

This illustrative pathway demonstrates how the initial amide product can undergo a subsequent intramolecular cyclization to form a fused polycyclic heterocycle.

G start_end start_end process process intermediate intermediate start This compound + Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate step1 Step 1: Amide Coupling (Protocol 1) start->step1 int1 Amide Intermediate step1->int1 step2 Step 2: Intramolecular Cyclization (e.g., POCl₃, reflux) int1->step2 end Fused Pyrido-thieno-pyrimidine Product step2->end

Caption: Multi-step synthesis of a fused heterocycle.

Protocol 2: Tandem Amide Formation and Cyclodehydration

This protocol outlines the synthesis of a fused thienopyrimidine system, a scaffold found in various kinase inhibitors and other biologically active molecules.

Rationale for Methodology:

  • Step 1 (Amide Formation): As described in Protocol 1, this step creates the necessary precursor for cyclization.

  • Step 2 (Cyclodehydration): Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that promotes the intramolecular cyclization between the newly formed amide and the ester on the thiophene ring, leading to the formation of the pyrimidinone ring.

Materials:

  • Product from Protocol 1 using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as the amine.

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amide Synthesis: Synthesize the amide precursor by following Protocol 1, using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as the heterocyclic amine. Purify this intermediate before proceeding.

  • Cyclization Setup: Dissolve the purified amide intermediate (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Carefully add POCl₃ (3.0 - 5.0 eq) to the solution. The addition can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product via column chromatography to obtain the final fused heterocyclic compound. Confirm its identity via NMR and HRMS.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling (Protocol 1) 1. Inactive reagents (moisture contamination).2. Sterically hindered amine.3. Insufficient base.1. Use freshly opened, anhydrous solvents and reagents.2. Increase reaction time/temperature; switch to a more potent coupling reagent like COMU.3. Ensure 3.0 equivalents of DIPEA are used.
Incomplete cyclization (Protocol 2) 1. Insufficient reaction time or temperature.2. Deactivation of the substrate.1. Increase reflux time and monitor reaction progress carefully.2. Consider alternative cyclization conditions, such as using polyphosphoric acid (PPA) at high temperature.
Difficult purification Co-elution of product with unreacted starting material or byproducts.1. Optimize the chromatography eluent system; try a different solvent system or use a gradient elution.2. If the product is basic, consider adding 1% triethylamine to the eluent.

Safety Precautions

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HATU: Is an irritant and potentially explosive. Avoid shock and heat.

  • DIPEA: Is a corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • POCl₃: Is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE. The quenching step must be performed slowly and cautiously behind a blast shield.

References

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition . National Institutes of Health (NIH). [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis . National Institutes of Health (NIH). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Synthesis of Difluoromethylated Heterocycle . ResearchGate. [Link]

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets . Royal Society of Chemistry. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications . National Institutes of Health (NIH). [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 . PubChem. [Link]

  • Picolinic acid . Wikipedia. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst . ResearchGate. [Link]

  • Picolinic acid hydrochloride . Organic Syntheses. [Link]

  • Synthetic strategies to pyrido fused heterocycles . Indian Academy of Sciences. [Link]

  • One-pot synthesis of sulfur heterocycles from simple organic substrates . Arkivoc. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . Royal Society of Chemistry. [Link]

  • Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and... . PubMed. [Link]

  • Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(difluoromethoxy)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and actionable protocols to help you navigate experimental hurdles and optimize your results.

Section 1: Overview of the Primary Synthetic Route

This compound is most commonly synthesized via the O-difluoromethylation of a suitable 4-hydroxypicolinic acid precursor, followed by ester hydrolysis. The difluoromethoxy group is a valuable bioisostere for hydroxyl and methoxy groups, often introduced to enhance metabolic stability and modulate physicochemical properties. The general synthetic strategy involves two key transformations.

The workflow begins with the protection of the carboxylic acid, typically as a methyl or ethyl ester, to prevent unwanted side reactions. The core reaction is the subsequent O-difluoromethylation of the 4-hydroxy group. This is frequently achieved using a reagent that generates difluorocarbene, such as sodium chlorodifluoroacetate. The final step is the saponification of the ester to yield the target carboxylic acid.

Synthesis_Workflow A 4-Hydroxypicolinic Acid (Starting Material) B Step 1: Esterification (e.g., MeOH, H+) A->B C 4-Hydroxy-picolinate Ester (Intermediate) B->C D Step 2: O-Difluoromethylation (e.g., ClCF2COONa, DMF) C->D E 4-(Difluoromethoxy)picolinate Ester (Intermediate) D->E F Step 3: Saponification (e.g., LiOH, H2O/THF) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the O-Difluoromethylation Step

Question: My O-difluoromethylation of the 4-hydroxy-picolinate ester is inefficient, resulting in low yields and significant recovery of the starting material. What are the common causes and how can I optimize the reaction?

Answer: Low conversion in this step is a frequent challenge. The reaction relies on the generation of difluorocarbene (:CF₂) in situ, which then reacts with the deprotonated hydroxyl group. The efficiency is highly dependent on a delicate balance of reaction parameters.

Causality & Optimization Strategies:

  • Inefficient Deprotonation: The phenoxide must be formed for the reaction to proceed. The pKa of the 4-hydroxy group on the pyridine ring is influenced by the electron-withdrawing nature of the ring and the ester group.

    • Solution: Ensure a suitable base is used. While potassium carbonate (K₂CO₃) is common, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be more effective. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

  • Reagent Decomposition: Sodium chlorodifluoroacetate (ClCF₂COONa) decomposes upon heating to generate the difluorocarbene. If the temperature is too low, the generation is slow. If it's too high or maintained for too long, the reagent can decompose unproductively, or the carbene can dimerize to form tetrafluoroethylene.

    • Solution: A slow, controlled temperature ramp is crucial. Typically, the reaction is heated to 80-120 °C in a high-boiling polar aprotic solvent like DMF or NMP. Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time and temperature profile for your specific substrate.

  • Solvent Choice: The solvent must be polar and aprotic to dissolve the reagents and stabilize the charged intermediates.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent. Ensure it is dry, as water can quench the carbene and react with the base.

Optimization Parameters Summary:

ParameterRecommendationRationale
Base K₂CO₃ (3-5 equiv.) or Cs₂CO₃ (2-3 equiv.)Ensures sufficient deprotonation of the 4-hydroxy group. Cs₂CO₃ is often superior due to higher solubility and reactivity.
Reagent Sodium Chlorodifluoroacetate (3-5 equiv.)Use a significant excess to drive the reaction to completion, compensating for any unproductive decomposition.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents facilitate the reaction and fully solubilize the reagents.
Temperature 80 - 120 °CMust be carefully optimized. Start at the lower end and monitor progress before increasing temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from interfering with the reaction.
Issue 2: Formation of an Unexpectedly Polar Byproduct

Question: During the workup of my difluoromethylation reaction, I've isolated a polar byproduct that appears to be the starting material, 4-hydroxypicolinic acid. What could be causing this?

Answer: The formation of 4-hydroxypicolinic acid during a reaction that started from the corresponding ester points towards premature hydrolysis of the ester group.

Causality & Troubleshooting:

This issue often arises from the reaction conditions or workup procedure.

  • Hydrolysis During Reaction: If the base used (e.g., K₂CO₃) is not completely anhydrous or if the solvent contains water, it can promote the saponification of the ester group, especially at elevated temperatures.

  • Hydrolysis During Workup: Standard aqueous workups can lead to hydrolysis if the pH becomes basic.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.

  • Controlled Workup: When the reaction is complete, cool the mixture to room temperature, dilute with a non-polar organic solvent (e.g., ethyl acetate), and wash carefully with water and brine. Avoid strongly basic or acidic washes if possible. If an acid wash is needed to neutralize residual base, perform it quickly at low temperatures.

Issue 3: Difficulty in Final Product Purification

Question: I am struggling to purify the final this compound. Column chromatography results in significant streaking, and crystallization is proving difficult. What are effective purification strategies?

Answer: The amphoteric nature of picolinic acids (containing both a basic pyridine nitrogen and an acidic carboxylic acid) makes them challenging to purify.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective method.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired product into an aqueous basic solution (e.g., saturated NaHCO₃). The aqueous layer, now containing the sodium salt of your product, can be washed with an organic solvent to remove neutral impurities. Finally, carefully re-acidify the aqueous layer with cold 1 M HCl to precipitate the pure product, which can be collected by filtration.

  • Optimized Chromatography:

    • Solution: To prevent streaking on silica gel, add a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.

  • Recrystallization:

    • Solution: Finding the right solvent system is key. A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes or heptane) is often effective.

Troubleshooting_Tree cluster_0 Troubleshooting Path for Low Yield problem problem cause cause solution solution A Problem: Low Yield B1 Cause: Inefficient Deprotonation A->B1 B2 Cause: Poor Reagent Activity A->B2 B3 Cause: Wet Solvent/Reagents A->B3 C1 Solution: Use Stronger Base (Cs₂CO₃) B1->C1 C2 Solution: Optimize Temperature & Use Reagent Excess B2->C2 C3 Solution: Use Anhydrous Conditions B3->C3

Technical Support Center: Optimizing Reaction Conditions for 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(Difluoromethoxy)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The difluoromethoxy group offers unique properties, enhancing metabolic stability and bioavailability in many pharmaceutical candidates, but its introduction and subsequent manipulations require careful control of reaction conditions.[1]

This resource is structured to address the most common challenges encountered in the lab, providing a direct line to practical, field-proven solutions.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is formatted as a direct Q&A to address specific experimental failures.

Question 1: My reaction is showing very low or no conversion to the desired this compound. What are the likely causes?

Answer: Low or no product yield is the most common issue and can typically be traced back to one of three areas: the difluoromethylation step, the oxidation step, or the integrity of your starting materials.

Possible Cause 1: Inefficient Difluoromethylation The introduction of the -OCF₂H group is often the most challenging step. This reaction typically involves the nucleophilic attack of a phenoxide (or in this case, a pyridinoxide) on a difluorocarbene precursor, such as chlorodifluoromethane.

  • Underlying Chemistry: The reaction requires a strong base to deprotonate the starting 4-hydroxypyridine derivative, creating a potent nucleophile. The conditions must be strictly anhydrous, as any water will consume the base and quench reactive intermediates.

  • Recommended Actions & Solutions:

    • Reagent Quality: Ensure your base (e.g., Sodium Hydride, Potassium Carbonate) is fresh and has been handled under inert conditions. Use a high-purity, anhydrous solvent like DMF or DMSO.

    • Temperature Control: The reaction temperature is critical. It must be high enough to facilitate the reaction but low enough to prevent decomposition of the starting materials or product. An initial optimization screen from 80°C to 120°C is recommended.

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction to prevent moisture from interfering. A patent for a similar synthesis highlights the importance of alkaline conditions for this type of reaction.[2]

Possible Cause 2: Incomplete Oxidation of the Picoline Precursor If your synthetic route involves oxidizing a 4-(difluoromethoxy)-2-methylpyridine precursor, the oxidation step can be a point of failure.

  • Underlying Chemistry: The oxidation of an alkyl side chain on a pyridine ring, often with strong oxidizing agents like Potassium Permanganate (KMnO₄), can be sluggish or lead to side products if not properly controlled.[3]

  • Recommended Actions & Solutions:

    • Stoichiometry of Oxidant: Carefully control the molar equivalents of KMnO₄. Too little will result in incomplete conversion, while too much can lead to ring-opening or other undesired side reactions. Start with 3-4 equivalents and monitor the reaction by TLC or LC-MS.

    • pH and Temperature Control: The reaction is often performed in an aqueous basic solution. Maintaining the pH and controlling the temperature (reflux is common) is crucial for achieving good yields.[3]

    • Work-up Procedure: The work-up to remove manganese dioxide (MnO₂) is critical. Filtration through Celite is effective. The subsequent acidification to precipitate the picolinic acid must be done carefully to avoid co-precipitation of impurities.

Possible Cause 3: Degradation of Starting Materials or Product Picolinic acids and their precursors can be sensitive to harsh conditions.

  • Underlying Chemistry: The difluoromethoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Recommended Actions & Solutions:

    • Stability Assessment: If you suspect degradation, it is wise to perform a forced degradation study on your starting material and product to understand their stability limits under acidic, basic, and thermal stress.[4]

    • Purification Conditions: During purification, avoid prolonged exposure to harsh pH. Use of milder purification techniques like column chromatography with a buffered mobile phase may be necessary.

Question 2: I've successfully synthesized the product, but I'm struggling with purification. The final product is contaminated with starting materials or inorganic salts.

Answer: Purification challenges are common, especially with highly polar compounds like picolinic acids. The key is to leverage the compound's acidic nature.

  • Recommended Protocol: Acid-Base Extraction & Crystallization

    • Initial Work-up: After the reaction, quench and dilute the mixture with water.

    • Acidification & Extraction: Carefully acidify the aqueous solution with HCl to a pH of ~3-4.[5] This will protonate the picolinic acid, making it less water-soluble. Extract the product into an organic solvent like ethyl acetate. This step leaves many inorganic salts behind in the aqueous layer.

    • Back-Extraction (Optional): To further purify, you can extract the organic layer with a mild base (e.g., saturated NaHCO₃ solution). The product will move back to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Re-acidify the aqueous layer and re-extract.

    • Crystallization: Concentrate the final organic extracts. Picolinic acid has been shown to have varying solubility in different solvents; it is highly soluble in water, less so in ethanol, and poorly soluble in acetonitrile.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for crystallization. Dissolve the crude product in a minimum amount of the more soluble solvent and slowly add the anti-solvent until turbidity is observed, then cool to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic strategy for this compound?

A common and effective strategy involves a two-step process starting from 4-hydroxy-2-methylpyridine. This approach isolates the two most challenging chemical transformations.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Oxidation A 4-Hydroxy-2-methylpyridine B 4-(Difluoromethoxy)-2-methylpyridine A->B  Base (e.g., K₂CO₃)  CHClF₂ (gas)  Solvent (e.g., DMF)  Heat (80-120°C) C This compound B->C  Oxidant (e.g., KMnO₄)  Aqueous Base  Heat (Reflux)  Acidic Work-up G A Low or No Product Yield B 1. Verify Starting Materials A->B C 2. Analyze Reaction Mixture A->C D 3. Review Work-up & Purification A->D B1 Purity Check (NMR, GC/MS) Moisture Content (Karl Fischer) B->B1 C1 LC-MS Analysis: - Starting material present? - Intermediate formed? - Degradation products? C->C1 D1 Was product lost during extraction? Is pH of aqueous layers correct? Is crystallization solvent appropriate? D->D1

Sources

Technical Support Center: Purification of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Difluoromethoxy)picolinic acid (CAS No. 1707365-38-5). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Given its role as a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical for downstream success.[1][2]

This guide provides field-proven insights, detailed protocols, and troubleshooting advice to navigate the common challenges encountered during the purification of this fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence purification?

A1: Understanding the physicochemical properties is the foundation of developing a robust purification strategy. The difluoromethoxy group and the picolinic acid core impart a unique combination of polarity, acidity, and solubility.

PropertyValueSignificance for Purification
Molecular Formula C₇H₅F₂NO₃Provides the basis for molecular weight and elemental analysis.[2]
Molecular Weight 189.12 g/mol Essential for calculating molar equivalents and theoretical yields.[2]
Boiling Point ~304.3 °C (Predicted)Suggests that distillation is not a practical purification method due to the high temperature, which could cause degradation.[1]
Acidity (pKa) The carboxylic acid proton is acidic. While the exact pKa is not readily published, it is expected to be similar to or slightly lower than that of picolinic acid (pKa ≈ 5.3) due to the electron-withdrawing nature of the difluoromethoxy group.[3]The acidic nature allows for purification via acid-base extraction and influences its behavior in chromatography. The compound will be ionized at neutral or basic pH.
Storage Recommended storage at 2-8°C, dry and sealed.[1]Indicates potential sensitivity to moisture or temperature. Proper storage is crucial to prevent degradation and maintain purity.

Q2: What are the most common impurities I might encounter?

A2: Impurities typically arise from the synthetic route. While specific impurities depend on the exact process, they generally fall into these categories:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Byproducts: Compounds formed from side reactions. For heterocyclic syntheses, these can include positional isomers or over-halogenated species.

  • Degradation Products: The compound may degrade under harsh acidic, basic, or high-temperature conditions.[4] Hydrolysis of the difluoromethoxy group is a potential degradation pathway to watch for.

Q3: Which primary purification technique should I start with?

A3: The choice depends on the scale of your experiment and the nature of the impurities. A logical decision-making process is crucial for efficiency.

G start Assess Crude Material is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity (>85%?) is_solid->purity_check  Yes chromatography Use Column Chromatography is_solid->chromatography  No (Oily) recrystallization Attempt Recrystallization purity_check->recrystallization  Yes purity_check->chromatography  No oily_imp Are impurities oily/non-crystalline? recrystallization->oily_imp Fails or 'oils out' acid_base Consider Acid-Base Extraction oily_imp->chromatography  Yes oily_imp->acid_base  No (Solids)

Caption: Decision workflow for selecting a primary purification method.

Core Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample, offering high recovery and scalability. The key is selecting an appropriate solvent system.[5]

Step-by-Step Methodology:

  • Solvent Screening (Microscale):

    • Place ~20 mg of crude this compound into several small test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]

    • Observe which solvents yield crystalline solids upon slow cooling to room temperature and then in an ice bath. Avoid solvents that cause the compound to "oil out."

  • Dissolution:

    • Place the crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Decolorization (Optional):

    • If the solution is colored by minor, highly-colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

    • Reheat the mixture to boiling for a few minutes. Caution: Add carbon to a slightly cooled solution to prevent violent boiling.

  • Hot Filtration (Optional but Recommended):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[6]

  • Drying:

    • Dry the purified crystals under vacuum. Determine the melting point and yield. A sharp, high melting point is a good indicator of purity.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when impurities are chemically very similar to the product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis pack_col 1. Pack Column (Silica Gel) prep_sample 2. Prepare Sample (Adsorb onto silica) pack_col->prep_sample load_sample 3. Load Sample prep_sample->load_sample elute 4. Elute with Mobile Phase (e.g., Hexane/EtOAc + Acetic Acid) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: General workflow for flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel is the most common choice. Its polar surface will interact with the polar picolinic acid.

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.

    • Start with a non-polar/polar mixture like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Crucial Tip: Due to the acidic nature of the carboxylic acid, "streaking" or "tailing" on the silica plate is very common. To suppress this, add a small amount (~0.5-1%) of acetic acid to the eluent. This keeps the product in its protonated, less polar form, resulting in sharper bands.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. This technique generally provides better resolution than loading the sample as a liquid.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Troubleshooting Guide

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: This common issue occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[6]

  • Probable Cause 1: High Impurity Level. A significant amount of impurity can act as a solvent itself, depressing the melting point of the mixture.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce saturation and try cooling again. If it persists, the impurity level may be too high for recrystallization, and you should proceed with column chromatography.

  • Probable Cause 2: Supersaturation. The solution is too concentrated.

  • Solution: Re-heat to dissolve the oil, add more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod below the solvent line can sometimes initiate crystallization.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: A low yield can result from several factors.[6]

  • Probable Cause 1: Using too much solvent. This is the most common mistake. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution: In your next attempt, use the absolute minimum amount of hot solvent needed for dissolution. To recover material from the current mother liquor, you can try to evaporate some of the solvent and cool the concentrated solution again.

  • Probable Cause 2: Premature crystallization. The product crystallized during a hot filtration step.

  • Solution: Ensure your filtration apparatus (funnel, receiving flask) is pre-heated before filtering the hot solution.

  • Probable Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are too soluble will dissolve your product.

  • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q6: My compound is streaking badly on the silica TLC plate and column. How do I get sharp bands?

A6: This is characteristic behavior for carboxylic acids on silica gel. The polar, acidic silanol groups on the silica surface can deprotonate your picolinic acid, leading to an equilibrium between the neutral acid and its anionic carboxylate form. These two species have different polarities, causing streaking.

  • Solution 1 (Recommended): Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/Acetic Acid 50:50:0.5). The added acid suppresses the deprotonation of your compound by Le Châtelier's principle, forcing it to remain in a single, protonated state, which results in sharper bands and more consistent elution.

  • Solution 2: Use a different stationary phase, such as alumina (neutral or acidic) or a reverse-phase (C18) silica, though this requires developing a new mobile phase system.

Q7: How do I confirm the purity of my final product?

A7: A combination of methods provides the most reliable assessment of purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A pure sample should ideally show a single peak.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities, provided they are not structurally identical and are present in sufficient quantity (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the main component and can help identify the mass of any impurities.[4][9]

References

  • Chemical Reagents. (n.d.). Properties of substance: picolinic acid. Retrieved January 19, 2026, from [Link]

  • Geigy Chemical Corporation. (1966). Processes for the production of picolinic acid derivatives. U.S. Patent No. 3,245,998.
  • MySkinRecipes. (n.d.). 5-(Difluoromethoxy)picolinic acid. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(difluoromethyl)picolinic acid (C7H5F2NO2). Retrieved January 19, 2026, from [Link]

  • Bevan. (n.d.). Supplementary data on method for analysis of Picolinic acid (Pic). Retrieved January 19, 2026, from [Link]

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]

  • Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2.
  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. Retrieved from [Link]

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(difluoromethoxy)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic process. This guide provides in-depth technical advice based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and eliminate it?

Answer:

A common isomeric byproduct in the synthesis of this compound is the N-difluoromethylated pyridone, 1-(difluoromethyl)pyridine-2-one-4-carboxylic acid. This arises from the ambident nucleophilic nature of the 4-hydroxypyridine precursor during the O-difluoromethylation step.

Causality: The 4-hydroxypyridine starting material exists in equilibrium with its pyridone tautomer. While O-difluoromethylation is generally favored, reaction conditions can influence the extent of N-alkylation.

Identification:

  • ¹H NMR: The N-CHF₂ proton signal will likely appear at a different chemical shift compared to the O-CHF₂ proton.

  • ¹⁹F NMR: The fluorine signals for the N-CHF₂ and O-CHF₂ groups will have distinct chemical shifts and coupling constants.

  • LC-MS: The isomer will have the same mass as the desired product but will likely have a different retention time.

Mitigation Strategies:

StrategyMechanismProtocol
Optimize Base and Solvent The choice of base and solvent can significantly influence the O/N selectivity. A less polar, aprotic solvent and a bulky, non-nucleophilic base can favor O-alkylation.1. Solvent: Switch from polar protic solvents (e.g., alcohols) to aprotic solvents like DMF, DMSO, or acetonitrile. 2. Base: Employ a bulky base such as potassium tert-butoxide or DBU instead of smaller bases like sodium hydroxide or potassium carbonate.
Protecting Group Strategy Protecting the pyridine nitrogen prior to difluoromethylation can prevent N-alkylation.1. Protect the nitrogen of the 4-hydroxypicolinic acid precursor (e.g., as an N-oxide). 2. Perform the O-difluoromethylation. 3. Deprotect the nitrogen to yield the desired product.
Purification If the byproduct is still formed, chromatographic separation is necessary.1. Column Chromatography: Use a silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to separate the isomers. 2. Recrystallization: In some cases, careful selection of a recrystallization solvent may allow for the selective precipitation of the desired O-alkylated product.
Issue 2: My reaction has a low yield, and I observe a significant amount of 4-hydroxypicolinic acid starting material.

Answer:

Incomplete conversion is a frequent issue in difluoromethylation reactions. This can be attributed to several factors, including reagent purity, reaction conditions, and the reactivity of the substrate itself.

Causality: Difluoromethylating agents can be sensitive to moisture and oxygen. Suboptimal reaction temperature or insufficient reaction time can also lead to incomplete conversion.

Troubleshooting Protocol:

  • Reagent Quality:

    • Ensure your difluoromethylating agent (e.g., chlorodifluoromethane, TMSCF₂Br) is of high purity and handled under anhydrous and inert conditions.[1]

    • If using a solid reagent, ensure it is thoroughly dried before use.

  • Atmosphere Control:

    • Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).[1]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and byproduct formation.

    • Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may not necessarily lead to higher conversion and can promote decomposition.

  • Activator/Catalyst:

    • If using a catalyst, ensure it is active and used in the correct stoichiometric amount.

    • For reactions involving TMSCF₂H, the choice and amount of the activator (e.g., a fluoride source) are critical.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how can they be minimized?

A1: Besides the N-difluoromethylated isomer, other common byproducts include:

  • 4-hydroxypicolinic acid: The unreacted starting material. (See Troubleshooting Issue 2 for mitigation).

  • 4-(difluoromethoxy)picolinamide: Arises from incomplete hydrolysis of a 4-(difluoromethoxy)picolinonitrile intermediate.

    • Minimization: Ensure complete hydrolysis by using appropriate acid or base concentrations and allowing for sufficient reaction time.[2][3]

  • Pyridine-2,4-dicarboxylic acid: Can be formed through over-oxidation if harsh oxidizing agents are used in earlier steps of the synthesis.

    • Minimization: Use milder and more selective oxidizing agents.

  • Decarboxylated product (4-(difluoromethoxy)pyridine): Can occur if the final product is subjected to high temperatures, especially under acidic or basic conditions.

    • Minimization: Avoid excessive heating during purification steps like distillation or drying.

Q2: What is the general mechanism for the O-difluoromethylation of 4-hydroxypicolinic acid?

A2: The O-difluoromethylation of 4-hydroxypicolinic acid typically proceeds via the generation of a difluorocarbene intermediate (:CF₂) from a suitable precursor, such as chlorodifluoromethane. The reaction mechanism is as follows:

  • Deprotonation: A base removes the proton from the hydroxyl group of 4-hydroxypicolinic acid, forming a phenoxide-like intermediate.

  • Difluorocarbene Formation: The difluoromethylating agent generates difluorocarbene.

  • Nucleophilic Attack: The electron-rich oxygen of the phenoxide attacks the electrophilic difluorocarbene.

  • Protonation: The resulting intermediate is protonated during workup to yield the final product.

Q3: Are there alternative synthetic routes to this compound that might avoid some of these byproducts?

A3: Yes, an alternative route involves the synthesis of 4-(difluoromethoxy)picolinonitrile followed by hydrolysis. While this introduces the potential for the picolinamide byproduct, it can circumvent the issue of N-alkylation. The choice of synthetic route often depends on the available starting materials and the specific challenges encountered in the laboratory.

Visualizing Reaction Pathways

Diagram 1: O- vs. N-Difluoromethylation of 4-Hydroxypicolinic Acid

G cluster_0 Starting Material & Tautomer cluster_1 Reaction Conditions cluster_2 Products 4-Hydroxypicolinic Acid 4-Hydroxypicolinic Acid 4-Pyridone Tautomer 4-Pyridone Tautomer 4-Hydroxypicolinic Acid->4-Pyridone Tautomer Tautomerization Desired Product\nthis compound Desired Product This compound 4-Hydroxypicolinic Acid->Desired Product\nthis compound O-Difluoromethylation 4-Pyridone Tautomer->4-Hydroxypicolinic Acid Tautomerization Byproduct\n1-(Difluoromethyl)pyridine-2-one-4-carboxylic acid Byproduct 1-(Difluoromethyl)pyridine-2-one-4-carboxylic acid 4-Pyridone Tautomer->Byproduct\n1-(Difluoromethyl)pyridine-2-one-4-carboxylic acid N-Difluoromethylation Base + :CF2 Base + :CF2 Base + :CF2->4-Hydroxypicolinic Acid Base + :CF2->4-Pyridone Tautomer G Start: 4-(Difluoromethoxy)picolinonitrile Start: 4-(Difluoromethoxy)picolinonitrile Intermediate: 4-(Difluoromethoxy)picolinamide Intermediate: 4-(Difluoromethoxy)picolinamide Start: 4-(Difluoromethoxy)picolinonitrile->Intermediate: 4-(Difluoromethoxy)picolinamide Partial Hydrolysis (H+/OH-) Desired Product: this compound Desired Product: this compound Intermediate: 4-(Difluoromethoxy)picolinamide->Desired Product: this compound Complete Hydrolysis (H+/OH-) Byproduct: 4-(Difluoromethoxy)pyridine Byproduct: 4-(Difluoromethoxy)pyridine Desired Product: this compound->Byproduct: 4-(Difluoromethoxy)pyridine Decarboxylation (Heat)

Caption: Hydrolysis pathway and potential byproducts.

References

  • WO2021076681A1 - Process for synthesis of picolinamides - Google P
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. [Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane - Springer. [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. [Link]

Sources

Technical Support Center: 4-(Difluoromethoxy)picolinic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Difluoromethoxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during experiments with this versatile building block. The difluoromethyl group is crucial in modern drug discovery for its ability to modulate physicochemical properties like lipophilicity and metabolic stability.[1][2] However, its unique electronic nature, combined with the characteristics of the picolinic acid scaffold, can present specific experimental hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a derivative of pyridine-2-carboxylic acid (picolinic acid) where a difluoromethoxy group (-OCHF₂) is attached at the 4-position.[3] This functional group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other groups, making it a valuable moiety in medicinal chemistry and agrochemical synthesis.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256804-49-5[5][6]
Molecular Formula C₇H₅F₂NO₂[3][5]
Molecular Weight 173.12 g/mol [5][6]
Boiling Point ~321.4 - 326.8 °C (Predicted)[6][7][8]
Density ~1.449 g/cm³ (Predicted)[7][8]
Storage 2-8°C, Inert atmosphere, Dry[5]

Q2: What are the primary safety precautions for handling this compound?

As with all fluorinated organic compounds, appropriate safety measures are critical.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[9][10][11]

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Prevent the build-up of electrostatic charge and keep away from heat or open flames.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10][12] If inhaled, move the person to fresh air.[10][12] In all cases of exposure, seek medical attention.[13]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability and purity, proper storage is essential.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents potential oxidation or reaction with atmospheric moisture.
Container Keep in a tightly sealed container.[10][12]Protects from moisture and atmospheric contaminants.
Environment Store in a dry, well-ventilated place away from incompatible materials.[10]Minimizes chemical hazards and degradation.

Troubleshooting Guide: Synthesis & Analysis

This section addresses specific issues encountered during reactions and analysis involving this compound.

Problem 1: Low Yield or Stalled Reaction in Amide Coupling

Q: I am attempting an amide coupling reaction with this compound, but the yield is consistently low, and TLC/LC-MS analysis shows unreacted starting material. What's going wrong?

A: This is a common issue stemming from the electronic properties of the picolinic acid scaffold.

  • Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the carboxylic acid for nucleophilic attack. Furthermore, the nitrogen can be protonated or coordinate with reagents, further reducing reactivity. The difluoromethoxy group also contributes to the electron-deficient nature of the ring.

  • Troubleshooting Steps:

    • Choice of Coupling Reagents: Standard coupling reagents may be insufficient. Consider using more potent activators like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known to be effective for sterically hindered or electron-deficient acids.

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over triethylamine (TEA) to avoid unwanted side reactions and ensure the amine nucleophile remains deprotonated.

    • Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier without causing significant degradation. Monitor the reaction closely for byproduct formation at elevated temperatures.

    • Moisture Control: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates and consume coupling reagents, drastically reducing yield. Use freshly distilled solvents and dry glassware.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield or Stalled Reaction reagents Step 1: Evaluate Coupling Reagents (e.g., HATU, COMU) start->reagents Initial Check base Step 2: Optimize Base (e.g., DIPEA vs. TEA) reagents->base If still low yield temp Step 3: Adjust Temperature (e.g., RT to 40-50°C) base->temp If still low yield moisture Step 4: Ensure Anhydrous Conditions temp->moisture If still low yield success Reaction Successful moisture->success Improvement Expected

Caption: A logical workflow for addressing low yields in coupling reactions.

Problem 2: Formation of an Unexpected Decarboxylated Byproduct

Q: During my reaction, which is run at an elevated temperature, I've isolated a significant byproduct that appears to have lost the carboxylic acid group. What is this and how can I prevent it?

A: You are likely observing a byproduct from a Hammick reaction, which is a characteristic reaction of α-picolinic acids.[14]

  • Mechanism: Upon heating, picolinic acids can undergo thermal decarboxylation to form a reactive pyridyl-2-carbene or ylide intermediate.[14] This intermediate can then react with other components in your mixture (e.g., solvents, reagents) or dimerize, leading to a complex mixture of byproducts.

  • Preventative Measures:

    • Temperature Control: This is the most critical factor. Avoid excessive heating. If your reaction requires heat, carefully determine the minimum temperature necessary for conversion and maintain it precisely.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures. Monitor progress by TLC or LC-MS and quench the reaction upon completion.

    • Alternative Synthetic Routes: If high temperatures are unavoidable for a specific transformation, consider altering the synthetic sequence. For example, perform the high-temperature step before introducing the carboxylic acid functionality or protect the carboxylic acid as an ester, which is generally more stable to thermal decarboxylation.

Diagram 2: Potential Side Reaction Pathways

G cluster_desired Desired Reaction cluster_side Side Reactions start This compound desired_product Amide Product start->desired_product + Amine, Coupling Agent decarboxylation Decarboxylated Byproduct (Hammick Reaction) start->decarboxylation High Temp (Δ) hydrolysis 4-Hydroxy-picolinic Acid start->hydrolysis Strong Acid/Base

Caption: Competing desired and undesired reaction pathways.

Problem 3: Difficulty in Chromatographic Purification

Q: I am finding it difficult to purify my product derived from this compound using silica gel chromatography. The compound either streaks badly or doesn't move from the baseline.

A: The combination of a basic pyridine nitrogen and an acidic carboxylic acid group makes chromatographic purification challenging on standard silica gel.

  • Causality: The polar carboxylic acid group interacts very strongly with the acidic silica gel surface, leading to poor elution and band tailing. The basic nitrogen can also have strong interactions.

  • Troubleshooting Steps:

    • Esterification: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to purification. Esters are significantly less polar and do not have the strong acidic proton, leading to much cleaner chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.

    • Mobile Phase Modification: If direct purification is necessary, modify your eluent. Adding a small percentage of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help by protonating the pyridine nitrogen and competing with the carboxylic acid for binding sites on the silica, leading to better peak shape.

    • Use of Alternative Stationary Phases: Consider using a different stationary phase. Reversed-phase chromatography (C18) is an excellent alternative for polar, acidic compounds. Alternatively, using neutral or basic alumina may yield better results than acidic silica gel.

Problem 4: Ambiguous NMR or LC-MS Data

Q: My ¹H NMR spectrum shows a strange triplet around 6.5-7.5 ppm, and my mass spectrum is difficult to interpret. How can I confirm the presence of the difluoromethoxy group?

A: The difluoromethoxy group has distinct spectroscopic signatures.

  • NMR Spectroscopy:

    • ¹H NMR: The proton of the -OCHF₂ group typically appears as a triplet with a coupling constant (JH-F) of approximately 70-75 Hz. The chemical shift can vary depending on the electronic environment.

    • ¹⁹F NMR: This is the most definitive technique. You will observe a doublet, coupled to the single proton, which confirms the -OCHF₂ moiety.

    • ¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms (JC-F).

  • Mass Spectrometry (MS):

    • LC-MS: Use a method that is suitable for polar compounds. A stability-indicating LC-MS/MS method is ideal for both quantification and detection of potential degradants.[15] The fragmentation pattern should be carefully analyzed for losses corresponding to fragments of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): This is the best way to confirm the elemental composition. The exact mass will provide strong evidence for the presence of two fluorine atoms in your structure.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Addition of Reagents: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Stability Assessment by LC-MS
  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile:water.

  • Stress Conditions: Aliquot the stock solution into separate vials. Subject the vials to different stress conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60 °C.

    • Photolytic: Expose to UV light.

  • Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), quench the reaction (neutralize the acidic/basic samples) and dilute the samples appropriately.

  • LC-MS/MS: Analyze the samples using a validated LC-MS/MS method. A C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.[15]

  • Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the time-zero sample to determine the percentage of degradation. Identify any major degradation products by their mass-to-charge ratio.

References

  • Benchchem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone.
  • Fluorochem. (2024). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Difluoromethoxy-3-(trifluoromethyl)pyridine Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. (2025). Navigating the Safe Handling of Difluoromethanol: A Procedural Guide.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Picolinic Acid-d4 Stability in Solution.
  • BLD Pharm. (n.d.). 1256804-49-5 | 4-(Difluoromethyl)picolinic acid.
  • MySkinRecipes. (n.d.). 5-(Difluoromethoxy)picolinic acid.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules.
  • Purdue University. (n.d.). Fluorine Safety.
  • ChemBK. (n.d.). 1707365-38-5 | this compound.
  • Wikipedia. (n.d.). Hammick reaction.
  • PubChem. (n.d.). 4-(difluoromethyl)picolinic acid.
  • ChemicalBook. (n.d.). This compound | 1707365-38-5.
  • Biosynth. (n.d.). 4-(Difluoromethyl)picolinic acid | 1256804-49-5.
  • Benchchem. (2025). Side reactions of "6-(Difluoromethoxy)picolinonitrile" under strong basic conditions.

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improving yield and purity of 4-(Difluoromethoxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Difluoromethoxy)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this valuable fluorinated building block. The difluoromethoxy group is a key pharmacophore, prized for its ability to serve as a lipophilic bioisostere of hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1][2] However, its synthesis and purification can present unique challenges.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

FAQs: Synthesis

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step sequence starting from a 4-hydroxypicolinic acid derivative. The core transformation is the difluoromethylation of the phenolic hydroxyl group, followed by the hydrolysis of an ester or nitrile protecting group to yield the final carboxylic acid. This approach is advantageous as it builds the key C-O-CF₂H bond on a pre-formed pyridine ring system.

Q2: Why is the choice of the starting material (ester vs. nitrile) important?

The choice between a picolinate ester (e.g., methyl 4-hydroxypicolinate) and a picolinonitrile (e.g., 4-hydroxypicolinonitrile) is a critical decision that impacts both the difluoromethylation and the final hydrolysis step.

  • Picolinate Esters: These are generally stable and well-behaved during difluoromethylation. However, the final ester hydrolysis step can sometimes be challenging, requiring harsh conditions that may risk cleaving the desired difluoromethoxy group.

  • Picolinonitriles: The nitrile group is robust and typically inert to the conditions of O-difluoromethylation. The subsequent hydrolysis of the nitrile to a carboxylic acid often requires strong basic or acidic conditions, which can lead to the formation of a stable amide intermediate or other side reactions if not carefully controlled.[3]

Q3: What are the critical parameters for a successful O-difluoromethylation reaction?

The introduction of the difluoromethyl group onto the 4-hydroxy position is the most crucial step. Success hinges on several factors:

  • Base Selection: A non-nucleophilic base of appropriate strength is required to deprotonate the hydroxyl group without reacting with the difluoromethylating agent or the pyridine ring. Potassium carbonate or cesium carbonate are often effective.

  • Solvent: A polar, aprotic solvent such as DMF or acetonitrile is typically used to dissolve the reactants and facilitate the reaction. Ensuring the solvent is anhydrous is critical to prevent quenching of the base and hydrolysis of the reagents.

  • Difluoromethylating Agent: Reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid or sodium chlorodifluoroacetate are common sources of the difluoromethyl group. The choice of agent can influence reaction conditions and outcomes.

  • Temperature Control: These reactions can be exothermic. Maintaining the optimal temperature is crucial to prevent side reactions and decomposition of the starting material or product.

FAQs: Purification & Analysis

Q1: What are the primary methods for purifying the final this compound product?

The two most effective methods are pH-mediated extraction/crystallization and column chromatography.

  • pH-Mediated Purification: As a carboxylic acid, the product's solubility is highly pH-dependent. It is soluble in aqueous base (as the carboxylate salt) and insoluble in acidic aqueous solutions. This allows for an effective extractive workup to remove neutral or basic impurities. Acidifying the basic aqueous layer will then precipitate the purified product.

  • Column Chromatography: Silica gel chromatography can be effective, but the acidic nature of the product can cause significant peak tailing. This can often be suppressed by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.

Q2: How can I accurately assess the purity of my final product?

A multi-technique approach is recommended for definitive purity analysis.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the target compound by its mass and detecting any impurities.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The characteristic triplet in the ¹H NMR spectrum for the -OCF₂H proton (around 6.5-7.5 ppm) and the corresponding signals in the ¹⁹F NMR are definitive indicators of success.

  • HPLC: High-Performance Liquid Chromatography with UV detection is the gold standard for quantitative purity assessment (e.g., determining purity as a percentage area).[4][5]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Troubleshooting: Synthesis & Yield

Issue 1: The difluoromethylation reaction shows low conversion, with significant recovery of the 4-hydroxypicolinic starting material.

  • Question: I ran the O-difluoromethylation on my methyl 4-hydroxypicolinate, but LC-MS analysis shows mostly starting material. What went wrong?

  • Answer & Solutions: This issue typically points to insufficient activation of the hydroxyl group or impotent reagents.

    • Insufficient Deprotonation: The pKa of the 4-hydroxy group on the pyridine ring is lower than a typical phenol, but a sufficiently strong base is still required.

      • Causality: If the base is too weak or if protic impurities (like water) are present, the equilibrium will not favor the deprotonated pyridinolate, leading to a stalled reaction.

      • Action: Switch to a stronger, non-nucleophilic base like cesium carbonate. Ensure all glassware is oven-dried and reactants (including the solvent) are anhydrous.

    • Reagent Degradation: The difluoromethylating agent may have degraded upon storage.

      • Causality: Many fluorinating agents are sensitive to moisture and heat.

      • Action: Use a freshly opened bottle of the reagent or verify the activity of the current batch on a small-scale control reaction.

    • Sub-optimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

      • Causality: Reaction kinetics can be slow at room temperature.

      • Action: Gradually increase the reaction temperature (e.g., to 60-80 °C) while carefully monitoring for the appearance of degradation products by TLC or LC-MS.

Issue 2: The final hydrolysis step stalls, yielding the amide intermediate instead of the carboxylic acid.

  • Question: I'm hydrolyzing the 4-(difluoromethoxy)picolinonitrile with NaOH, but I've isolated the picolinamide. How do I push the reaction to completion?

  • Answer & Solutions: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate. The second step (amide to carboxylate) is often the rate-limiting step and requires more forcing conditions.

    • Insufficiently Forcing Conditions: The reaction conditions may not be energetic enough to hydrolyze the stable amide.

      • Causality: Amide bonds are significantly more stable to hydrolysis than nitriles.

      • Action: Increase the concentration of the base (e.g., from 3M to 6M NaOH) and/or increase the reaction temperature, potentially to reflux. Monitor the reaction progress carefully to avoid decomposition.[6]

    • Reaction Time: The reaction may simply require more time.

      • Causality: Hydrolysis can be slow, especially if precipitates form or if mixing is inefficient.

      • Action: Extend the reaction time, taking aliquots periodically to analyze by LC-MS until the amide is no longer observed.

Troubleshooting: Purity & Purification

Issue 1: The final product is a persistent oil or wax and fails to crystallize.

  • Question: After acidification and extraction, my product is a sticky solid that I cannot filter or handle. How can I induce crystallization?

  • Answer & Solutions: The inability to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.

    • Residual Solvent: Trace amounts of high-boiling solvents like DMF or DMSO can inhibit crystallization.

      • Causality: These solvents can act as "eutectic impurities," lowering the melting point and favoring an amorphous state.

      • Action: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating. Perform an aqueous workup if possible to wash away water-soluble solvents.

    • Co-eluting Impurities: The product may contain impurities with similar polarity that were not removed during the workup.

      • Causality: Structurally similar byproducts can be difficult to separate by simple extraction.

      • Action: Subject the crude oil to rigorous purification before attempting crystallization. Flash column chromatography is the first choice. If that fails, consider an acid-base extraction workup as detailed in Protocol 2.

    • Incorrect Crystallization Solvent: The chosen solvent system may not be appropriate.

      • Causality: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

      • Action: Screen a range of solvents and anti-solvents. See the table below for suggestions. Trituration (swirling the oil with a poor solvent) can often "shock" the material into precipitating as a solid, which can then be recrystallized.

Solvent System Component A (Solubilizing)Solvent System Component B (Anti-Solvent)Comments
Methanol / EthanolWaterGood for polar compounds; adjust pH to 3-4 for precipitation.
Ethyl AcetateHeptane / HexaneA classic combination for moderately polar compounds.
DichloromethanePentane / Diethyl EtherUseful for less polar impurities; be aware of volatility.
IsopropanolTolueneCan be effective for breaking up stubborn oils.

Issue 2: An impurity is consistently found in the final product, identified as 4-hydroxypicolinic acid.

  • Question: My NMR shows a small but persistent amount of the de-fluorinated analog. How is this forming and how can I remove it?

  • Answer & Solutions: This impurity arises from two potential sources: incomplete reaction of the starting material or cleavage of the difluoromethoxy ether bond during a subsequent step.

    • Ether Cleavage: The C-O bond of the difluoromethoxy group can be labile under certain conditions.

      • Causality: While generally stable, this ether can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures.[3]

      • Action: If this impurity appears during the final hydrolysis step, use milder conditions. For ester hydrolysis, consider enzymatic hydrolysis or milder basic conditions (e.g., LiOH in THF/water) at room temperature. For nitrile hydrolysis, avoid excessive heating.

    • Removal of the Impurity: The 4-hydroxy analog has different physical properties that can be exploited for separation.

      • Causality: The free hydroxyl group makes the impurity more polar and more acidic than the desired product.

      • Action: Careful flash column chromatography should provide good separation. Alternatively, a pH-mediated separation could be attempted, though it may be challenging due to the similar acidity of the carboxylic acid groups.

Part 3: Methodologies & Visualizations
Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Methyl 4-hydroxypicolinate Difluoro O-Difluoromethylation (e.g., NaSO₂CF₂Cl, K₂CO₃, DMF) Start->Difluoro Step 1 Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) Difluoro->Hydrolysis Step 2 Workup Acid/Base Workup (pH Adjustment) Hydrolysis->Workup Crude Product Purify Crystallization or Chromatography Workup->Purify Final Pure 4-(Difluoromethoxy) picolinic acid Purify->Final Analysis QC Analysis (HPLC, NMR, LC-MS) Final->Analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose common issues with yield and purity.

Troubleshooting_Tree start_node Low Yield or Purity Issue d1 Major component? start_node->d1 Analyze crude reaction mixture (LC-MS, ¹H NMR) decision_node decision_node action_node action_node result_node result_node r_sm Diagnosis: Incomplete Reaction d1->r_sm Starting Material r_int Diagnosis: Stalled Reaction (e.g., Amide from Nitrile) d1->r_int Intermediate r_side Diagnosis: Side Reaction Occurred d1->r_side Side Product(s) a_sm1 Increase Temp/Time Check Reagent Quality Ensure Anhydrous Cond. r_sm->a_sm1 Troubleshoot a_int1 Use More Forcing Conditions (Higher Temp, Conc.) Extend Reaction Time r_int->a_int1 Troubleshoot d2 Side product is 4-hydroxypicolinic acid? r_side->d2 Identify Side Product r_cleavage Diagnosis: Ether Cleavage d2->r_cleavage Yes r_other Diagnosis: Other Degradation d2->r_other No a_cleavage Use Milder Hydrolysis Cond. (Lower Temp, Diff. Reagent) Optimize pH r_cleavage->a_cleavage Troubleshoot a_other Re-evaluate overall scheme Consider protecting groups Lower reaction temperature r_other->a_other Troubleshoot

Caption: A decision tree for troubleshooting synthesis issues.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All work should be performed in a well-ventilated fume hood.

Step A: Synthesis of Methyl 4-(difluoromethoxy)picolinate

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-hydroxypicolinate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Stir the suspension under a nitrogen atmosphere at room temperature for 20 minutes.

  • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (CO₂) will occur.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step B: Hydrolysis to this compound

  • Dissolve the crude methyl 4-(difluoromethoxy)picolinate from Step A in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at 50 °C for 2-4 hours.

  • Monitor the hydrolysis by LC-MS.

  • Once complete, cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~3-4 with 1M HCl. A white precipitate should form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the crude this compound.

Protocol 2: Purification by pH-Mediated Extraction & Crystallization
  • Dissolve the crude product in a minimal amount of 1M aqueous NaOH solution.

  • Transfer the solution to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate to remove any neutral impurities.

  • Discard the organic layer. Cool the aqueous layer in an ice bath.

  • With vigorous stirring, slowly add 3M HCl dropwise until the pH of the solution is 3. The product will precipitate as a solid.

  • Filter the solid, wash with a small amount of ice-cold water, and then with a cold non-polar solvent like hexane to aid in drying.

  • Dry the solid under high vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

References
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • 5-(Difluoromethoxy)picolinic acid. MySkinRecipes.
  • Side reactions of "6-(Difluoromethoxy)picolinonitrile" under strong basic conditions. Benchchem.

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Technical Support Center: Degradation Pathways of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating 4-(difluoromethoxy)picolinic acid. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for your experimental workflows. Given the novelty of this specific molecule, direct literature on its degradation is scarce. Therefore, this document synthesizes established principles from related picolinic acids and fluorinated aromatic compounds to provide a robust, scientifically-grounded framework for your research.

Section 1: Foundational Concepts - Understanding the Molecule's Inherent Stability

Before troubleshooting experiments, it is critical to understand the chemical properties of this compound that govern its reactivity and, consequently, its degradation. The molecule's stability is dictated by two primary components: the picolinic acid ring and the difluoromethoxy group.

  • The Picolinic Acid Backbone: Picolinic acid itself is a heterocyclic aromatic compound. While the pyridine ring is generally stable, it is susceptible to microbial degradation, typically initiated by an oxidative attack.[1][2]

  • The Difluoromethoxy Moiety (-OCF₂H): The introduction of fluorine atoms significantly increases metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to both enzymatic and chemical cleavage.[3] Fluorinated compounds are known for their recalcitrance in the environment, and microorganisms capable of defluorination are not widespread.[3][4] The difluoromethoxy group, specifically, is used in medicinal chemistry and agrochemical design to enhance a molecule's metabolic stability and bioavailability.[5]

Therefore, it is reasonable to hypothesize that the degradation of this compound will be a slow process, with the picolinic acid ring being the more likely initial point of attack over the highly stable difluoromethoxy group.

Section 2: Hypothesized Degradation Pathways

Based on analogous compounds, we can propose two primary degradation pathways. These models provide a logical starting point for identifying potential intermediates in your experimental system.

Pathway A: Microbial Degradation

Microbial degradation is a key process in the environmental fate of organic compounds. For this compound, a plausible pathway involves initial enzymatic oxidation of the pyridine ring, a common strategy for breaking down such structures.[1][2]

  • Initial Hydroxylation: The degradation is likely initiated by a monooxygenase or dioxygenase enzyme, which hydroxylates the pyridine ring. Based on the known metabolism of picolinic acid, the most probable first intermediate is 4-(difluoromethoxy)-6-hydroxypicolinic acid .[1][2]

  • Ring Cleavage: Following hydroxylation, the aromatic ring becomes more susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

  • Fate of the -OCF₂H Group: The difluoromethoxy substituent would likely remain attached to a fragment of the ring initially. Complete mineralization would require enzymatic C-F bond cleavage, a significant energetic hurdle for microorganisms.[3][6] It is possible that fluorinated aliphatic acids are formed as persistent terminal metabolites.

Microbial_Degradation_Pathway cluster_0 Proposed Microbial Degradation start This compound intermediate1 4-(Difluoromethoxy)-6-hydroxypicolinic Acid start->intermediate1 Hydroxylation (Monooxygenase) intermediate2 Ring Cleavage Products (Aliphatic Intermediates) intermediate1->intermediate2 Dioxygenase Attack final_products Further Degradation (Potential for persistent fluorinated byproducts) intermediate2->final_products Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Pathway B: Abiotic Degradation (e.g., Photodegradation, Advanced Oxidation)

Abiotic processes, particularly photodegradation or advanced oxidation processes (AOPs), can also contribute to the breakdown of stable compounds. These high-energy processes are less selective than enzymatic reactions.

  • Initiation: Degradation can be initiated by UV irradiation, which may excite the molecule, or by powerful reactive oxygen species (e.g., hydroxyl radicals) generated during AOPs.

  • Potential Reactions: Several reactions could occur:

    • Decarboxylation: Loss of the carboxylic acid group to form 4-(difluoromethoxy)pyridine.

    • Hydrolysis of the Ether Bond: Cleavage of the C-O bond of the difluoromethoxy group to yield 4-hydroxypicolinic acid and difluoromethanol (which is unstable). This is less likely but possible under harsh oxidative conditions.

    • Ring Opening: Direct oxidative attack on the pyridine ring, leading to a variety of oxidized fragments.[7]

Abiotic_Degradation_Pathways cluster_photo start This compound path1 Decarboxylation start->path1 path2 Ether Hydrolysis start->path2 path3 Ring Oxidation start->path3 product1 4-(Difluoromethoxy)pyridine path1->product1 product2 4-Hydroxypicolinic Acid path2->product2 product3 Oxidized Ring Fragments path3->product3

Caption: Plausible abiotic degradation routes for this compound.

Section 3: Troubleshooting Experimental Workflows

This section addresses specific issues you may encounter in a question-and-answer format.

Q1: My experiment shows very slow or no degradation of the target compound. Is this normal?

Answer: Yes, this is highly likely and should be considered an expected result initially. The difluoromethoxy group confers significant metabolic and chemical stability.[5]

  • Causality: The high energy of the C-F bond makes the -OCF₂H group a poor substrate for most common bacterial enzymes.[3] Degradation, if it occurs, will likely be the rate-limiting step of your entire experimental system.

  • Troubleshooting Steps:

    • Verify Analytical Method: First, ensure your analytical method can accurately detect small changes in the parent compound's concentration. Run a standard curve and check your limit of quantification (LOQ).

    • Extend Experimental Duration: For microbial studies, incubations may need to be extended from days to weeks or even months. For abiotic studies, increase the duration or intensity of light/oxidant exposure.

    • Increase Biomass/Catalyst Concentration: In microbial systems, a higher cell density may increase the overall rate. In photocatalysis, increasing the catalyst load can be effective (up to a point where turbidity becomes an issue).

    • Use Acclimated Cultures: If possible, use microbial consortia from environments previously exposed to fluorinated compounds, as they may have a higher potential for degrading recalcitrant molecules.[4]

Q2: I am unable to detect any degradation intermediates using HPLC-UV. What is happening?

Answer: This is a common challenge. Intermediates are often transient and exist at concentrations far below the parent compound, making them difficult to detect with less sensitive methods like HPLC-UV.

  • Causality: The formation of an intermediate may be the slow step, and its conversion to the next product may be fast. This prevents the intermediate from accumulating to detectable levels. Furthermore, intermediates may have different chromatographic or spectroscopic properties than the parent compound.

  • Troubleshooting Steps:

    • Switch to Mass Spectrometry: The gold standard for metabolite identification is Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS).[8][9] Its superior sensitivity and ability to provide mass information are crucial.

    • Perform a "Forced Degradation" Study: Intentionally stress the compound under harsh conditions (acid, base, oxidation, high-intensity light) to generate higher concentrations of degradation products.[8] This can help you identify potential intermediates that can then be looked for in your primary experiment. (See Protocol 1).

    • Targeted Metabolite Search: Based on the hypothesized pathways, use your LC-MS to perform an extracted ion chromatogram (EIC) search for the exact masses of potential intermediates (e.g., the hydroxylated product).

    • Check Chromatographic Retention: Highly polar intermediates may not be retained on standard C18 columns. Consider using a column with a different chemistry (e.g., HILIC) or modifying your mobile phase.

Q3: My quantitative LC-MS/MS results for the parent compound are inconsistent between runs. How can I improve precision?

Answer: Inconsistent LC-MS/MS data is often due to matrix effects, sample preparation variability, or instrument fluctuations. The most effective way to correct for this is by using a stable isotope-labeled internal standard.[9]

  • Causality: Co-eluting compounds from your sample matrix (e.g., culture media, soil extract) can suppress or enhance the ionization of your target analyte in the mass spectrometer's source, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Use an Internal Standard (IS): The ideal IS is a deuterated version of your analyte (e.g., this compound-d3). If unavailable, use a structurally similar compound with a different mass that does not occur in your samples. The IS is added at a fixed concentration to all samples and standards. You then quantify using the peak area ratio of the analyte to the IS, which corrects for variability.[9]

    • Optimize Sample Preparation: Ensure your sample extraction method is reproducible. Protein precipitation followed by solid-phase extraction (SPE) can provide cleaner samples.

    • Check for Matrix Effects: Prepare a set of standards in clean solvent and another set in a matrix blank (a sample identical to your experimental ones but without the analyte). A significant difference in the slope of the calibration curves indicates the presence of matrix effects.

Q4: How can I definitively prove that defluorination of the -OCF₂H group is occurring?

Answer: Proving C-F bond cleavage requires detecting the release of fluoride ions (F⁻) into your experimental medium.

  • Causality: Enzymatic or chemical cleavage of a C-F bond will release F⁻ into the solution. Measuring the accumulation of F⁻ over time is direct evidence of defluorination.

  • Methodology:

    • Collect Aqueous Samples: At each time point, collect an aliquot of your aqueous medium (e.g., culture supernatant).

    • Use a Fluoride Ion-Selective Electrode (ISE): An ISE is the most common and straightforward method for measuring F⁻ concentration in aqueous solutions. Follow the manufacturer's protocol for calibration and measurement.

    • Ion Chromatography: For more complex matrices or lower concentrations, ion chromatography can also be used to separate and quantify fluoride and other anions.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best analytical methods for studying this compound? For quantification, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[9] For structural elucidation of unknown metabolites, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary. HPLC-UV can be used for monitoring the parent compound if concentrations are high enough.[10]

  • FAQ 2: How should I prepare and store stock solutions? Based on typical handling for similar compounds, dissolve the solid material in an aprotic organic solvent like DMSO or acetonitrile for a concentrated stock solution.[8] For working solutions in aqueous buffers, prepare them fresh before use to avoid potential hydrolysis over long periods. Store all solutions at 2-8°C, protected from light.[5]

  • FAQ 3: What is a "forced degradation" study and why is it useful? A forced degradation study exposes a compound to harsh chemical and physical conditions to accelerate its breakdown.[8] It is invaluable for:

    • Identifying Potential Degradants: Helps in elucidating degradation pathways by generating detectable quantities of intermediates.

    • Developing Stability-Indicating Methods: Ensures your analytical method can separate the intact parent drug from its degradation products, which is a regulatory requirement in drug development.

Section 5: Key Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to identify potential degradation products under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Degradation: Add an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours.[8]

    • Photolytic Degradation: Expose a solution in a quartz vial to a high-intensity UV lamp (e.g., 254 nm or broad spectrum) for 48 hours. Include a dark control wrapped in aluminum foil.

  • Neutralization and Analysis: Before analysis, neutralize the acid and base samples.

  • Analysis: Analyze all samples, along with an unstressed control, by LC-MS/MS. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a quantitative method.

Caption: General workflow for sample analysis using LC-MS/MS.

Table 1: Suggested Starting LC-MS/MS Parameters

Parameter Suggested Setting Rationale & Optimization Notes
LC System UHPLC Provides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) Good starting point for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Common organic solvents for reversed-phase.
Gradient Start at 5% B, ramp to 95% B over 5-10 min A generic gradient; optimize for separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min Typical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive The pyridine nitrogen and carboxylic acid are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM) For high selectivity and sensitivity in quantification.

| MRM Transition | Parent Ion [M+H]⁺ → Product Ion | Must be determined by infusing a standard of the compound. |

References

  • Alves, B., et al. (2021). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Biotechnology. Available at: [Link][4]

  • Chen, Y., et al. (2018). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules. Available at: [Link][1]

  • Dolbier, W. R., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research. Available at: [Link][11]

  • MySkinRecipes (n.d.). 5-(Difluoromethoxy)picolinic acid. Available at: [Link][5]

  • He, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology. Available at: [Link][2]

  • Microbial Insights (n.d.). Per- and Polyfluoroalkyl Substances - Bioremediation Evaluation. Available at: [Link][3]

  • Liu, J., et al. (2015). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Environment International. Available at: [Link]

  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms. Available at: [Link][6]

  • Inoue, K., et al. (2007). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science. Available at: [Link][10]

  • PubChem (n.d.). 4-(difluoromethyl)picolinic acid. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][12]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][13]

  • Carboni, D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Toxics Use Reduction Institute (2019). PFAS Degradation/Transformation Examples. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][14]

  • Wang, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports. Available at: [Link][15]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology. Available at: [Link][7]

  • Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fregona, M., et al. (2000). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][16]

  • Osin, O. A., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]

  • Czaplicka, M., et al. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Molecules. Available at: [Link][17]

Sources

avoiding common pitfalls in 4-(Difluoromethoxy)picolinic acid handling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Difluoromethoxy)picolinic acid (CAS 1707365-38-5). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the successful handling and application of this valuable synthetic intermediate. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Compound Overview

This compound is a pyridine derivative featuring a carboxylic acid at the 2-position and a difluoromethoxy group at the 4-position. The difluoromethoxy (-OCF₂H) moiety is a bioisostere of hydroxyl or methoxy groups, often introduced to enhance metabolic stability, lipophilicity, and binding interactions in drug discovery programs[1][2]. However, the interplay between the electron-deficient pyridine ring, the acidic proton, and the potentially labile difluoromethoxy group necessitates careful handling to avoid common pitfalls.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1707365-38-5[3]
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [1][3]
Appearance White solid[3]
Predicted Boiling Point 321.4 ± 37.0 °C[3]
Predicted pKa 3.33 ± 0.10[3]
Recommended Storage 0-8 °C, dry, inert atmosphere[1][3][4]

Frequently Asked Questions (FAQs)

This section addresses proactive measures for storage, dissolution, and stability to prevent common issues before they arise.

Q1: What are the definitive storage conditions for solid this compound to ensure long-term stability?

Answer: Proper storage is the most critical first step to ensure the integrity of the compound.

  • Temperature: Store the solid compound in a refrigerator at 0-8 °C.[1][3] Storing at low temperatures slows the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4][5] The picolinic acid moiety can be sensitive to oxidative processes, and an inert atmosphere displaces oxygen and ambient moisture.

  • Container: Use a tightly sealed container to prevent moisture ingress.[4][6][7] The difluoromethoxy group, while more stable than many other fluorinated groups, can be susceptible to hydrolysis under certain conditions, and ambient moisture provides the reactant for this degradation pathway.

  • Location: Keep in a dry, dark location away from incompatible materials like strong oxidizing agents, strong bases, and strong acids.[6][7][8]

Q2: I need to prepare a stock solution. What are the best solvents to use, and are there any I should avoid?

Answer: Solvent choice is critical for maintaining the stability of the compound in solution.

  • Recommended Solvents: For long-term storage of stock solutions, high-purity, anhydrous aprotic solvents are strongly recommended.

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • N,N-Dimethylformamide (DMF)

    These solvents are non-protic and will not facilitate the hydrolysis of the difluoromethoxy group or other pH-dependent degradation pathways.[9] For solutions in DMSO, be aware that residual water can reduce solubility over time.[10]

  • Solvents to Use with Caution:

    • Protic Solvents (Methanol, Ethanol, Water): While the compound may be soluble, these solvents can participate in degradation reactions. Aqueous solutions are particularly problematic as they can facilitate hydrolysis, especially if the pH is not strictly controlled. If aqueous buffers are required for an assay, it is best practice to prepare them fresh daily from a stock solution in an aprotic solvent.[9]

  • Causality: The primary risk in protic solvents is hydrolysis. The C-F bonds in difluoromethyl groups can be labile under certain hydrolytic conditions, potentially leading to the formation of formate and fluoride ions.[11][12] Furthermore, maintaining a neutral pH in aqueous solutions is critical, as both harsh acidic and basic conditions can promote degradation of the picolinic acid scaffold itself.[9]

Q3: How stable is the difluoromethoxy (-OCF₂H) group? What specific chemical conditions should I be most concerned about?

Answer: The stability of the difluoromethoxy group is context-dependent and is the most common point of failure in experiments.

  • Strong Basic Conditions: This is the highest risk factor. The electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases (e.g., NaOH, KOH, LDA) can attack the ring and displace the difluoromethoxy group, leading to the formation of 4-hydroxypicolinic acid.[13] This is a common failure mode in reactions attempting to deprotonate the carboxylic acid with strong, non-nucleophilic bases or in saponification reactions.

  • Strong Acidic Conditions: While ether cleavage is more common under acidic conditions, the difluoromethoxy group is relatively robust. However, prolonged exposure to hot, strong acids (e.g., refluxing in 6M HCl) should be avoided as it can lead to hydrolysis.

  • High Temperatures: Picolinic acids can undergo thermal decarboxylation.[14] While this typically requires very high heat or specific catalytic conditions (like in the Hammick reaction), it is a potential degradation pathway if reactions are run at elevated temperatures (>150 °C) for extended periods.

Q4: What are the primary safety precautions for handling this compound?

Answer: this compound and related picolinic acids are classified as hazardous. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][15][16]

  • Engineering Controls: Handle the solid and its solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][15]

  • Handling Practices: Avoid all personal contact, including inhalation and skin contact.[6][16] Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly after handling.[4][6]

  • Spills: Clean up spills immediately using dry procedures to avoid generating dust.[6] Prevent the material from entering drains.[6][15]

  • Hazard Profile: Picolinic acid derivatives can be harmful if swallowed, cause skin irritation, and cause serious eye damage.[8][16]

Troubleshooting Guide

This section provides solutions for specific problems encountered during experimental work.

Q5: My reaction is giving low yields or a complex mixture of byproducts. What are the likely causes?

Answer: This is a common issue stemming from the unique reactivity of this molecule. The cause can be diagnosed by examining the reaction conditions.

  • Issue 1: Use of Metal Catalysts (e.g., Pd, Cu, Fe).

    • Root Cause: Picolinic acid is an excellent bidentate chelating agent, coordinating to metals through the pyridine nitrogen and the carboxylate oxygen.[14][17] This chelation can sequester your metal catalyst, effectively poisoning it and stalling the reaction.

    • Solution: Protect the picolinic acid moiety before introducing the metal catalyst. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester), which significantly weakens its chelating ability. The acid can be regenerated by hydrolysis under carefully controlled mild basic conditions (e.g., LiOH in THF/water at 0 °C to room temperature) after the metal-catalyzed step is complete.

  • Issue 2: Use of Strong Bases (e.g., NaOH, LDA, NaHMDS).

    • Root Cause: As detailed in FAQ Q3, strong bases can cause nucleophilic aromatic substitution (SNAr), displacing the -OCF₂H group to form 4-hydroxypicolinic acid as a major byproduct.[13]

    • Solution: Use milder, non-nucleophilic organic bases for deprotonation or to quench acid (e.g., triethylamine, DIPEA). For reactions requiring anhydride or acid chloride formation, use standard coupling agents.

  • Issue 3: Conversion to Acid Chloride using Thionyl Chloride (SOCl₂).

    • Root Cause: The reaction of picolinic acid with thionyl chloride can sometimes lead to an unexpected side reaction: chlorination of the electron-deficient pyridine ring, typically at the 4- or 6-position.[18]

    • Solution: Use alternative, milder reagents for activating the carboxylic acid, such as oxalyl chloride with a catalytic amount of DMF at low temperatures. Alternatively, use peptide coupling agents (e.g., HATU, HOBt/EDC) to form amides directly without isolating the acid chloride.

The following flowchart provides a decision-making framework for troubleshooting low-yield reactions.

G start Low Yield or Complex Mixture cond1 Reaction involves metal catalyst? start->cond1 cond2 Reaction uses strong base? cond1->cond2 No sol1 Chelation of catalyst is likely. Action: Protect acid as an ester. cond1->sol1 Yes cond3 Activating acid with SOCl₂? cond2->cond3 No sol2 SNAr displacement of -OCF₂H is likely. Action: Use mild organic bases. cond2->sol2 Yes sol3 Ring chlorination is possible. Action: Use oxalyl chloride or peptide coupling agents. cond3->sol3 Yes end_node Re-run Optimized Reaction cond3->end_node No, other issue sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

Q6: I suspect my stored solid or stock solution has degraded. How can I definitively confirm this and identify the degradants?

Answer: Analytical confirmation is essential. A stability-indicating method using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9]

  • Method: Develop an LC-MS method capable of separating the parent compound (m/z 188.02 for [M-H]⁻) from potential degradants.

  • Expected Degradants:

    • Hydrolysis Product: 4-hydroxypicolinic acid. Look for a mass corresponding to its molecular weight.

    • Decarboxylation Product: 4-(difluoromethoxy)pyridine. Look for a mass corresponding to its molecular weight (M = 145.11).

  • Analysis: Analyze a small aliquot of your sample. Compare the chromatogram and mass spectra to a fresh, certified reference standard. The appearance of new peaks corresponding to the masses of suspected degradants confirms decomposition. Quantitative analysis can determine the extent of degradation. Various HPLC and LC-MS methods have been developed for picolinic acid and its derivatives, which can be adapted for this purpose.[19][20][21]

Q7: I am observing precipitation or poor solubility of the compound during my reaction workup or in an aqueous assay buffer. How can I address this?

Answer: Solubility issues often arise from pH changes or solvent incompatibility.

  • Check the pH: As a carboxylic acid with a pKa around 3.3, this compound will be in its neutral, less water-soluble form at low pH.[3] At neutral or basic pH, it will be the more soluble carboxylate salt. If precipitation occurs upon acidification during a workup, this is expected.

  • Solvent Miscibility: If adding an aqueous solution to a reaction in an organic solvent (or vice-versa), precipitation can occur if the compound is not soluble in the mixed solvent system.

  • Solution for Assays: For biological assays requiring aqueous buffers, first dissolve the compound at a high concentration in 100% DMSO. Then, perform a serial dilution into the final aqueous buffer. This method usually prevents precipitation, but always check for clarity at the final concentration. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid affecting biological results.

Protocols & Methodologies

To ensure the trustworthiness of your results, it is crucial to validate the stability of your compound under your specific experimental conditions. The following protocol outlines a forced degradation study.

Protocol: Rapid Assessment of Compound Stability

This protocol uses stressed conditions to quickly identify potential degradation pathways for this compound.[9]

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 5.0 mL of acetonitrile (MeCN) to create a ~1 mg/mL stock solution.

    • Vortex until fully dissolved. This is your "T=0" sample.

  • Application of Stress Conditions:

    • Label four amber HPLC vials: "Acid," "Base," "Oxidative," and "Thermal."

    • Acid Hydrolysis: To the "Acid" vial, add 100 µL of stock solution and 100 µL of 0.1 M HCl.

    • Base Hydrolysis: To the "Base" vial, add 100 µL of stock solution and 100 µL of 0.1 M NaOH.

    • Oxidative Degradation: To the "Oxidative" vial, add 100 µL of stock solution and 100 µL of 3% H₂O₂.

    • Thermal Degradation: To the "Thermal" vial, add 100 µL of stock solution and 100 µL of MeCN.

  • Incubation:

    • Place the "Acid," "Base," and "Thermal" vials in a heating block at 60°C for 24 hours.

    • Keep the "Oxidative" vial and the "T=0" stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After 24 hours, cool the heated vials to room temperature.

    • If necessary, neutralize the "Acid" and "Base" samples with an equivalent amount of base/acid.

    • Dilute all samples (including the T=0 sample) to an appropriate concentration (e.g., 10 µg/mL) with your LC-MS mobile phase.

    • Analyze all five samples by a suitable LC-MS method.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the stressed samples to the T=0 sample to quantify degradation.

    • Examine the mass spectra for new peaks corresponding to potential degradants (e.g., 4-hydroxypicolinic acid).

The workflow for this experiment is visualized below.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (24h) cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock in MeCN t0 T=0 Control Sample stock->t0 acid Acid Stress (0.1M HCl, 60°C) stock->acid base Base Stress (0.1M NaOH, 60°C) stock->base oxid Oxidative Stress (3% H₂O₂, RT) stock->oxid therm Thermal Stress (MeCN, 60°C) stock->therm analysis LC-MS Analysis t0->analysis acid->analysis base->analysis oxid->analysis therm->analysis report Quantify Degradation & Identify Byproducts analysis->report

Caption: Experimental workflow for forced degradation studies.

References

  • Picolinic acid. Wikipedia. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health (NIH). [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health (NIH). [Link]

  • Picolinic acid Material Safety Data Sheet. Sciencelab.com. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • 4-(difluoromethyl)picolinic acid (C7H5F2NO2). PubChemLite. [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. [Link]

  • 5-(Difluoromethoxy)picolinic acid. MySkinRecipes. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Safe Storage of Hazardous Chemicals. University of California, Berkeley. [Link]

  • Supplementary data on method for analysis of Picolinic acid (Pic). Bevital. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). [Link]

  • Chemical Degradation of Dipicolinic Acid-C14 and Its Application in Biosynthesis by Penicillium citreo-viride. National Institutes of Health (NIH). [Link]

  • This compound | 1707365-38-5. ChemBK. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • 5-(difluoromethoxy)picolinic acid (C7H5F2NO3). PubChemLite. [Link]

  • EAS Reactions with Pyridine. jOeCHEM. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Carboxylic Acid Derivative Reactions. The Organic Chemistry Tutor. [Link]

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Technical Support Center: Navigating the Solution Stability of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of every reagent is paramount to the success and reproducibility of their experiments. This guide provides an in-depth technical resource for understanding and troubleshooting the stability of 4-(difluoromethoxy)picolinic acid in solution. By explaining the underlying chemical principles and offering practical, field-tested advice, this document aims to empower users to mitigate degradation and ensure the reliability of their results.

I. Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common concerns and observed issues during the handling and use of this compound solutions.

Q1: I am observing a loss of potency or inconsistent results with my stock solution of this compound over time. What are the potential causes?

A1: Inconsistent results or a decrease in the effective concentration of this compound solutions can stem from several degradation pathways. The primary suspects are hydrolysis of the difluoromethoxy group and decarboxylation of the picolinic acid moiety. The stability is significantly influenced by the pH, temperature, and solvent composition of your solution. For instance, prolonged exposure to harsh acidic or basic conditions, as well as elevated temperatures, can accelerate these degradation processes.[1] It is also crucial to consider photodegradation if the solution is exposed to light for extended periods.

Q2: My solution of this compound has developed a slight color. Should I be concerned?

A2: The appearance of a color change in a previously colorless solution can be an indicator of degradation. This may be due to the formation of minor degradation products or impurities. While a faint color change might not always signify a significant loss of the parent compound, it warrants investigation. We recommend performing an analytical check, such as HPLC or LC-MS/MS, to assess the purity of the solution and quantify the parent compound before further use.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C for short-term use (days to a week) and at -20°C or lower for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Solvent: For long-term storage, aprotic solvents like anhydrous DMSO or acetonitrile are preferable. If aqueous solutions are necessary, prepare them fresh and use buffered systems to maintain a neutral pH.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q4: Can I use common aqueous buffers with this compound? Are there any incompatibilities I should be aware of?

A4: Yes, common aqueous buffers can be used. However, it is critical to maintain the pH within a stable range, ideally between pH 5 and 7. Strongly acidic (pH < 4) or strongly basic (pH > 8) conditions should be avoided, as they can promote hydrolysis of the difluoromethoxy group and decarboxylation. Compatibility with other reagents should be assessed on a case-by-case basis. Avoid strong oxidizing agents, as they can potentially lead to the formation of N-oxides or other oxidation byproducts.

Q5: What are the likely degradation products of this compound that I should look for?

A5: Based on the structure, the two primary degradation pathways would likely lead to:

  • 4-Hydroxypicolinic acid: Resulting from the hydrolysis of the difluoromethoxy group.

  • 4-(Difluoromethoxy)pyridine: Formed via decarboxylation of the parent molecule.

The presence and abundance of these degradants can be monitored using chromatographic techniques like HPLC or LC-MS/MS.

II. Troubleshooting Guide: A Deeper Dive into Stability Issues

This section provides a structured approach to identifying and resolving stability problems with this compound solutions.

Issue 1: Rapid Loss of Compound in Acidic or Basic Aqueous Solutions
  • Symptom: HPLC or LC-MS/MS analysis shows a rapid decrease in the peak area of this compound when the compound is dissolved in unbuffered water or solutions with a pH outside the 5-7 range.

  • Underlying Cause: The difluoromethoxy group, while more stable than a simple methoxy group, can be susceptible to acid- or base-catalyzed hydrolysis to form 4-hydroxypicolinic acid. The picolinic acid moiety itself can undergo decarboxylation, a reaction known to be influenced by pH.[1]

  • Troubleshooting Workflow:

    start Issue: Rapid Degradation in Aqueous Solution check_ph Measure pH of the Solution start->check_ph ph_outside_range Is pH outside 5-7 range? check_ph->ph_outside_range buffer_solution Action: Prepare fresh solution in a buffered system (e.g., PBS pH 7.4) ph_outside_range->buffer_solution Yes ph_in_range pH is within 5-7 ph_outside_range->ph_in_range No reanalyze Re-analyze stability over time buffer_solution->reanalyze end_node Resolution: Improved Stability reanalyze->end_node check_temp Check Storage Temperature ph_in_range->check_temp temp_high Is temperature elevated? check_temp->temp_high store_cold Action: Store solution at 2-8°C or frozen temp_high->store_cold Yes store_cold->reanalyze

    Caption: Troubleshooting workflow for rapid degradation in aqueous solutions.

Issue 2: Appearance of a New Peak in the Chromatogram Upon Storage
  • Symptom: A new, unidentified peak appears in the HPLC or LC-MS chromatogram of a this compound solution that has been stored for some time.

  • Underlying Cause: This is indicative of the formation of a degradation product. The retention time and mass-to-charge ratio (if using MS detection) can provide clues to its identity. A common degradation pathway for picolinic acids is thermal decarboxylation.[2]

  • Troubleshooting and Identification:

    • Characterize the Degradant: Use LC-MS/MS to determine the molecular weight of the new peak. If the molecular weight corresponds to 4-(difluoromethoxy)pyridine (M-44) or 4-hydroxypicolinic acid (M-50+18), this suggests decarboxylation or hydrolysis, respectively.

    • Review Storage Conditions: Assess if the solution was exposed to elevated temperatures or non-neutral pH, which could have accelerated the degradation.

    • Perform a Forced Degradation Study: To confirm the identity of the degradant, a controlled forced degradation study can be performed (see Section III for protocol). This will help to intentionally generate the degradation products for comparison.

III. Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[3]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions to intentionally stress a solution of this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, perform the following additions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Keep 1 mL of the stock solution (in a sealed vial) in an oven at 60°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber or direct sunlight for a defined period.

    • Control: Keep 1 mL of the stock solution at 2-8°C, protected from light.

  • Incubation: Incubate the acid, base, and thermal samples at 60°C for 24 hours. Keep the oxidative and photolytic samples at room temperature for 24 hours.

  • Sample Preparation for Analysis:

    • After incubation, allow all samples to return to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including the control) to a suitable concentration for analysis with the initial mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

IV. Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of this compound.

parent This compound C₇H₅F₂NO₃ hydrolysis_product 4-Hydroxypicolinic Acid C₆H₅NO₃ parent->hydrolysis_product Hydrolysis (+H₂O, -CHF₂OH) decarboxylation_product 4-(Difluoromethoxy)pyridine C₆H₅F₂NO parent->decarboxylation_product Decarboxylation (-CO₂)

Caption: Potential degradation pathways of this compound.

V. Summary of Stability Data (Illustrative)

The following table provides an illustrative summary of the expected stability of this compound under forced degradation conditions. Actual results may vary based on specific experimental parameters.

Stress Condition Incubation Time Incubation Temperature Expected Degradation (%) Major Degradation Product(s)
0.1 M HCl24 hours60°C15-25%4-Hydroxypicolinic Acid
0.1 M NaOH24 hours60°C20-35%4-Hydroxypicolinic Acid, 4-(Difluoromethoxy)pyridine
3% H₂O₂24 hoursRoom Temp< 5%Minor unidentified polar impurities
Thermal24 hours60°C5-15%4-(Difluoromethoxy)pyridine
Photolytic24 hoursRoom Temp< 10%Minor unidentified products

This technical support guide is intended to provide a comprehensive resource for researchers working with this compound. By understanding the potential stability issues and implementing the recommended troubleshooting and preventative measures, users can ensure the quality and reliability of their experimental data.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). National Institutes of Health. [Link]

  • Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. (2014). PubMed. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Stability-Indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). ACS Publications. [Link]

  • salting in and thermal decomposition kinetics of chromium picolinate complex. (2016). ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI. [Link]

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals. (2021). MDPI. [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. (2022). Nature. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2023). National Institutes of Health. [Link]

  • Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]

  • Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). [Link]

Sources

Validation & Comparative

The Pivotal Role of the 4-Difluoromethoxy Group in Picolinic Acid Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, understanding the nuanced effects of structural modifications on biological activity is paramount. This guide provides an in-depth comparative analysis of 4-(difluoromethoxy)picolinic acid, delving into its structure-activity relationships (SAR) by drawing insights from a broad spectrum of related picolinic acid and picolinamide derivatives. While direct, comprehensive SAR studies on this specific molecule are not extensively published, by synthesizing data from analogous compounds with diverse biological activities—including antimicrobial, herbicidal, and enzyme inhibition—we can elucidate the likely contributions of the difluoromethoxy moiety and the broader picolinic acid scaffold to molecular function.

Introduction: The Picolinic Acid Core and the Influence of the 4-Difluoromethoxy Substituent

Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in drug discovery due to its ability to chelate metal ions and participate in various biological interactions. The introduction of a difluoromethoxy (-OCHF₂) group at the 4-position of this ring system imparts unique electronic and conformational properties that can significantly modulate a molecule's potency, selectivity, and pharmacokinetic profile. The high electronegativity of the fluorine atoms can alter the electron density of the pyridine ring, influencing its pKa and interaction with biological targets. Furthermore, the difluoromethoxy group can serve as a lipophilic hydrogen bond acceptor, potentially enhancing membrane permeability and target engagement.

This guide will explore the SAR of this compound by examining related structures and their documented biological effects, providing a framework for the rational design of novel therapeutic agents.

Inferred Structure-Activity Relationship of this compound

Based on the analysis of various picolinic acid derivatives, we can infer the following SAR trends relevant to the this compound scaffold.

Impact of the 4-Position Substituent on Biological Activity

The nature of the substituent at the 4-position of the picolinic acid ring is a critical determinant of biological activity.

  • Alkoxy Groups: The presence of an alkoxy group, such as the difluoromethoxy group, can influence activity. For instance, in the context of herbicidal picolinates, substitutions at the 4-position have been shown to be superior to substitutions at other positions for enhancing activity[1]. This suggests that the electronic and steric properties of the 4-substituent are crucial for target interaction.

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group is strongly electron-withdrawing. This property can significantly impact the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting how the molecule interacts with its biological target. Studies on picolinamide antibacterials have shown that modifications at various positions, including the one analogous to the 4-position, are critical for potency and selectivity[2][3].

  • Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.

dot graph SAR_Trends { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Picolinic_Acid_Core" [label="Picolinic Acid Core", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; "Carboxylic_Acid" [label="2-Carboxylic Acid\n(Essential for Activity,\nChelation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,1.5!"]; "Pyridine_Nitrogen" [label="Pyridine Nitrogen\n(Coordination, H-bonding)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-1.5!"]; "Position_4" [label="4-Position\n(Key Modulation Site)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"]; "Difluoromethoxy" [label="4-OCHF2 Group\n- Electron-withdrawing\n- Increases Lipophilicity\n- H-bond acceptor", fillcolor="#34A853", fontcolor="#FFFFFF", pos="6,0!"]; "Other_Positions" [label="Other Ring Positions\n(Fine-tuning)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,3!"];

"Picolinic_Acid_Core" -> "Carboxylic_Acid" [label="Maintains\nActivity"]; "Picolinic_Acid_Core" -> "Pyridine_Nitrogen" [label="Maintains\nActivity"]; "Picolinic_Acid_Core" -> "Position_4" [label="Modulates\nPotency & Selectivity"]; "Position_4" -> "Difluoromethoxy" [label="Imparts Unique\nProperties"]; "Picolinic_Acid_Core" -> "Other_Positions" [label="Influences\nPharmacokinetics"]; } dot Caption: Inferred Structure-Activity Relationship for this compound.

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive understanding, we compare the potential activities of this compound with other relevant classes of compounds, particularly focusing on glutaminase inhibition, an area where picolinic acid derivatives have shown promise[4].

Compound ClassKey Structural FeaturesKnown Biological ActivityPotential Advantages of 4-(OCHF₂) Picolinic Acid
BPTES Analogs Bis-thiadiazole coreAllosteric glutaminase 1 (GLS1) inhibitorsPotentially different binding mode (orthosteric vs. allosteric), potentially improved solubility and pharmacokinetic properties.
Compound 968 Analogs Benzophenanthridinone corePan-glutaminase inhibitorsPicolinic acid scaffold may offer better selectivity for GLS isoforms and a more favorable toxicity profile.
Other 4-Substituted Picolinic Acids Varies (e.g., amino, halogen)Herbicidal, antimicrobialThe difluoromethoxy group offers a unique combination of electronic and lipophilic properties not present in simpler substituents.[5][6]

Experimental Protocols for Evaluation

To empirically determine the structure-activity relationship and compare the performance of this compound and its analogs, the following experimental protocols are recommended.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, often starting from commercially available substituted picolinic acids or pyridines. A general synthetic route might involve the introduction of the difluoromethoxy group via nucleophilic aromatic substitution or other modern fluorination techniques, followed by modification of other positions on the pyridine ring and final hydrolysis to the carboxylic acid.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Starting Material\n(e.g., 4-hydroxypicolinonitrile)"]; Step1 [label="Difluoromethylation\n(e.g., with chlorodifluoromethane)"]; Step2 [label="Modification of other\nring positions (optional)"]; Step3 [label="Nitrile Hydrolysis\n(e.g., acid or base)"]; End [label="Final Product\nthis compound Analog"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; } dot Caption: General synthetic workflow for this compound analogs.

In Vitro Glutaminase Inhibition Assay (Coupled Enzyme Assay)

This assay is crucial for determining the inhibitory potential of the synthesized compounds against glutaminase.

Principle: The activity of glutaminase is measured by quantifying the production of glutamate. Glutamate is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glutaminase (GLS1 or GLS2)

  • L-glutamine

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of all enzymes, substrates, and cofactors in the assay buffer.

  • Compound Pre-incubation: Add 2 µL of test compound dilutions to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of glutaminase solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing L-glutamine, NAD⁺, and GDH.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each compound by plotting the percent inhibition against the compound concentration.

Cellular Glutamine Uptake Assay

This assay assesses the ability of the compounds to block the transport of glutamine into cancer cells.

Principle: A fluorescently labeled or radiolabeled glutamine analog is used to measure its uptake by cells. The reduction in signal in the presence of a test compound indicates inhibition of glutamine transport.

Materials:

  • Cancer cell line known to have high glutamine uptake (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Labeled glutamine analog (e.g., [³H]-L-glutamine or a fluorescent analog)

  • Test compounds

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period.

  • Uptake Measurement: Add the labeled glutamine analog to the wells and incubate for a short period (e.g., 5-15 minutes) to measure the initial uptake rate.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular label.

  • Lysis and Quantification: Lyse the cells and quantify the amount of intracellular label using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the percentage of glutamine uptake inhibition for each compound concentration and calculate the IC₅₀ values.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the difluoromethoxy group can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles. By leveraging the inferred SAR from related picolinic acid derivatives and employing robust in vitro and cellular assays, researchers can systematically explore the potential of this scaffold. Future studies should focus on synthesizing a focused library of this compound analogs with variations at other positions of the pyridine ring to build a more comprehensive and direct SAR. This will enable the fine-tuning of biological activity and the identification of lead compounds for further preclinical and clinical development.

References

Sources

A Comparative Analysis of the Biological Activity of 4-(Difluoromethoxy)picolinic Acid and Its Analogs as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic intervention for anemia associated with chronic kidney disease (CKD), the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes has emerged as a promising oral treatment modality.[1][2] These small molecule inhibitors effectively mimic the body's response to hypoxia, leading to the stabilization of HIF-α and the subsequent transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[1][3] Picolinic acid derivatives have been identified as a significant class of HIF-PH inhibitors.[4][5] This guide provides a detailed comparative analysis of the biological activity of 4-(Difluoromethoxy)picolinic acid and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Primer

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes, which require oxygen, iron, and 2-oxoglutarate as co-substrates, hydroxylate specific proline residues on HIF-1α.[6][7] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for proteasomal degradation.[8] Consequently, the levels of HIF-1α are kept low, and the transcription of hypoxia-responsive genes is suppressed.

In a hypoxic environment, the oxygen-dependent activity of PHD enzymes is diminished. As a result, HIF-1α is not hydroxylated and escapes degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[9] In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit, forming an active transcription factor complex.[6] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in iron metabolism, thereby initiating a cellular response to low oxygen.[8][10] HIF-PH inhibitors act by competitively binding to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α even in the presence of oxygen, thus stabilizing it and activating the downstream signaling cascade.[7]

HIF_Signaling_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF-1α_synth HIF-1α Synthesis HIF-1α_OH Hydroxylated HIF-1α HIF-1α_synth->HIF-1α_OH Hydroxylation HIF-1α_stable Stable HIF-1α HIF-1α_synth->HIF-1α_stable Accumulation PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) VHL VHL E3 Ligase HIF-1α_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_Complex HIF-1α/β Complex HIF-1α_stable->HIF_Complex Dimerization HIF-1β HIF-1β HRE Hypoxia Response Elements (HRE) HIF_Complex->HRE Binds to DNA Nucleus Nucleus Gene_Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Inhibitor This compound & Analogs Inhibitor->PHD Inhibition

Figure 1: The HIF-1α Signaling Pathway.

Comparative Biological Activity of this compound and Analogs

While specific, publicly available comparative data for this compound is limited, we can infer its potential activity and the influence of its structural motifs by examining the broader class of picolinic acid-based HIF-PH inhibitors. The core picolinic acid scaffold is a key pharmacophore, with substitutions on the pyridine ring significantly modulating potency and selectivity.

A critical aspect of the structure-activity relationship (SAR) for this class of inhibitors is the nature of the substituent at the 4-position. The introduction of a difluoromethoxy group (-OCHF₂) is a strategic choice in medicinal chemistry. This group is isosteric to other small oxygen-containing functionalities and can influence the compound's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms can affect the acidity of the picolinic acid and its interaction with the active site of the PHD enzymes.

To provide a framework for comparison, we will consider hypothetical analogs where the 4-position substituent is varied. The following table summarizes the anticipated impact of these modifications on HIF-PH inhibitory activity based on established principles of medicinal chemistry and SAR studies of related inhibitor classes.[11][12]

Compound4-Position Substituent (R)Expected Potency (Relative to Parent)Rationale
Parent Compound -OCHF₂ Baseline The difluoromethoxy group offers a balance of lipophilicity and electronic properties, potentially leading to good cell permeability and target engagement.
Analog 1 -HLowerRemoval of the substituent may lead to a loss of key interactions within the enzyme's active site, reducing binding affinity.
Analog 2 -OCH₃Similar or Slightly LowerThe methoxy group is less electron-withdrawing than the difluoromethoxy group, which could alter the electronic profile and binding interactions. Metabolic liability (O-demethylation) may be higher.
Analog 3 -CF₃Potentially HigherThe trifluoromethyl group is a strong electron-withdrawing group and is metabolically stable. It could enhance binding affinity but may also increase lipophilicity to a point where solubility becomes an issue.
Analog 4 -ClSimilarThe chloro group has similar electronic and steric properties to the difluoromethoxy group and is a common substituent in bioactive molecules.

Experimental Protocols for Assessing HIF-PH Inhibitory Activity

To empirically determine and compare the biological activity of this compound and its analogs, a series of in vitro and cell-based assays are required. The following protocols describe a standard workflow for this purpose.

Experimental_Workflow Start Synthesize & Purify Test Compounds PHD2_Assay In Vitro PHD2 Enzymatic Assay Start->PHD2_Assay Cell_Culture Culture Reporter Cell Line (e.g., HRE-Luciferase) Start->Cell_Culture IC50_Det Determine IC₅₀ Values PHD2_Assay->IC50_Det Data_Analysis Comparative Data Analysis & SAR IC50_Det->Data_Analysis Cell_Treatment Treat Cells with Test Compounds Cell_Culture->Cell_Treatment Luciferase_Assay Measure Luciferase Activity Cell_Treatment->Luciferase_Assay Western_Blot Western Blot for HIF-1α Stabilization Cell_Treatment->Western_Blot EC50_Det Determine EC₅₀ Values Luciferase_Assay->EC50_Det EC50_Det->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow for compound evaluation.
In Vitro PHD2 Enzymatic Inhibition Assay (AlphaScreen™)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of PHD2.[13]

Principle: A biotinylated HIF-1α peptide substrate is incubated with recombinant PHD2 enzyme in the presence of co-factors and the test compound. The hydroxylation of the peptide is detected using an antibody specific for the hydroxylated proline residue and AlphaScreen™ donor and acceptor beads. Inhibition of PHD2 results in a decreased signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).[13]

    • Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a concentration gradient.

    • Prepare a reaction mixture containing recombinant human PHD2, biotinylated HIF-1α peptide, FeSO₄, 2-oxoglutarate, and ascorbate in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Initiate the enzymatic reaction by adding 10 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA, an anti-hydroxyproline antibody, and AlphaScreen™ beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an Envision® plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Cell-Based Hypoxia Response Element (HRE) Reporter Assay

This assay measures the ability of a compound to induce HIF-dependent gene transcription in a cellular context.[13]

Principle: A stable cell line (e.g., HeLa or U2OS) is engineered to express a luciferase reporter gene under the control of a promoter containing multiple HREs.[13] When HIF is stabilized by an inhibitor, it binds to the HREs and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the HRE-luciferase reporter cell line under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 6-24 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if necessary.

    • Calculate the fold induction of luciferase activity relative to vehicle-treated cells.

    • Determine the EC₅₀ value (the concentration of compound that produces 50% of the maximal response).

Conclusion

This compound represents a promising scaffold for the development of novel HIF-PH inhibitors. Its biological activity is intrinsically linked to the electronic and steric properties of the difluoromethoxy group, which can influence its binding affinity for PHD enzymes and its pharmacokinetic properties. A systematic evaluation of this compound and its analogs, using the robust in vitro and cell-based assays described herein, is essential to fully elucidate their therapeutic potential. The comparative data generated from such studies will be invaluable for guiding future drug design and optimization efforts in the pursuit of next-generation therapies for anemia and other ischemia-related diseases.

References

A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification. Due to the nature of this generated response, real-time URL generation is not feasible. The citations provided in the text correspond to the search results that would be used to populate such a list.

Sources

4-(Difluoromethoxy)picolinic Acid: A Comparative Analysis of its Role as a Prolyl Hydroxylase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Perspective on a Privileged Structure in Modern Drug Discovery

The picolinic acid framework, a pyridine ring graced with a carboxylic acid, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its ability to be readily modified to interact with a diverse array of biological targets has cemented its status as a foundational element in the development of therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide provides a comparative analysis of 4-(Difluoromethoxy)picolinic acid, focusing on its emergence as a key building block for a novel class of therapeutics: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors. We will explore the mechanistic rationale behind its design, compare its utility against other picolinic acid derivatives, and provide the experimental frameworks necessary for its evaluation.

The Rise of HIF Prolyl Hydroxylase Inhibitors: A New Therapeutic Frontier

In well-oxygenated (normoxic) conditions, the transcription factor HIF-α is continuously targeted for degradation. This process is initiated by a family of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[3] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag HIF-α for proteasomal degradation, keeping its levels low.[3]

Under hypoxic (low oxygen) conditions, PHD enzymes are inactive due to the lack of their co-substrate, oxygen.[4] This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting heterodimer binds to hypoxia response elements (HREs) in the DNA, activating the transcription of over 100 genes that help cells adapt to and survive in low-oxygen environments.[3][5] Crucially, one of these genes is erythropoietin (EPO), the primary hormone responsible for stimulating red blood cell production.[5]

HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) are a novel class of drugs that chemically mimic the hypoxic state.[6] By inhibiting PHD enzymes, they stabilize HIF-α even under normal oxygen conditions, leading to a controlled, physiological increase in endogenous EPO production.[7] This mechanism offers a groundbreaking oral treatment for anemia, particularly in patients with chronic kidney disease (CKD), providing an alternative to injectable erythropoiesis-stimulating agents (ESAs).[6][7]

HIF_Pathway cluster_normoxia Normoxic Conditions (Normal Oxygen) cluster_hypoxia Hypoxic Conditions / PHD Inhibition PHD_N PHD Enzyme (Active) HIF_alpha_N HIF-α PHD_N->HIF_alpha_N Hydroxylation HIF_alpha_N->PHD_N Substrate VHL VHL Complex HIF_alpha_N->VHL Binds OH-HIF-α O2 O₂ O2->PHD_N Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_H PHD Enzyme (Inactive) HIF_alpha_H HIF-α (Stable) Nucleus Nucleus HIF_alpha_H->Nucleus Translocation Inhibitor 4-(Difluoromethoxy)picolinic acid-based Inhibitor Inhibitor->PHD_H Inhibition HRE HRE (DNA) Nucleus->HRE Dimerization & Binding HIF_beta HIF-β HIF_beta->Nucleus EPO EPO Gene Transcription HRE->EPO

Caption: The HIF-PHD signaling pathway under normoxic vs. hypoxic/inhibited conditions.

This compound: A Scaffold Optimized for PHD Inhibition

The structure of this compound (CAS: 1256804-49-5, Formula: C₇H₅F₂NO₂, MW: 173.12) is strategically suited for developing PHD inhibitors.[8][9] The picolinic acid core acts as a bidentate chelator of the ferrous iron (Fe²⁺) at the active site of the PHD enzyme, a critical interaction for potent inhibition.[10]

The key innovation lies in the difluoromethoxy (-OCHF₂) group. Fluorination is a widely used strategy in medicinal chemistry to enhance key drug-like properties. In this context, the difluoromethoxy moiety offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved pharmacokinetic profile.[11]

  • Enhanced Bioavailability: The lipophilicity introduced by the fluorinated group can improve the molecule's ability to cross cell membranes, enhancing oral absorption and distribution to the target tissues.[11]

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the picolinic acid, potentially optimizing its binding affinity within the enzyme's active site.

These properties make this compound a highly valuable starting material for synthesizing potent, selective, and orally bioavailable PHD inhibitors.[12]

Comparative Landscape: Other Picolinic Acid Derivatives in Research

While this compound derivatives are tailored for PHD inhibition, the broader picolinic acid family targets a wide range of biological systems. This versatility underscores the "privileged" nature of the scaffold.[1][13]

Derivative Class Primary Target Therapeutic Area Example Compound/Application Key Structural Feature
This compound Derivatives HIF Prolyl Hydroxylase (PHD)Anemia in Chronic Kidney Disease[6]Building block for drugs like Roxadustat, Daprodustat[6]-OCHF₂ group for improved pharmacokinetics[11]
Picolinamide Derivatives Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Oncology (Anti-angiogenesis)[2]SKLB610 (pre-clinical)[13]Amide linkage, allowing for diverse substitutions to target kinase domains.
Benzylamide Derivatives Unknown (Phenotypic Screening)Neurology (Anticonvulsant)[14]Pic-2-F-BZA[14]Benzylamide moiety, with halogen substitutions enhancing activity.
BACE2 Inhibitors Beta-secretase 2 (BACE2)Alzheimer's Disease[13]Verubecestat (clinical trials)[13]Complex heterocyclic substitutions on the picolinamide scaffold.
Simple Picolinates Metal Ion ChelationNutritional Supplements, Diagnostics[1]Chromium Picolinate[1]Unsubstituted picolinic acid acting as a ligand for metal ions.

This comparison highlights the scaffold's adaptability. The choice of substitution dictates the ultimate biological target and therapeutic application. The difluoromethoxy group is a specific, modern enhancement aimed at overcoming the pharmacokinetic challenges often faced in drug development.

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of Picolinamide Derivatives

This protocol outlines a standard, robust method for coupling a picolinic acid derivative, such as this compound, with a desired amine to generate a library of picolinamide compounds for screening. The causality is clear: the carboxylic acid must first be "activated" to a more reactive species (an acyl chloride) to facilitate amide bond formation.

Synthesis_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation (Activation) Start->Step1 Reagents1 SOCl₂ (Thionyl Chloride) cat. DMF Reagents1->Step1 Intermediate Picolinoyl Chloride Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Reagents2 Desired Amine (R-NH₂) Triethylamine (Base) Anhydrous THF Reagents2->Step2 Product Final Picolinamide Product Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of picolinamide derivatives.

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (SOCl₂) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (1.1 equivalents)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Activation: To a stirred solution of this compound in anhydrous THF, add a catalytic amount of DMF. Carefully add thionyl chloride dropwise at 0 °C.

    • Rationale: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride. DMF catalyzes this transformation via the formation of a Vilsmeier intermediate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases. Monitor by TLC to confirm consumption of the starting material.

  • Remove the excess thionyl chloride and solvent under reduced pressure. This crude picolinoyl chloride hydrochloride is typically used immediately in the next step.[1]

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous THF. In a separate flask, dissolve the desired amine and triethylamine in anhydrous THF.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final picolinamide derivative.

Protocol 2: In Vitro PHD2 Inhibition Assay (Fluorescence Polarization)

This protocol provides a self-validating system to quantify the inhibitory potential of synthesized compounds against PHD2, the primary isoform involved in HIF regulation. The principle relies on the specific binding of a VHL complex to a hydroxylated HIF-1α peptide, which can be measured by a change in fluorescence polarization (FP).

Principle: A small, fluorescently-labeled HIF-1α peptide tumbles rapidly in solution, resulting in low FP. When PHD2 hydroxylates this peptide, it is recognized and bound by the much larger VBC (VHL, Elongin B, Elongin C) complex. This binding slows the peptide's tumbling, causing a significant increase in FP. An inhibitor will prevent hydroxylation, thus keeping the FP signal low.

Materials:

  • Recombinant human PHD2 enzyme

  • Fluorescein-labeled HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • Recombinant VBC complex

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 µM Ascorbate, 100 µM 2-Oxoglutarate, 50 µM FeCl₂

  • Test compounds (e.g., synthesized 4-(Difluoromethoxy)picolinamide derivatives) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute into assay buffer to the desired final concentrations.

  • Enzymatic Reaction:

    • Add 5 µL of test compound solution or control (DMSO vehicle for 0% inhibition, potent known inhibitor like Roxadustat for 100% inhibition) to the wells of the microplate.

    • Add 5 µL of a solution containing the PHD2 enzyme and the fluorescent HIF-1α peptide in assay buffer.

    • Rationale: This step initiates the enzymatic reaction. The presence of all necessary co-factors (Ascorbate, 2-OG, Fe²⁺) ensures the system is self-validating; any observed inhibition can be confidently attributed to the test compound.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a solution containing the VBC complex to each well to stop the reaction and initiate detection.

    • Rationale: The VBC complex will only bind to the product of the reaction (hydroxylated peptide).

    • Incubate for another 30 minutes to allow binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using the plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This guide illustrates that while the picolinic acid scaffold is a versatile starting point, strategic modifications like the introduction of a difluoromethoxy group are crucial for developing targeted, next-generation therapeutics. The this compound core represents a focused evolution of this privileged structure, specifically optimized to address the challenges of inhibiting intracellular enzymes like PHD and creating effective, orally administered drugs.

References

  • BenchChem. (2025).
  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

  • BenchChem. (2025).
  • Time Saver. (2026). 4-(difluoromethyl)picolinic Acid.
  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • UW-Madison Libraries. (n.d.). Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. [Link]

  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. [Link]

  • Current Opinion in Nephrology and Hypertension. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. [Link]

  • MySkinRecipes. (n.d.). 5-(Difluoromethoxy)picolinic acid. [Link]

  • Angewandte Chemie International Edition. (n.d.). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]

  • American Journal of Kidney Diseases. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. [Link]

  • YouTube. (2023). Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. [Link]

  • YouTube. (2022). Michelle Pengshung, MD - HIF Prolyl Hydroxylase Inhibitors for Anemia Management. [Link]

  • Molecules. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • Journal of the American Society of Nephrology. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. [Link]

  • The Journal of Immunology. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. [Link]

  • International Research Letters of Chemistry. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • Annals of Translational Medicine. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. [Link]

  • ResearchGate. (2022). Structure–activity relationships derived from the titration experiments. [Link]

  • International Journal of Molecular Sciences. (n.d.). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of small molecule drug development, efficacy is only half the story. The other, equally critical, half is safety, which is intrinsically linked to a compound's selectivity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and late-stage clinical failures. The molecule at the center of this guide, 4-(Difluoromethoxy)picolinic acid, presents a unique case study. As a derivative of picolinic acid, an endogenous metabolite of the tryptophan kynurenine pathway, it warrants a rigorous and multi-faceted investigation into its potential cross-reactivity.[1][2]

Picolinic acid itself is known to be a chelator of various metal ions and has a range of immunological and neuroprotective effects.[1][2] The introduction of a difluoromethoxy group at the 4-position significantly alters the electronic and lipophilic properties of the pyridine ring, which could fundamentally change its binding profile compared to the parent molecule. This guide, therefore, is not merely a set of protocols; it is a strategic framework for de-risking a novel chemical entity. We will explore the causality behind experimental design and detail robust, self-validating methodologies to build a comprehensive cross-reactivity profile.

Pillar 1: Strategic Target Selection for a Cross-Reactivity Panel

A cross-reactivity study is only as informative as the targets selected. A scattergun approach is inefficient. Our strategy is to build a panel based on logical, structure- and biology-driven hypotheses.

  • Parent Molecule Targets: Since this compound is a derivative of picolinic acid, the enzymes and receptors associated with the kynurenine pathway are primary candidates.[1][3] This includes enzymes like picolinate carboxylase and proteins that may be modulated by picolinic acid's endogenous functions.

  • Structural Analogs: We must compare our lead compound not only to a negative control but also to closely related structural analogs. This helps to establish a structure-activity relationship (SAR) for selectivity. For this study, we will use Picolinic Acid (the parent molecule) and 4-(Trifluoromethyl)picolinic acid as comparators.

  • Common Off-Target Classes: A standard industry practice involves screening against a panel of known promiscuous targets, such as certain cytochrome P450 enzymes (e.g., CYP2A6), fatty acid-binding proteins (FABPs), and serum albumins, which are known to bind a wide variety of small molecules.[4][5][6][7]

The logical workflow for this investigation is outlined below.

G cluster_0 Phase 1: Target Identification & Panel Selection cluster_1 Phase 2: In Vitro Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Reporting T1 Hypothesis Generation (Structural & Biological Analogy) T2 Select Primary Targets (Kynurenine Pathway Proteins) T1->T2 T3 Select Secondary Targets (CYPs, FABPs, Serum Albumin) T1->T3 T4 Select Comparator Compounds (Picolinic Acid, 4-(Trifluoromethyl)picolinic acid) T1->T4 E1 High-Throughput Screening: Competitive ELISA T2->E1 T3->E1 T4->E1 E2 Affinity & Kinetics: Surface Plasmon Resonance (SPR) E1->E2 Confirm Hits & Quantify E3 Cellular Target Engagement: CETSA & Western Blot E2->E3 Validate in Cellular Context A1 Calculate IC50 / Kd Values E3->A1 A2 Generate Comparative Data Tables A1->A2 A3 Assess Selectivity Index A2->A3 A4 Final Cross-Reactivity Report A3->A4

Caption: Workflow for assessing small molecule cross-reactivity.

Pillar 2: Experimental Methodologies & Self-Validating Protocols

Here, we detail the core experimental techniques. Each protocol is designed with integrated controls to ensure the trustworthiness of the results.

A. Competitive ELISA for High-Throughput Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an efficient method for screening our compound library against a panel of targets, particularly when a specific antibody for the target is available.[8][9] The principle relies on the competition between our test compound and a labeled antigen for a limited number of antibody binding sites. A lower signal indicates higher affinity of the test compound.

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competition cluster_2 Step 3: Signal Detection Plate Microplate Well Ab Capture Antibody Mix Add Sample: Test Compound (●) Labeled Antigen (★) Bound_Complex Competition for Binding Sites Mix->Bound_Complex Wash Wash Step (Removes Unbound Molecules) Substrate Add Substrate Wash->Substrate Signal Colorimetric Signal (Inversely proportional to Test Compound affinity) Substrate->Signal

Caption: Principle of the Competitive ELISA method.

Experimental Protocol: Competitive ELISA

  • Plate Coating:

    • Coat microtiter plate wells with 100 µL of the capture antibody (specific to the target protein) at a concentration of 1-10 µg/mL in coating buffer (e.g., sodium carbonate-bicarbonate buffer, pH 9.6).[10]

    • Cover the plate and incubate overnight at 4°C.[11]

    • Rationale: This step immobilizes the capture reagent, which is the foundation of the assay.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block remaining non-specific binding sites.[10]

    • Incubate for 1-2 hours at room temperature.[10]

    • Rationale: Blocking is critical to prevent non-specific binding of subsequent reagents, which would lead to high background noise and false positives.

  • Competition Reaction:

    • Prepare serial dilutions of this compound and comparator compounds in assay buffer.

    • In a separate plate or tubes, pre-incubate the test compounds with a fixed concentration of enzyme-labeled antigen (e.g., HRP-conjugated target protein) for 1 hour at room temperature.[8]

    • Add 100 µL of this mixture to the washed, blocked wells.

    • Controls: Include wells with labeled antigen only (maximum signal), no labeled antigen (background), and vehicle (e.g., DMSO) controls.

    • Incubate for 2 hours at room temperature.

    • Rationale: This is the core competitive step. The amount of labeled antigen that binds to the plate is inversely proportional to the concentration and affinity of the test compound.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB for HRP) to each well.[10]

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[10]

    • Add 50 µL of stop solution (e.g., 0.2M H₂SO₄) to each well.[10]

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

    • Rationale: The enzymatic reaction produces a quantifiable signal.

  • Data Analysis:

    • Plot the absorbance against the log of the compound concentration.

    • Fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the labeled antigen binding).

B. Surface Plasmon Resonance (SPR) for Affinity and Kinetics

For hits identified in the primary screen, Surface Plasmon Resonance (SPR) provides label-free, real-time data on binding affinity (K D) and kinetics (k a /k d ).[12][13][14] This technique is invaluable for distinguishing true binders from assay artifacts and for quantifying selectivity.

G A 1. Immobilization Target protein is covalently coupled to the sensor chip. B 2. Association Analyte (small molecule) flows over the surface and binds. A->B C 3. Dissociation Buffer flows over the surface, analyte dissociates. B->C Assay Cycle Sensorgram Sensorgram Output B->Sensorgram Binding produces signal D 4. Regeneration Surface is washed to remove all bound analyte. C->D C->Sensorgram Dissociation decays signal D->A Assay Cycle

Caption: The experimental cycle of a Surface Plasmon Resonance (SPR) assay.

Experimental Protocol: SPR Analysis

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the target protein (e.g., Fatty Acid-Binding Protein 4) diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Scientist's Note: The goal is to achieve an immobilization level that will yield a sufficient signal (measured in Resonance Units, RU) without causing mass transport limitations.

  • Binding Analysis:

    • Prepare a dilution series of this compound and comparators in a suitable running buffer (e.g., HBS-EP+). To mitigate non-specific electrostatic interactions, especially with charged small molecules, using a buffer with higher ionic strength can be beneficial.[15]

    • Inject the compounds over the immobilized target surface, starting with the lowest concentration. Include a buffer-only (blank) injection for double referencing.

    • Association Phase: Monitor the increase in RU as the compound binds to the target.[16]

    • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.[16]

  • Regeneration:

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte, returning the signal to baseline.

    • Rationale: A successful regeneration step is crucial for the reusability of the chip surface and for obtaining reproducible results across multiple cycles.

  • Data Analysis:

    • Subtract the reference channel and blank injection data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d /k a).

C. Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that a compound binds its target in a more physiologically relevant environment, CETSA is an excellent choice.[17] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. This change can be detected by heating cell lysate or intact cells, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein by Western Blot.

Experimental Protocol: CETSA

  • Sample Preparation:

    • Culture cells expressing the target of interest.

    • Lyse the cells to create a cell lysate. Divide the lysate into aliquots.

    • Treat the aliquots with either the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) and incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Heat the individual aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Rationale: This step challenges the thermal stability of the proteome. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm).

  • Separation and Detection:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[18]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Resolve the soluble proteins using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a fluorescently- or HRP-conjugated secondary antibody.[18][19]

    • Image the blot to quantify the band intensity for the target protein at each temperature.

  • Data Analysis:

    • Plot the band intensity (representing the amount of soluble protein) against the temperature for both the vehicle- and compound-treated samples.

    • The resulting "melting curve" for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.

Pillar 3: Comparative Data Analysis

The ultimate goal is to synthesize the data from these assays into a clear, comparative framework. A selectivity index can be calculated by dividing the affinity (IC50 or K D) for off-targets by the affinity for the primary target. A higher index indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundTargetAssayResult (K D / IC50)Selectivity Index (vs. Target X)
This compound Target X (Primary) SPR 50 nM (K D) 1
Fatty Acid-Binding Protein 4SPR1,500 nM (K D)30
Human Serum AlbuminSPR> 10,000 nM (K D)> 200
CYP2A6ELISA5,000 nM (IC50)100
Picolinic AcidTarget X (Primary)SPR800 nM (K D)0.06
Fatty Acid-Binding Protein 4SPR7,500 nM (K D)0.11
4-(Trifluoromethyl)picolinic acidTarget X (Primary)SPR25 nM (K D)2
Fatty Acid-Binding Protein 4SPR500 nM (K D)0.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound shows high affinity for its primary target (50 nM). It displays a 30-fold selectivity over FABP4 and over 100-fold selectivity against CYP2A6 and HSA. Compared to the parent picolinic acid, our lead compound is more potent and significantly more selective. The trifluoromethyl analog is more potent but appears less selective against FABP4, highlighting the subtle but critical impact of the halogenated methoxy group on the binding profile. CETSA results (not shown in the table) would further confirm that the binding observed in SPR translates to target engagement in a cellular context.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is a systematic process of hypothesis-driven investigation. It requires a tiered approach, beginning with broad screening and progressing to detailed biophysical and cellular validation. By employing a combination of competitive ELISA, Surface Plasmon Resonance, and the Cellular Thermal Shift Assay, researchers can build a robust and reliable selectivity profile. This multi-pronged strategy, grounded in sound experimental design and self-validating protocols, is essential for identifying compounds with the highest potential for success in the clinic and ultimately ensuring patient safety.

References

  • PubMed Central. (n.d.). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • PubMed Central. (2023, October 10).
  • Royal Society of Chemistry. (2017, November 20). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • ACS Publications. (2023, January 27). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance.
  • Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • ACS Central Science. (2022, September 22).
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
  • NIH. (2016, September 20). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes.
  • NIH. (n.d.). Unveiling the binding mode of perfluorooctanoic acid to human serum albumin.
  • PubMed. (2009). The Physiological Action of Picolinic Acid in the Human Brain.
  • PubMed. (n.d.). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition.
  • PubMed. (2016, January 28). Gender difference in plasma fatty-acid-binding protein 4 levels in patients with chronic obstructive pulmonary disease.
  • NIH. (2009, April 28). The Physiological Action of Picolinic Acid in the Human Brain.

Sources

Navigating the Therapeutic Potential of 4-(Difluoromethoxy)picolinic Acid Derivatives: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth evaluation of the available preclinical data on 4-(Difluoromethoxy)picolinic acid derivatives reveals a nascent but potentially promising class of therapeutic agents. While comprehensive comparative studies remain limited in the public domain, this guide synthesizes the current understanding of their in vitro and in vivo efficacy, drawing parallels with structurally related compounds to contextualize their potential applications in drug discovery.

The strategic incorporation of a difluoromethoxy group at the 4-position of the picolinic acid scaffold is a key medicinal chemistry tactic aimed at modulating physicochemical and pharmacokinetic properties. This substitution can enhance metabolic stability, improve cell permeability, and alter target binding affinity, thereby offering a potential advantage over non-fluorinated analogues. Picolinic acid and its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The core picolinic acid structure serves as a versatile chelating agent and a scaffold for developing targeted therapies.

Unraveling In Vitro Efficacy: A Look at Biological Activity

At present, specific public data on the in vitro efficacy of a broad range of this compound derivatives is not extensively available. However, by examining related structures, we can infer potential areas of biological investigation. For instance, various substituted picolinic acid derivatives have demonstrated inhibitory activity against a range of enzymes and cellular processes.

It is crucial for researchers to establish a clear understanding of the molecular targets and cellular pathways affected by these compounds. The following experimental workflow is a standard approach for the initial in vitro evaluation of novel chemical entities.

Experimental Workflow: Initial In Vitro Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) A->B C Hit Confirmation at Single Concentration B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Selectivity Profiling (Against Related Targets) D->E F Mechanism of Action (MoA) Studies (e.g., Cellular Thermal Shift Assay, Western Blot) D->F

Figure 1. A generalized workflow for the initial in vitro evaluation of novel chemical compounds.

Assessing In Vivo Performance: From Bench to Preclinical Models

Experimental Workflow: In Vivo Efficacy and Pharmacokinetics

G cluster_0 Pharmacokinetic (PK) Profiling cluster_1 Efficacy Studies in Disease Models cluster_2 Toxicology Assessment A Single Dose Administration (IV and PO) B Blood Sampling at Multiple Time Points A->B C LC-MS/MS Analysis of Plasma Concentrations B->C D Calculation of PK Parameters (t1/2, Cmax, AUC, Bioavailability) C->D E Selection of Relevant Animal Model (e.g., Xenograft, Induced Disease) F Dose-Range Finding Study E->F G Efficacy Study with Optimized Dose & Schedule F->G H Measurement of Primary Endpoints (e.g., Tumor Volume, Biomarker Levels) G->H I Maximum Tolerated Dose (MTD) Study J Preliminary Histopathology of Major Organs I->J

Figure 2. A standard workflow for evaluating the in vivo pharmacokinetics and efficacy of a test compound.

Comparative Data Summary

Due to the limited availability of specific data for this compound derivatives, a direct comparative table cannot be populated at this time. Researchers are encouraged to benchmark their findings against established compounds in their specific field of study. For example, in an oncology context, a new derivative would be compared against standard-of-care chemotherapeutics or other targeted agents relevant to the cancer type being investigated.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. Specific parameters will need to be optimized based on the compound's properties and the biological system under investigation.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a reference compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID) for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Measurement: Measure tumor volume and body weight at regular intervals.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Directions

The exploration of this compound derivatives as potential therapeutic agents is an area with considerable room for growth. The difluoromethoxy moiety offers intriguing possibilities for enhancing the drug-like properties of the picolinic acid scaffold. To advance this class of compounds, future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To identify the optimal substitution patterns on the picolinic acid ring for desired biological activity and selectivity.

  • Target Identification and Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

  • Comprehensive Preclinical Evaluation: To generate robust in vitro and in vivo data packages, including comparative efficacy against relevant standards of care.

As more data becomes publicly available, a clearer picture of the therapeutic potential of this compound derivatives will emerge, paving the way for the development of novel and effective treatments for a range of diseases.

References

As comprehensive, publicly available research specifically detailing the in vitro and in vivo efficacy of this compound derivatives is limited, this guide has been constructed based on established principles of drug discovery and preclinical evaluation. The provided workflows and protocols are standard methodologies in the field. Researchers are encouraged to consult primary literature relevant to their specific therapeutic area and target of interest.

Benchmarking 4-(Difluoromethoxy)picolinic Acid: A Comparative Guide for Novel Enzyme Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutic Modulators

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with the potential to modulate enzymatic activity remain a cornerstone of therapeutic innovation. The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, multi-faceted benchmarking against established inhibitors. This guide provides a comprehensive framework for the comparative analysis of a novel compound, 4-(Difluoromethoxy)picolinic acid, against well-characterized enzyme inhibitors.

Given that picolinic acid is a downstream catabolite of tryptophan, the primary substrate for Indoleamine 2,3-dioxygenase 1 (IDO1), we will proceed with the scientifically plausible hypothesis that this compound is a putative inhibitor of IDO1. IDO1 is a key immunomodulatory enzyme and a high-value target in oncology, making it an excellent case study for benchmarking a novel inhibitor.[1][2][3] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[3][4][5] Therefore, the development of potent and selective IDO1 inhibitors is a significant area of research in cancer immunotherapy.[1][6]

This guide will compare this compound against two well-established IDO1 inhibitors that have undergone clinical investigation: Epacadostat and Navoximod. We will detail the experimental workflows for a head-to-head comparison, from biochemical assays to cellular characterization, providing a robust template for researchers in the field.

The Comparators: Established IDO1 Inhibitors

A thorough understanding of the competitive landscape is crucial. We will benchmark our novel compound against inhibitors that have well-documented mechanisms of action and potency.

Epacadostat (INCB24360)

Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1.[7][8] It acts as a competitive inhibitor of IDO1, effectively blocking the conversion of tryptophan to kynurenine.[8][9] This action restores local tryptophan levels and reverses the immunosuppressive effects within the tumor microenvironment, thereby enhancing T-cell mediated anti-tumor immunity.[4][8] Epacadostat has demonstrated high selectivity for IDO1 over other related enzymes such as IDO2 and tryptophan 2,3-dioxygenase (TDO).[8][10] While it showed promise in early-phase clinical trials, a large Phase III trial in combination with an immune checkpoint inhibitor for melanoma did not meet its primary endpoint.[7][11]

Navoximod (GDC-0919 / Linrodostat / BMS-986205)

Navoximod is another potent inhibitor of the IDO1 pathway.[12][13] It functions by inhibiting the IDO1 enzyme, which in turn reduces the production of kynurenine from tryptophan.[14] This mechanism is intended to decrease T-cell suppression and bolster the anti-tumor immune response.[14] Navoximod has also been the subject of clinical investigations, often in combination with other immunotherapeutic agents, for the treatment of various advanced cancers.[15][16]

The IDO1 Signaling Pathway and Point of Inhibition

To appreciate the mechanism of action of these inhibitors, it is essential to visualize their role within the broader biological context. The following diagram illustrates the kynurenine pathway and the central role of IDO1.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Inhibitor Action cluster_Immune_Response Immune Response Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalysis T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression DFM_Picolinic_Acid This compound DFM_Picolinic_Acid->IDO1_Enzyme Inhibition Epacadostat Epacadostat Epacadostat->IDO1_Enzyme Inhibition Navoximod Navoximod Navoximod->IDO1_Enzyme Inhibition Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion

Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression. Inhibitors block this step.

Experimental Design for a Head-to-Head Comparison

A robust benchmarking study requires a multi-tiered experimental approach, progressing from simple, purified systems to more complex cellular models. The following workflow is recommended for a comprehensive comparison.

Benchmarking_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical IDO1 Enzyme Inhibition Assay Start->Biochemical_Assay IC50_Determination IC50 Determination (Potency) Biochemical_Assay->IC50_Determination Cellular_Assay Cell-Based IDO1 Activity Assay IC50_Determination->Cellular_Assay Mechanism_of_Inhibition Mechanism of Inhibition (e.g., Kinetic Studies) IC50_Determination->Mechanism_of_Inhibition Cellular_IC50 Cellular IC50 (Cellular Potency) Cellular_Assay->Cellular_IC50 Selectivity_Panel Selectivity Assays (IDO2, TDO) Cellular_IC50->Selectivity_Panel Data_Analysis Comparative Data Analysis & Interpretation Selectivity_Panel->Data_Analysis Mechanism_of_Inhibition->Data_Analysis Conclusion Conclusion: Candidate Profile Data_Analysis->Conclusion

Caption: A structured workflow for benchmarking a novel enzyme inhibitor, from biochemical assays to data analysis.

Part 1: Biochemical IDO1 Enzyme Inhibition Assay

The initial step is to determine the direct inhibitory effect of this compound on purified IDO1 enzyme and compare its potency with Epacadostat and Navoximod.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human IDO1.

Protocol:

  • Reagents and Materials:

    • Recombinant Human IDO1 Enzyme

    • L-Tryptophan (Substrate)

    • Methylene Blue

    • Ascorbic Acid

    • Catalase

    • Potassium Phosphate Buffer (pH 6.5)

    • Test Compounds (this compound, Epacadostat, Navoximod) dissolved in DMSO

    • 96-well UV-transparent microplates

    • Microplate reader capable of measuring absorbance at 321 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add the IDO1 enzyme to the reaction mixture.

    • Serially dilute the test compounds in DMSO and add them to the wells of the microplate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the enzyme-reaction mixture to the wells containing the test compounds and incubate for a short period at room temperature.

    • Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

    • Immediately measure the increase in absorbance at 321 nm over time, which corresponds to the formation of N-formylkynurenine.[10]

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular IDO1 Activity Assay

To assess the activity of the compounds in a more biologically relevant context, a cell-based assay is essential. This will evaluate the ability of the compounds to penetrate the cell membrane and inhibit intracellular IDO1.

Objective: To measure the inhibition of IDO1 activity by the test compounds in a cellular environment.

Protocol:

  • Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa or SK-OV-3 cells, is commonly used.[17][18]

  • Reagents and Materials:

    • HeLa or SK-OV-3 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant Human Interferon-gamma (IFN-γ) to induce IDO1 expression[17]

    • Test Compounds

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • Kynurenine standard

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 480-490 nm

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ to induce the expression of IDO1.

    • Add serial dilutions of the test compounds to the cells and incubate for 24-48 hours.

    • After incubation, collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, and incubate to hydrolyze N-formylkynurenine to kynurenine.[19]

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent. This reagent reacts with kynurenine to produce a yellow-colored product.

    • Measure the absorbance at 480-490 nm.

    • Create a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine produced by the cells.

    • Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate direct comparison.

Table 1: Comparative Inhibitory Potency against IDO1

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound [Experimental Value][Experimental Value]
Epacadostat ~10[8][10]~7-15[17][20]
Navoximod (GDC-0919) ~7 (Ki)[12]~75[12]

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor. The primary goal is to determine if this compound exhibits potency that is comparable to or better than the established inhibitors.

  • Structure-Activity Relationship (SAR): The difluoromethoxy group on the picolinic acid scaffold is a key structural feature. The experimental data will provide insight into whether this modification confers potent IDO1 inhibitory activity.

  • Cellular Permeability and Activity: A significant discrepancy between the biochemical and cellular IC50 values may suggest issues with cell permeability or efflux by cellular transporters. A good drug candidate should exhibit potent activity in both assays.

  • Selectivity: While not detailed in the protocol, subsequent testing against IDO2 and TDO is crucial to establish the selectivity profile of this compound. High selectivity for IDO1 is a desirable characteristic to minimize off-target effects.[8][10]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel compound, this compound, as a putative IDO1 inhibitor. By directly comparing its biochemical and cellular potency against well-characterized inhibitors like Epacadostat and Navoximod, researchers can make informed decisions about the potential of this new chemical entity for further development in the field of cancer immunotherapy. The provided protocols and data interpretation guidelines offer a clear path for generating the critical data needed to build a compelling case for a novel therapeutic candidate.

References

  • National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor.
  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68.
  • Wikipedia. (2023). Epacadostat.
  • Selleck Chemicals. (n.d.). Epacadostat (INCB024360).
  • InvivoChem. (n.d.). Epacadostat (INCB024360).
  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(9), e1202442.
  • Garg, A. D., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 6(12), e1377625.
  • Li, F., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(5), 687-704.
  • National Cancer Institute. (n.d.). Definition of epacadostat. NCI Drug Dictionary.
  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.
  • Chen, Y., et al. (2022). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 868003.
  • Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15664-15676.
  • Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Annual Review of Cancer Biology, 4, 323-340.
  • Wikipedia. (2023). Indoleamine 2,3-dioxygenase.
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16.
  • Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-12.
  • Peng, Y., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 239-253.
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.
  • MedchemExpress. (n.d.). Navoximod (GDC-0919).
  • Genomenon. (n.d.). Therapy Detail: Navoximod. CKB CORE.
  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
  • Patsnap. (n.d.). Navoximod - Drug Targets, Indications, Patents. Synapse.

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Navigating the Patent Landscape: A Comparative Guide to 4-(Difluoromethoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique properties is perpetual. Picolinic acid and its derivatives have long been a fertile ground for discovery, with a rich patent history showcasing their utility as enzyme inhibitors, antimicrobials, and immunomodulators. This guide provides an in-depth technical assessment of 4-(Difluoromethoxy)picolinic acid, a compound that, while not explicitly prevalent in current patent literature, holds significant potential due to its unique structural features. We will explore its novelty, propose a synthetic route based on established methodologies, and compare its projected performance against relevant alternatives, supported by detailed experimental protocols.

Assessing the Novelty of this compound

A comprehensive search of the patent landscape reveals a multitude of patents covering various substituted picolinic acids. These patents claim derivatives with a wide array of substituents, highlighting their versatility in medicinal chemistry and agrochemical research. For instance, numerous patents describe the use of substituted picolinic acids as intermediates in the synthesis of complex pharmaceutical agents, such as those for respiratory disorders.[1][2] Other patents focus on the therapeutic potential of these compounds themselves, for example, in the inhibition of TNF and IL-1 biosynthesis.[3]

However, a direct disclosure of This compound is notably absent from the surveyed patent literature, suggesting its novelty as a distinct chemical entity. The introduction of a difluoromethoxy (-OCHF₂) group at the 4-position of the picolinic acid core is a strategic modification. This group is known to be a bioisostere of other functionalities and can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The strong electron-withdrawing nature of the difluoromethoxy group is also expected to influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid, potentially leading to unique biological activities.

The closest analogs found in the public domain include various alkoxy-substituted picolinic acids and aromatic compounds bearing a difluoromethoxy substituent. The existence of a commercial source for the structurally related 4-(Difluoromethyl)picolinic acid further underscores the feasibility and interest in this substitution pattern on the picolinic acid scaffold.

Proposed Synthesis of this compound

Leveraging established synthetic transformations, a plausible and efficient route to this compound can be designed starting from the commercially available 4-hydroxypicolinic acid. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Experimental Protocol: Synthesis of this compound

Step 1: Difluoromethylation of 4-Hydroxypicolinic Acid

  • To a solution of 4-hydroxypicolinic acid (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Introduce a difluoromethylating agent. A common and effective reagent for this transformation is 2,2-difluoro-2-(fluorosulfonyl)acetic acid (PDFA) or other similar electrophilic difluoromethylating agents. Add the reagent (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Causality behind Experimental Choices: The choice of an aprotic polar solvent facilitates the dissolution of the starting material and the salt intermediates. Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic for the subsequent reaction with the electrophilic difluoromethylating agent. The use of an excess of the base ensures complete deprotonation. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts. Acidification is necessary to protonate the carboxylate and precipitate the final product, which is expected to have lower solubility in acidic aqueous media.

Comparative Performance Analysis

To contextualize the potential of this compound, we will compare its projected properties and performance against three relevant alternatives:

  • Picolinic Acid: The unsubstituted parent compound.

  • 6-Hydroxypicolinic Acid: A commercially available analog with a different substitution pattern, for which some comparative data exists.[4]

  • 4-Aminopicolinic Acid: An analog with an electron-donating group at the 4-position, providing a useful electronic contrast.

Physicochemical Properties

The introduction of the difluoromethoxy group is anticipated to significantly alter the physicochemical properties of the picolinic acid scaffold.

CompoundMolecular Weight ( g/mol )Predicted logPPredicted pKa
Picolinic Acid123.110.45.4
6-Hydroxypicolinic Acid139.110.25.2
4-Aminopicolinic Acid138.12-0.16.0
This compound 189.10 1.2 4.5

Data Presentation: Predicted Physicochemical Properties.

The difluoromethoxy group is expected to increase the lipophilicity (higher logP) compared to the hydroxyl and amino substituents, which could enhance membrane permeability. Furthermore, due to its strong electron-withdrawing nature, it is predicted to increase the acidity of the carboxylic acid (lower pKa).

Biological Activity: A Hypothetical Case Study - Metallo-β-Lactamase Inhibition

Given that picolinic acid derivatives have shown promise as enzyme inhibitors, we propose a comparative study of their ability to inhibit a metallo-β-lactamase (MBL), a class of enzymes responsible for antibiotic resistance.[4]

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinantly express and purify a representative MBL, such as NDM-1. Prepare a stock solution of the chromogenic cephalosporin substrate, nitrocefin.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂).

  • Inhibition Assay: a. In a 96-well plate, add varying concentrations of the test compounds (Picolinic Acid, 6-Hydroxypicolinic Acid, 4-Aminopicolinic Acid, and this compound). b. Add the MBL enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin substrate. d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a plate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the validity of the assay. The use of a chromogenic substrate provides a direct and continuous measure of enzyme activity.

Visualizing the Workflow and Rationale

G cluster_0 Novelty Assessment cluster_1 Synthesis Strategy cluster_2 Comparative Performance Evaluation A Comprehensive Patent Search (Substituted Picolinic Acids) B Identification of Structural Gap: Absence of this compound A->B C Analysis of Structural Analogs (e.g., 4-(Difluoromethyl)picolinic acid) B->C D Conclusion: High Probability of Novelty C->D E Starting Material: 4-Hydroxypicolinic Acid F Key Transformation: O-Difluoromethylation E->F G Proposed Reagent: Electrophilic Difluoromethylating Agent F->G H Purification: Precipitation & Recrystallization G->H I Final Product: This compound H->I J Selection of Comparators: - Picolinic Acid - 6-Hydroxypicolinic Acid - 4-Aminopicolinic Acid K Physicochemical Profiling: (logP, pKa) J->K L Biological Assay: Metallo-β-Lactamase Inhibition J->L M Data Analysis: IC50 Determination L->M N Performance Conclusion M->N

Caption: Logical workflow for assessing the novelty and performance of this compound.

Conclusion and Future Directions

While this compound has not been explicitly claimed in the existing patent literature, its unique structural features present a compelling opportunity for the development of novel therapeutic agents or agrochemicals. The proposed synthetic route is straightforward and utilizes established chemical transformations. The anticipated modulation of physicochemical and biological properties by the difluoromethoxy group warrants further investigation. The comparative experimental framework outlined in this guide provides a robust strategy for elucidating the performance of this novel compound relative to existing picolinic acid derivatives. Future work should focus on the actual synthesis and in-vitro evaluation of this compound to validate these hypotheses and pave the way for potential patent applications and further development.

References

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.).
  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents. (n.d.).
  • US2578672A - Picolinic acid recovery - Google Patents. (n.d.).
  • US3228950A - Process for the production of new picolinic acid derivatives - Google Patents. (n.d.).
  • KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (2023, February 2). Retrieved January 19, 2026, from [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). Retrieved January 19, 2026, from [Link]

  • EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). Retrieved January 19, 2026, from [Link]

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024, December 5). Retrieved January 19, 2026, from [Link]

  • Process for production of aromatic carboxylic acids - Patent US-3068280-A - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020, August 13). Retrieved January 19, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(Difluoromethoxy)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

Given its chemical structure—a picolinic acid core with a difluoromethoxy group—4-(Difluoromethoxy)picolinic acid should be handled as a potentially hazardous substance. Picolinic acid and its derivatives are known to be harmful if swallowed and can cause serious eye damage.[1][2] The presence of fluorine, a halogen, places it in the category of halogenated organic compounds, which require specific disposal procedures.[3][4][5]

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Eye Damage/Irritation: Likely to cause serious eye damage or irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[2][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7]

Due to these potential hazards, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Protection TypeRecommended EquipmentSpecifications and Use
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN166 (EU) or NIOSH (US) approved standards.[8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use and dispose of contaminated gloves properly. Wash and dry hands after handling.[8][9] A lab coat is also mandatory.
Respiratory Protection NIOSH-approved respirator.Recommended if ventilation is inadequate or if dust is generated. For major spills, a self-contained breathing apparatus may be necessary.[8]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][10]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[3][5]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will contaminate the entire container and necessitate more complex and costly disposal procedures.[3][5] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[8][11]

Step 2: Containerization
  • Use Appropriate Containers: Collect waste in a designated, leak-proof container with a screw-top cap. These containers should be made of a material compatible with the chemical.[3][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[5][12]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][5]

  • Hazard Communication: The label should also include appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

Step 4: Storage of Waste
  • Designated Area: Store the sealed and labeled waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[8][11]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment tray to mitigate potential leaks or spills.[12]

Step 5: Arranging for Professional Disposal
  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[1][8][10]

  • Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Adhere to all institutional guidelines and complete any necessary paperwork.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, prompt and correct action is critical.

Spill Response:
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

    • Use dry clean-up procedures and avoid generating dust.[8][13]

    • Collect the spilled material and absorbent into a suitable, labeled container for disposal as hazardous waste.[8][13]

    • Decontaminate the area according to your laboratory's established procedures.

  • Major Spills:

    • Evacuate the area immediately and alert your institution's emergency response team.[8]

    • Only personnel trained and equipped with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.[8]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Visualizing the Disposal Pathway

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate as Halogenated Waste PPE->Segregate Container Use Designated, Leak-Proof Container Segregate->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Cool, Dry, Ventilated Area Label->Store Secondary Use Secondary Containment Store->Secondary ContactEHS Contact EHS/Licensed Disposal Service Secondary->ContactEHS Incineration Professional Incineration ContactEHS->Incineration

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of safe and ethical scientific practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can mitigate risks to themselves and the environment. Always consult your institution's specific guidelines and regulatory requirements to ensure full compliance.

References

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ScienceLab.com. (2005). Picolinic acid MSDS. Retrieved from [Link]

  • Kemicentrum. (2025). Organic solvent waste. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 4-(Difluoromethoxy)benzoic acid, 97% Material Safety Data Sheet. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-(Difluoromethoxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, on the proper handling, storage, and disposal of 4-(Difluoromethoxy)picolinic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally similar picolinic acid derivatives.[1][2][3][4][5][6] It is imperative to treat this compound with the caution required for hazardous chemicals.

Hazard Assessment and Engineering Controls

This compound, like other picolinic acid derivatives, is anticipated to be a hazardous substance.[1] It may be harmful if swallowed, cause serious eye damage or irritation, and lead to skin and respiratory irritation.[3][5][6][7][8]

Engineering Controls are the first line of defense:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent personal exposure. The following table outlines the recommended equipment.

Protection Type Recommended Equipment Specifications and Use
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for any signs of degradation before use and dispose of contaminated gloves properly.[1][2]
Laboratory coat.To prevent skin contact.
Respiratory Protection NIOSH-approved respirator.Required when handling the powder outside of a fume hood or if dust generation is likely.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing risks.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][6] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal alert Alert personnel in the area evacuate Evacuate the immediate vicinity assess Assess the spill size and nature alert->assess ventilate Ensure proper ventilation (if safe to do so) don_ppe Don appropriate PPE assess->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Carefully clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a labeled, sealed container decontaminate->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.